Product packaging for Icilin(Cat. No.:CAS No. 36945-98-9)

Icilin

Cat. No.: B1674354
CAS No.: 36945-98-9
M. Wt: 311.29 g/mol
InChI Key: RCEFMOGVOYEGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-hydroxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one is a C-nitro compound.
a cooling compound that activates TRPM8

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13N3O4 B1674354 Icilin CAS No. 36945-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c20-15-7-2-1-6-14(15)18-9-8-13(17-16(18)21)11-4-3-5-12(10-11)19(22)23/h1-8,10,20H,9H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEFMOGVOYEGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(NC(=O)N1C2=CC=CC=C2O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190442
Record name Icilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787011
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36945-98-9
Record name Icilin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36945-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Icilin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036945989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Icilin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ICILIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS70PZQ4QJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Icilin mechanism of action on TRPM8

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Icilin on TRPM8

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transient receptor potential melastatin 8 (TRPM8) channel is a critical sensor for cold temperatures and a target for various chemical modulators. Among these, the synthetic super-agonist this compound stands out for its high potency and unique activation mechanism. This technical guide provides a comprehensive overview of the molecular interactions governing this compound's effect on TRPM8. We delve into the specific binding sites, the critical role of intracellular calcium as a co-agonist, the influence of phosphatidylinositol 4,5-bisphosphate (PIP2), and the downstream signaling consequences of channel activation. This document synthesizes structural data, quantitative biophysical parameters, and detailed experimental protocols to serve as a resource for researchers in sensory biology and pharmacology.

Introduction

TRPM8 is a non-selective cation channel predominantly expressed in a subset of primary sensory neurons and the prostate.[1][2] It is activated by cold temperatures (in the range of 8-28°C), voltage, and cooling compounds such as menthol and this compound.[2][3] this compound, a synthetic compound, is a particularly potent agonist of TRPM8, approximately 200 times more potent than menthol.[4] Its unique mechanism of action, which involves a "coincidence detection" of both the ligand and intracellular calcium, distinguishes it from other TRPM8 agonists and makes it a valuable tool for studying channel gating and physiology. Understanding the intricacies of this compound's interaction with TRPM8 is pivotal for the development of novel therapeutics targeting cold sensation and related pathologies.

The Molecular Basis of this compound-TRPM8 Interaction

The this compound Binding Site

Structural studies, primarily through cryo-electron microscopy (cryo-EM), have elucidated the binding pocket for this compound within the TRPM8 channel. The binding site is located in a cavity formed by the voltage-sensing-like domain (VSLD), specifically involving transmembrane helices S1-S4, and the conserved TRP domain located in the C-terminus.

Several key amino acid residues have been identified as critical for this compound binding and channel activation:

  • Y745 (S1): This tyrosine residue is a crucial interaction point for various TRPM8 ligands, including this compound.

  • D802 (S3): This aspartate residue is involved in this compound-dependent activation.

  • G805 (S3): This glycine residue in mammalian TRPM8 is a key determinant of this compound sensitivity. Avian TRPM8, which is naturally insensitive to this compound, can be sensitized by mutating the corresponding alanine to glycine (A805G). This suggests G805 provides necessary flexibility for the conformational changes required for this compound binding and subsequent channel gating.

  • F839 (S4): A phenylalanine residue that specifically contributes to this compound-induced activation, but not menthol-induced activation.

  • R841/R842 (S4): This arginine residue forms a hydrogen bond with this compound and is essential for its agonistic effect.

  • H844/H845 (S4): This histidine is another key interactor, and its mutation reduces this compound-evoked currents.

  • Y1005 (TRP Domain): The hydroxyl group of this tyrosine was initially proposed to form a hydrogen bond with this compound based on cryo-EM structures. However, functional studies with a Y1005F mutant showed no significant change in this compound's EC50, suggesting this interaction may not be critical for binding in all orthologs.

The Role of Intracellular Calcium: A Coincidence Detector

A defining feature of this compound's mechanism is its dependence on intracellular calcium ([Ca²⁺]i) for full efficacy. Unlike menthol, which can activate TRPM8 in the absence of Ca²⁺, this compound requires a simultaneous elevation of cytosolic Ca²⁺ to robustly open the channel. This Ca²⁺ can be supplied by influx through TRPM8 itself upon initial, weak activation, or by release from intracellular stores. This dual requirement makes TRPM8 a coincidence detector when stimulated by this compound.

Cryo-EM structures have identified a Ca²⁺ binding site contiguous with the this compound binding pocket within the VSLD, involving residues in the S2 and S3 helices. This site is conserved among several TRPM channels and is also implicated in Ca²⁺-dependent desensitization. The binding of Ca²⁺ is thought to induce a conformational change that, in concert with this compound binding, leads to channel opening.

The Essential Role of PIP2

Phosphatidylinositol 4,5-bisphosphate (PIP2) is a crucial cofactor for the activation of TRPM8 by all known stimuli, including cold, menthol, and this compound. PIP2 is required to maintain the channel in a functional state, and its depletion through phospholipase C (PLC) activation leads to channel rundown. Cryo-EM structures show a well-defined PIP2 binding site involving basic residues in the pre-S1 helix, the S4-S5 linker, and the TRP domain. This positions PIP2 in close proximity to the binding sites for both this compound and Ca²⁺, suggesting a concerted mechanism where all three components are necessary for robust channel gating.

Dual Agonist and Antagonist Behavior

While this compound is renowned as a potent agonist, several studies have reported inhibitory actions. Specifically, this compound can completely reverse currents induced by menthol, its derivatives, and cold temperatures. This inhibition appears to be independent of the S2-S3 linker residues critical for its agonistic effect and is also independent of Ca²⁺. This suggests that this compound may possess a second, lower-affinity binding site or can stabilize a distinct closed/inactivated state of the channel under certain conditions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with TRPM8 as reported in the literature.

ParameterValueSpecies/Cell LineCommentsReference(s)
EC₅₀ (Agonist) 125 ± 30 nMMouse TRPM8 in CHO cellsMeasured via Fura-2 calcium imaging.
0.36 µMHuman TRPM8 in HEK293 cellsMeasured via calcium flux assay.
8.6 µMMurine Macrophage-like cells (RAW 264.7)Measured via whole-cell patch clamp.
IC₅₀ (Antagonist) 73 nM (for a cinnamamide analog)Human TRPM8 in HEK293 cellsThis value is for an "open-chain" analog of this compound, demonstrating antagonism.
Single-Channel Conductance 158 pSMurine Macrophage-like cells (RAW 264.7)Measured in cell-attached configuration.

Signaling Pathways and Experimental Workflows

This compound-Induced TRPM8 Signaling Cascade

Activation of TRPM8 by this compound leads to an influx of cations, primarily Na⁺ and Ca²⁺. The resulting increase in intracellular Ca²⁺ acts as a second messenger, initiating a downstream signaling cascade that involves the activation of the extracellular signal-regulated kinase (ERK1/2). This pathway ultimately leads to the nucleus, where it modulates the activity of transcription factors such as AP-1 (a dimer of c-Fos and c-Jun), influencing gene expression.

Icilin_Signaling_Pathway This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 Binds & Activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Ca_i ↑ [Ca²⁺]i Ca_influx->Ca_i ERK ERK1/2 Activation AP1 AP-1 (c-Fos/c-Jun) Activation ERK->AP1 Gene_Expression Gene Expression Changes AP1->Gene_Expression Ca_i->ERK

Caption: this compound-TRPM8 downstream signaling pathway.

Coincidence Detection Mechanism

The activation of TRPM8 by this compound is not a simple ligand-receptor interaction. It requires the convergence of three signals at the channel: the binding of this compound, the presence of PIP2, and an increase in intracellular calcium.

Coincidence_Detection This compound This compound This compound->Convergence PIP2 PIP2 PIP2->Convergence Ca_i ↑ [Ca²⁺]i Ca_i->Convergence TRPM8_Inactive TRPM8 (Inactive) TRPM8_Primed TRPM8 (Primed) TRPM8_Inactive->TRPM8_Primed PIP2 Binding TRPM8_Active TRPM8 (Active) Channel Gating TRPM8_Primed->TRPM8_Active This compound + Ca²⁺ Binding

Caption: Coincidence detection model for this compound activation of TRPM8.

Experimental Workflow for Characterizing this compound's Action

A typical workflow to study the effects of this compound on TRPM8 involves heterologous expression of the channel, followed by functional assays like calcium imaging and patch-clamp electrophysiology.

Experimental_Workflow Start Start: TRPM8 cDNA Transfection Heterologous Expression (e.g., HEK293, CHO cells) Start->Transfection Culture Cell Culture (24-72h post-transfection) Transfection->Culture Assay_Choice Select Functional Assay Culture->Assay_Choice Ca_Imaging Calcium Imaging (Fura-2 AM loading) Assay_Choice->Ca_Imaging Population Screening Patch_Clamp Patch-Clamp (Whole-cell / Inside-out) Assay_Choice->Patch_Clamp Biophysical Detail Data_Acquisition_Ca Record Fluorescence Ratio (F340/F380) Ca_Imaging->Data_Acquisition_Ca Data_Acquisition_Patch Record Ionic Currents (Voltage-step protocols) Patch_Clamp->Data_Acquisition_Patch Analysis Data Analysis (EC₅₀, G-V curves, etc.) Data_Acquisition_Ca->Analysis Data_Acquisition_Patch->Analysis

Caption: General experimental workflow for studying this compound's effects on TRPM8.

Detailed Experimental Protocols

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous channel expression.

  • Culture Medium: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) or MEM α medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Transfection: Transiently transfect cells with a plasmid encoding the desired TRPM8 construct (e.g., human or mouse TRPM8) using a lipid-based transfection reagent like Lipofectamine 2000. Co-transfect with a fluorescent marker like GFP to identify successfully transfected cells.

  • Incubation: Use cells for experiments 24-72 hours post-transfection to allow for sufficient channel expression.

Calcium Imaging
  • Dye Loading: Incubate transfected cells with 2-5 µM Fura-2 AM in standard bath solution for 30-60 minutes at room temperature or 37°C.

  • Solutions:

    • Standard Bath Solution (in mM): 140 NaCl, 3 KCl, 2.4 CaCl₂, 1.3 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

    • This compound Stock Solution: Prepare a high-concentration stock (e.g., 10-100 mM) in DMSO and dilute to the final desired concentration in the bath solution immediately before application.

  • Data Acquisition:

    • Mount the coverslip with cells onto the stage of an inverted microscope equipped for ratiometric fluorescence imaging.

    • Excite Fura-2 alternately at 340 nm and 380 nm and collect emitted fluorescence at ~510 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380) before applying this compound via a perfusion system.

    • Record the change in the F340/F380 ratio over time, which reflects the change in intracellular calcium concentration.

Whole-Cell Patch-Clamp Electrophysiology
  • Solutions:

    • External Solution (in mM): 150 NaCl, 10 HEPES, 5 Glucose, 1 MgCl₂, 1 EGTA, pH 7.2. CaCl₂ can be added as needed.

    • Internal (Pipette) Solution (in mM): 150 NaCl, 10 HEPES, pH 7.2. To study Ca²⁺ dependence, include a Ca²⁺ buffer like BAPTA (e.g., 10 mM) or a specific free Ca²⁺ concentration. To support channel function, 2 µM PIP2 and 1 mM MgATP can be included.

  • Recording:

    • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with internal solution.

    • Form a giga-ohm seal (>1 GΩ) with a GFP-positive cell and then rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage-step protocols (e.g., from -100 mV to +100 mV in 20 mV increments) or voltage ramps to elicit currents.

    • Apply this compound via a perfusion system and record the resulting inward and outward currents.

Site-Directed Mutagenesis
  • Procedure: Use a commercial site-directed mutagenesis kit (e.g., QuikChange) to introduce point mutations into the TRPM8 cDNA.

  • Target Residues: Key residues to mutate to probe this compound's mechanism include G805, Y745, D802, F839, R842, and H845.

  • Validation: Sequence the entire mutated cDNA to confirm the desired mutation and ensure no other mutations were introduced.

  • Functional Analysis: Express the mutant channels in HEK293 or CHO cells and perform calcium imaging and/or patch-clamp experiments as described above to determine the effect of the mutation on this compound sensitivity and channel gating.

Conclusion

The interaction of this compound with the TRPM8 channel is a complex, multi-faceted process that serves as a paradigm for polymodal channel gating. Its mechanism is defined by a specific binding pocket within the VSLD-TRP domain interface and a unique dependence on intracellular calcium and PIP2, making the channel a sophisticated coincidence detector. While its primary action is agonistic, evidence of state-dependent inhibition adds another layer of complexity. The detailed molecular understanding and robust experimental protocols outlined in this guide provide a foundation for further investigation into TRPM8 pharmacology and its role in thermosensation, pain, and other physiological processes. This knowledge is instrumental for the rational design of new, selective TRPM8 modulators for therapeutic applications.

References

The Chemical Architecture and Agonist Profile of Icilin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icilin, a synthetic small molecule, has garnered significant attention within the scientific community for its potent and selective agonism of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. As a "super-cooling" agent, its effects are markedly more pronounced than those of menthol, the classical TRPM8 agonist. This technical guide provides an in-depth exploration of the chemical structure of this compound, alongside a comprehensive overview of its pharmacological properties and the experimental methodologies used to characterize its activity. Detailed signaling pathways and experimental workflows are presented to facilitate further research and development in the fields of sensory biology and pharmacology.

Chemical Identity and Physicochemical Properties

This compound, scientifically known as 3-(2-Hydroxyphenyl)-6-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one, is a synthetic compound not found in nature[1][2]. Its chemical and physical properties are summarized in the table below, providing a foundational dataset for experimental design and formulation.

PropertyValueSource
IUPAC Name 3-(2-Hydroxyphenyl)-6-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one[1]
Synonyms AG-3-5, 1-(2-Hydroxyphenyl)-4-(3-nitrophenyl)-3,6-dihydropyrimidin-2-one[2]
Molecular Formula C₁₆H₁₃N₃O₄[3]
Molecular Weight 311.29 g/mol
CAS Number 36945-98-9
Appearance Yellow solid
Solubility DMSO: ≥11.05 mg/mL
Water: Insoluble
Ethanol: Insoluble

Pharmacological Profile: A Potent TRPM8 Agonist

This compound is a highly potent agonist of the TRPM8 ion channel, a key player in the sensation of cold. Its potency is significantly greater than that of menthol, making it a valuable tool for studying TRPM8 function.

ParameterValueNotesSource
EC₅₀ (TRPM8) 0.36 µMIn HEK 293 cells expressing TRPM8.
EC₅₀ (TRPM8) 1.4 µMIn EGTA, dose-dependent activation.
Efficacy ~2.5 times more efficacious than menthol
Potency ~200 times more potent than menthol
Other Targets Activates TRPA1A member of the TRP ion channel family.

Signaling Pathway of this compound-Mediated TRPM8 Activation

The primary mechanism of action for this compound is the activation of the TRPM8 channel, a non-selective cation channel. This activation leads to an influx of calcium ions (Ca²⁺), triggering a downstream signaling cascade that ultimately results in the sensation of cold and other physiological responses.

Icilin_TRPM8_Signaling_Pathway This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 Binds and Activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Opens Channel Downstream Downstream Signaling (e.g., c-Fos, Egr-1, Elk-1 activation) Ca_influx->Downstream Sensation Sensation of Cold Downstream->Sensation

This compound-induced TRPM8 signaling cascade.

Experimental Protocols

Synthesis of this compound

A detailed, multi-step synthesis of this compound has been demonstrated. The following provides a high-level overview of the key reaction stages. For a comprehensive visual guide, refer to the cited source.

Experimental Workflow: Synthesis of this compound

Icilin_Synthesis_Workflow Start Starting Materials: 3-Nitroacetophenone, Paraformaldehyde, Diethylamine Hydrochloride Mannich Mannich Reaction Start->Mannich Intermediate1 β-aminocarbonyl compound (Mannich base) Mannich->Intermediate1 AmineExchange Amine Exchange with 2-Aminophenol Intermediate1->AmineExchange Intermediate2 Secondary Amine Product AmineExchange->Intermediate2 Cyclization Cyclization with Potassium Cyanate in Acetic Acid Intermediate2->Cyclization This compound This compound Cyclization->this compound Purification Purification (Trituration with Ethanol) This compound->Purification Final Final Product: Dry, yellow powder Purification->Final

A high-level workflow for the synthesis of this compound.
Calcium Imaging Assay

Calcium imaging is a fundamental technique to quantify the activity of TRPM8 channels in response to this compound. The general protocol involves loading cells expressing TRPM8 with a calcium-sensitive dye and measuring the change in fluorescence upon application of this compound.

Methodology:

  • Cell Culture: Culture cells (e.g., HEK293 or CHO cells) stably or transiently expressing the TRPM8 channel on glass coverslips suitable for microscopy.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8) in a physiological buffer. The loading time and dye concentration should be optimized for the specific cell type.

  • Baseline Measurement: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope. Perfuse with a standard extracellular solution and record the baseline fluorescence for a defined period.

  • This compound Application: Perfuse the cells with the extracellular solution containing the desired concentration of this compound.

  • Data Acquisition: Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, excitation at two wavelengths (e.g., 340 nm and 380 nm) is used, and the ratio of the emission intensities is calculated to determine the intracellular calcium concentration.

  • Data Analysis: Analyze the change in fluorescence intensity or ratio to quantify the calcium influx triggered by this compound.

Experimental Workflow: Calcium Imaging

Calcium_Imaging_Workflow CellPrep Prepare TRPM8-expressing cells on coverslip DyeLoading Load cells with calcium-sensitive dye CellPrep->DyeLoading Microscopy Mount on fluorescence microscope DyeLoading->Microscopy Baseline Record baseline fluorescence Microscopy->Baseline Application Apply this compound solution Baseline->Application Acquisition Acquire fluorescence data Application->Acquisition Analysis Analyze calcium influx Acquisition->Analysis

Workflow for a typical calcium imaging experiment with this compound.
Electrophysiology (Whole-Cell Patch-Clamp)

Whole-cell patch-clamp electrophysiology is employed to directly measure the ion currents flowing through TRPM8 channels upon activation by this compound.

Methodology:

  • Cell Preparation: Prepare TRPM8-expressing cells in a recording chamber on an inverted microscope.

  • Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill them with an intracellular solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a specific holding potential (e.g., -60 mV).

  • This compound Application: Perfuse the cell with an extracellular solution containing this compound.

  • Current Recording: Record the transmembrane current. The activation of TRPM8 channels by this compound will result in an inward current at negative holding potentials.

  • Data Analysis: Analyze the current-voltage relationship, activation and deactivation kinetics, and dose-response characteristics.

Experimental Workflow: Patch-Clamp Electrophysiology

Patch_Clamp_Workflow CellPrep Prepare TRPM8-expressing cells in recording chamber Pipette Prepare and position patch pipette CellPrep->Pipette Seal Form Giga-ohm seal Pipette->Seal WholeCell Establish whole-cell configuration Seal->WholeCell VoltageClamp Clamp membrane potential WholeCell->VoltageClamp Application Apply this compound solution VoltageClamp->Application Recording Record transmembrane currents Application->Recording Analysis Analyze current characteristics Recording->Analysis

Workflow for a whole-cell patch-clamp experiment using this compound.

Conclusion

This compound stands out as a powerful pharmacological tool for the investigation of TRPM8 channels. Its well-defined chemical structure, coupled with its high potency and efficacy, allows for robust and reproducible experimental outcomes. The detailed methodologies and signaling pathways presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies, thereby advancing our understanding of thermosensation and the broader field of sensory neuroscience.

References

An In-depth Technical Guide to the Discovery and History of AG-3-5 (Icilin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of the compound AG-3-5, more commonly known as Icilin. Initially identified in 1983 as a synthetic compound capable of inducing a potent sensation of cold, subsequent research has elucidated its primary mechanism of action as a super-agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This document details the scientific journey of this compound, from its initial synthesis and characterization to its current use as a valuable research tool in neuroscience and immunology. It consolidates quantitative data on its biological activity, outlines detailed protocols for key in vitro and in vivo experiments, and provides visual representations of its signaling pathways and experimental workflows. This guide is intended to serve as a thorough resource for researchers and professionals in the field of drug discovery and development.

Discovery and History

The compound AG-3-5, later named this compound, was first reported in a 1983 publication by Wei and Seid.[1] It was described as a chemical that produces a profound sensation of cold when administered.[1] For nearly two decades, the precise molecular target of this compound remained unknown. The breakthrough came with the identification and characterization of the Transient Receptor Potential Melastatin 8 (TRPM8) channel as the primary receptor for cold and cooling agents like menthol. Subsequent studies firmly established this compound as a "super-agonist" of the TRPM8 channel, exhibiting significantly higher potency and efficacy compared to menthol.[1][2] This discovery transformed this compound from a chemical curiosity into a powerful pharmacological tool for investigating the role of TRPM8 in thermosensation, pain, and inflammation.

This compound's potent activity has led to its use in a variety of preclinical research models. Notably, it is widely used to induce a characteristic "wet-dog shake" behavior in rodents, a response mediated by TRPM8 activation.[2] More recently, research has uncovered a novel, TRPM8-independent immunomodulatory role for this compound. Studies have demonstrated its ability to attenuate autoimmune neuroinflammation by directly inhibiting T-cell proliferation, highlighting its potential therapeutic relevance beyond its cooling properties.

Chemical Properties and Synthesis

General Synthetic Scheme (Biginelli Reaction):

G cluster_reactants Reactants cluster_conditions Reaction Conditions aldehyde 3-Nitrobenzaldehyde product This compound (AG-3-5) aldehyde->product beta_keto β-Ketoester/Amide (derived from 2-aminophenol) beta_keto->product urea Urea urea->product catalyst Acid Catalyst (e.g., HCl, H2SO4) catalyst->product solvent Solvent (e.g., Ethanol) solvent->product heat Heat heat->product

Caption: General workflow for the synthesis of this compound via a Biginelli reaction.

Quantitative Data

A summary of the available quantitative data for this compound is presented in the tables below.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
EC50 (TRPM8 activation) 1.4 µMTRPM8-expressing cells (in EGTA)
EC50 (TRPM8 activation) 0.36 µMCMR1-expressing HEK293 cells
IC50 (TRPV3 inhibition) 0.5 µMNot specified

Table 2: In Vivo Activity and Toxicity of this compound

ParameterSpeciesDose/ValueEffectReference
Effective Dose (Wet-Dog Shakes) Rat0.5 - 5 mg/kg (i.p.)Dose-dependent increase in wet-dog shakes
Effective Dose (Wet-Dog Shakes) Mouse3 mg/kg (s.c.)Induction of wet-dog shakes
LD50 Not availableNot availableNot available
Pharmacokinetic Data (ADME) Not availableNot availableNot available

Experimental Protocols

In Vitro TRPM8 Activation Assay (Intracellular Calcium Measurement)

This protocol describes the measurement of TRPM8 activation in response to this compound by monitoring changes in intracellular calcium concentration using the fluorescent indicator Fura-2 AM.

Materials:

  • TRPM8-expressing cells (e.g., HEK293 or CHO cells)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Probenecid (optional)

  • HEPES-buffered saline (HBS) or other suitable buffer

  • This compound stock solution (in DMSO)

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Culture: Plate TRPM8-expressing cells in a 96-well black-walled plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM), Pluronic F-127 (0.02%), and optionally probenecid (to prevent dye extrusion) in HBS.

    • Remove the cell culture medium and wash the cells once with HBS.

    • Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the loading buffer and wash the cells twice with HBS to remove extracellular dye.

  • Assay:

    • Add HBS to the wells.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (340 nm / 380 nm excitation).

    • Add this compound at various concentrations to the wells.

    • Immediately begin recording the fluorescence ratio over time to measure the change in intracellular calcium.

  • Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. Plot the peak change in ratio against the this compound concentration to determine the EC50.

G start Plate TRPM8-expressing cells load Load cells with Fura-2 AM start->load wash1 Wash to remove extracellular dye load->wash1 measure_baseline Measure baseline fluorescence ratio (340/380 nm) wash1->measure_baseline add_this compound Add this compound measure_baseline->add_this compound measure_response Measure fluorescence ratio over time add_this compound->measure_response analyze Analyze data and calculate EC50 measure_response->analyze

Caption: Workflow for the in vitro TRPM8 activation assay.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the induction of EAE in C57BL/6 mice, a common model for multiple sclerosis, and the assessment of this compound's therapeutic potential.

Materials:

  • C57BL/6 mice

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • This compound solution

  • Vehicle control

Procedure:

  • Immunization (Day 0):

    • Emulsify MOG35-55 in CFA.

    • Inject mice subcutaneously with the MOG35-55/CFA emulsion at two sites on the flank.

    • Administer PTX intraperitoneally.

  • PTX Boost (Day 2): Administer a second dose of PTX intraperitoneally.

  • Clinical Scoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.

    • Score the mice based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

  • Treatment:

    • Initiate treatment with this compound or vehicle control at the onset of clinical signs or prophylactically.

    • Administer daily via a chosen route (e.g., intraperitoneal or subcutaneous injection).

  • Data Analysis: Compare the clinical scores, disease incidence, and day of onset between the this compound-treated and vehicle-treated groups. Histological analysis of the spinal cord can also be performed at the end of the experiment to assess inflammation and demyelination.

G immunize Day 0: Immunize mice with MOG35-55/CFA and PTX ptx_boost Day 2: Administer PTX boost immunize->ptx_boost monitor Daily: Monitor for clinical signs of EAE and score ptx_boost->monitor treat Initiate treatment with this compound or vehicle monitor->treat analyze Analyze clinical scores and histology treat->analyze

Caption: Experimental workflow for the EAE model and this compound treatment.

In Vivo "Wet-Dog Shake" (WDS) Model

This protocol describes the induction and quantification of WDS behavior in rats following the administration of this compound.

Materials:

  • Sprague-Dawley or other suitable rat strain

  • This compound solution

  • Vehicle control

  • Observation chamber

Procedure:

  • Acclimation: Acclimate the rats to the observation chamber for a set period before the experiment.

  • Injection: Administer this compound or vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Doses typically range from 0.5 to 5 mg/kg.

  • Observation:

    • Immediately place the rat in the observation chamber.

    • Observe and count the number of wet-dog shakes for a defined period (e.g., 30-60 minutes). A wet-dog shake is a rapid, rotational shaking of the head and torso.

  • Data Analysis: Compare the total number of wet-dog shakes between the this compound-treated and vehicle-treated groups. A dose-response curve can be generated by testing multiple doses of this compound.

Signaling Pathways

The primary mechanism of action of this compound is the activation of the TRPM8 ion channel. TRPM8 is a non-selective cation channel that, upon activation, allows the influx of Ca2+ and Na+ into the cell, leading to membrane depolarization and the generation of action potentials in sensory neurons. This is perceived as a sensation of cold.

G This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 activates Ca_influx Ca2+ Influx TRPM8->Ca_influx opens Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential in Sensory Neuron Depolarization->Action_Potential Cold_Sensation Sensation of Cold Action_Potential->Cold_Sensation

Caption: Primary signaling pathway of this compound-mediated TRPM8 activation.

In T-cells, the downstream effects of this compound appear to be more complex and can be independent of TRPM8. While TRPM8 activation can contribute to changes in intracellular calcium, this compound has been shown to inhibit T-cell proliferation even in TRPM8-deficient T-cells. This suggests an alternative signaling pathway is involved in its immunomodulatory effects. The precise molecular targets and downstream effectors of this TRPM8-independent pathway are still under investigation but are known to result in altered gene expression related to effector function and neuroinflammatory potential.

G This compound This compound Unknown_Target Unknown Target(s) in T-Cell This compound->Unknown_Target Proliferation_Inhibition Inhibition of T-Cell Proliferation Unknown_Target->Proliferation_Inhibition Altered_Gene_Expression Altered Gene Expression (Effector Function) Unknown_Target->Altered_Gene_Expression Reduced_Neuroinflammation Reduced Neuroinflammation Proliferation_Inhibition->Reduced_Neuroinflammation Altered_Gene_Expression->Reduced_Neuroinflammation

Caption: Proposed TRPM8-independent signaling of this compound in T-cells.

Conclusion

AG-3-5 (this compound) has evolved from a compound with a singular, curious effect to a multi-faceted research tool with implications for neuroscience, pain research, and immunology. Its potent and specific activation of the TRPM8 channel has made it indispensable for studying cold sensation and its role in various physiological and pathological processes. Furthermore, the discovery of its TRPM8-independent immunomodulatory properties opens new avenues for therapeutic development, particularly in the context of autoimmune diseases. This guide provides a foundational understanding of this compound, consolidating key data and methodologies to facilitate further research into this fascinating compound. Future investigations are warranted to fully elucidate its synthesis, pharmacokinetic and toxicological profiles, and the precise mechanisms underlying its immunomodulatory effects.

References

The Pharmacology of Icilin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icilin (AG-3-5) is a synthetic super-agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. Renowned for its ability to induce a potent sensation of cold, this compound is a pivotal pharmacological tool for studying thermosensation, nociception, and TRPM8 channel physiology. This technical guide provides an in-depth exploration of the pharmacology of this compound, encompassing its mechanism of action, structure-activity relationships, physiological effects, and key experimental methodologies for its characterization. Quantitative data are summarized for comparative analysis, and critical signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding.

Introduction

This compound is a small molecule that, despite being structurally distinct from menthol, potently activates the TRPM8 channel, the primary cold and menthol sensor in mammals.[1] Its potency is estimated to be nearly 200 times greater than that of menthol, with a 2.5-fold higher efficacy.[1][2] This heightened potency makes this compound an invaluable tool for probing the function of TRPM8 and its role in various physiological and pathophysiological processes, including pain, inflammation, and cancer.[3][4] This guide will delve into the core pharmacological aspects of this compound, providing a technical resource for professionals in the field.

Chemical Properties

This compound, with the chemical name 3-(2-Hydroxyphenyl)-6-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one, is a pyrimidinone derivative. Its chemical and physical properties are summarized below.

PropertyValueReference
Chemical Formula C₁₆H₁₃N₃O₄
Molar Mass 311.29 g/mol
CAS Number 36945-98-9
Appearance Not specified in results
Solubility Soluble in DMSO (up to 100 mM)
InChI Key RCEFMOGVOYEGJN-UHFFFAOYSA-N

Mechanism of Action

Primary Target: TRPM8

This compound's principal molecular target is the TRPM8 ion channel, a non-selective cation channel predominantly expressed in a subset of sensory neurons. Activation of TRPM8 by this compound leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the generation of action potentials that are perceived as a cold sensation.

A Unique Gating Mechanism

Unlike menthol, the activation of TRPM8 by this compound is distinct and more complex. Full activation by this compound is critically dependent on the presence of intracellular Ca²⁺. It is proposed that this compound acts as a coincidence detector, requiring both the binding of the ligand and a simultaneous rise in intracellular calcium to achieve its full effect. This Ca²⁺-dependent activation is a hallmark of this compound's mechanism and distinguishes it from other TRPM8 agonists. Furthermore, the activation of TRPM8 by this compound and cold is modulated by intracellular pH, with acidification reducing the current amplitude.

Binding Site

Cryo-electron microscopy studies have revealed that this compound binds to a pocket within the S1-S4 voltage-sensor-like domain (VSLD) of the TRPM8 channel, near the intracellular side of the membrane. This binding site is adjacent to a Ca²⁺ binding site, providing a structural basis for the observed Ca²⁺-dependency of this compound's action. Specific amino acid residues within the S2-S3 linker and the C-terminal part of S4 have been identified as crucial for this compound sensitivity.

Signaling Pathway

The activation of TRPM8 by this compound initiates a signaling cascade. The influx of Ca²⁺ through the channel can activate various downstream effectors. This can lead to the activation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid that is essential for TRPM8 activity. This process can contribute to the desensitization of the channel. The this compound-induced signaling cascade also involves Gαq and Gβγ subunits and can lead to the activation of transcription factors like AP-1, influencing gene expression.

Icilin_Signaling_Pathway This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 Binds & Activates Ca2_influx Ca²⁺ Influx TRPM8->Ca2_influx Opens Gaq Gαq TRPM8->Gaq Activates PLC Phospholipase C (PLC) Ca2_influx->PLC Activates AP1 AP-1 Activation Ca2_influx->AP1 Leads to Gaq->PLC Activates PIP2_hydrolysis PIP₂ Hydrolysis PLC->PIP2_hydrolysis Catalyzes Desensitization Channel Desensitization PIP2_hydrolysis->Desensitization Leads to Gene_Expression Gene Expression Changes AP1->Gene_Expression Modulates

Figure 1: Simplified signaling pathway of this compound-mediated TRPM8 activation.

Pharmacological Effects and Off-Target Activity

In Vitro Effects

In recombinant expression systems (e.g., HEK293 or CHO cells) and cultured sensory neurons, this compound induces robust and dose-dependent increases in intracellular calcium. Electrophysiological recordings show that this compound evokes large inward currents in cells expressing TRPM8.

In Vivo Effects

In animal models, administration of this compound produces distinct physiological and behavioral responses indicative of cold sensation. A characteristic effect is the induction of "wet-dog shakes" in rats and mice. Depending on the dose and route of administration, this compound can also induce hyperthermia, an effect that appears to be mediated peripherally and involves nitric oxide production and NMDA receptor activation.

Off-Target Activities

While a potent TRPM8 agonist, this compound is not entirely selective. It has been shown to activate TRPA1, another cold-sensitive TRP channel, which contributes to its complex pharmacological profile. Additionally, this compound can act as an antagonist of the warmth-sensing channel TRPV3 at low concentrations. This inhibition of a warmth sensor may contribute to the overall intense cooling sensation produced by this compound.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound's activity on various TRP channels.

Table 1: Agonist Activity of this compound on TRPM8

ParameterSpecies/Cell LineValueReference
EC₅₀ Human TRPM8 (HEK293 cells)0.36 µM
EC₅₀ Rat TRPM8 (in EGTA)1.4 µM
EC₅₀ Mouse TRPM8 (CHO cells)125 ± 30 nM

Table 2: Antagonist Activity of this compound on TRPV3

ParameterSpecies/Cell LineValueReference
IC₅₀ Mouse TRPV3 (Xenopus oocytes, Ca²⁺-containing)0.5 ± 0.1 µM
IC₅₀ Mouse TRPV3 (Xenopus oocytes, Ca²⁺-free)7 ± 2 µM

Experimental Protocols

In Vitro Calcium Imaging Assay

Calcium imaging is a fundamental technique to assess the activity of this compound on TRPM8-expressing cells.

Calcium_Imaging_Workflow start Start: Culture TRPM8-expressing cells (e.g., HEK293, CHO, or iPSC-derived sensory neurons) load_dye Load cells with a calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium 6) start->load_dye incubate Incubate for dye loading (e.g., 30-60 min at 37°C) load_dye->incubate wash Wash cells to remove excess dye incubate->wash acquire_baseline Acquire baseline fluorescence wash->acquire_baseline add_this compound Add this compound at various concentrations acquire_baseline->add_this compound record_fluorescence Record changes in fluorescence over time add_this compound->record_fluorescence analyze Analyze data: Calculate fluorescence ratio (e.g., F340/F380 for Fura-2) or relative fluorescence units. Generate dose-response curves to determine EC₅₀. record_fluorescence->analyze end End analyze->end

Figure 2: General workflow for an in vitro calcium imaging assay.

Detailed Methodology:

  • Cell Culture: Plate TRPM8-expressing cells (e.g., HEK293-hTRPM8) onto 96- or 384-well black-walled, clear-bottom plates and culture until they reach a suitable confluency.

  • Dye Loading: Remove the culture medium and incubate the cells with a calcium-sensitive fluorescent dye (e.g., 3 µM Fura-2 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES and 2 mM CaCl₂) for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells with the assay buffer to remove any extracellular dye.

  • Data Acquisition: Place the plate into a fluorescence plate reader or a microscope equipped for ratiometric imaging.

  • Baseline Measurement: Record the baseline fluorescence for a short period before adding the compound.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Signal Recording: Continuously record the fluorescence signal for several minutes to capture the full response.

  • Data Analysis: The change in intracellular calcium is quantified by the ratio of fluorescence emission at two wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4). Dose-response curves are then generated to calculate the EC₅₀.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity in response to this compound.

Detailed Methodology:

  • Cell Preparation: Use TRPM8-expressing cells cultured on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

  • Pipette Preparation: Pull patch pipettes from borosilicate glass and fill with an intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, pH 7.2).

  • Seal Formation: Obtain a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane patch to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • This compound Application: Apply this compound through the perfusion system and record the elicited currents.

  • Data Analysis: Analyze the current-voltage (I-V) relationship and dose-dependent activation of the currents.

Structure-Activity Relationships (SAR)

Studies on structural analogues of this compound have revealed tight constraints for its agonist activity at TRPM8. Most modifications to the three-ring structure of this compound lead to a significant decrease in or loss of agonist activity. However, "open-chain" cinnamamide analogues of this compound have been found to act as potent TRPM8 antagonists, with some derivatives exhibiting IC₅₀ values in the nanomolar range. This highlights that the core scaffold of this compound can be modified to switch from agonist to antagonist activity.

Conclusion

This compound remains an indispensable pharmacological tool for the study of TRPM8. Its high potency and unique Ca²⁺-dependent mechanism of action provide valuable insights into the gating mechanisms of thermosensitive TRP channels. While its off-target effects on TRPA1 and TRPV3 necessitate careful interpretation of experimental results, they also offer opportunities to understand the interplay between different thermosensors. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers aiming to leverage the unique properties of this compound in their investigations of sensory biology, pain, and beyond.

References

An In-depth Technical Guide to the Sensory Neuron Activating Properties of Icilin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icilin, a synthetic super-agonist of the transient receptor potential melastatin 8 (TRPM8) channel, has emerged as a critical pharmacological tool for investigating thermosensation and nociception. This technical guide provides a comprehensive overview of this compound's effects on sensory neuron activation, with a focus on its interactions with TRPM8, TRPA1, and TRPV3 ion channels. Detailed experimental protocols for calcium imaging, whole-cell patch-clamp electrophysiology, and behavioral assays are presented to facilitate reproducible research. Quantitative data on this compound's potency and efficacy are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways involved in this compound-mediated sensory neuron activation are visualized through detailed diagrams, offering a deeper understanding of its molecular mechanisms. This guide is intended to serve as a valuable resource for researchers in academia and industry engaged in pain research, sensory biology, and the development of novel therapeutics targeting TRP channels.

Introduction

This compound (AG-3-5) is a small molecule that evokes a potent sensation of cold, estimated to be around 200 times more potent than menthol.[1] It primarily exerts its effects through the activation of specific transient receptor potential (TRP) ion channels expressed in sensory neurons. The primary targets of this compound are TRPM8 and TRPA1, both of which are implicated in cold sensation and nociception.[2][3] Interestingly, this compound also exhibits inhibitory effects on the warmth-activated TRPV3 channel.[4][5] This complex pharmacological profile makes this compound a valuable probe for dissecting the molecular mechanisms of thermosensation and pain. This guide will delve into the core aspects of this compound's action on sensory neurons, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Quantitative Data on this compound's Interaction with TRP Channels

The potency of this compound varies across different TRP channels and experimental conditions. The following tables summarize the available quantitative data for its effects on TRPM8, TRPA1, and TRPV3.

Table 1: Agonist Activity of this compound on TRPM8

Species/Cell TypeAssay TypeEC50Reference
Rat TRPM8 in HEK293 cellsCalcium Imaging (Fluo-4 AM)0.19 µM
Rat TRPM8 in HEK293 cellsCalcium Imaging (Fluo-4 AM)0.11 µM
Human TRPM8 in HEK293 cellsCalcium Imaging526 ± 24 nM
Rat TRPM8 in HEK293 cellsCalcium Imaging554 ± 12 nM
Mouse TRPM8 in CHO cellsCalcium Imaging (Fura-2)125 ± 30 nM
Rat TRPM8 (CMR1) in HEK293 cellsCurrent Induction0.36 µM
TRPM8 in EGTADose-dependent activation1.4 µM
TRPM8-like channels in RAW 264.7 cellsNonselective cation current8.6 µM

Table 2: Agonist Activity of this compound on TRPA1

Species/Cell TypeAssay TypeNotesReference
GeneralCooling agent that activates TRPA1Qualitative description
PlanarianMotility AssayAtypical dose-related increase

Table 3: Inhibitory Activity of this compound on TRPV3

Species/Cell TypeAssay TypeIC50Reference
Mouse TRPV3 in Xenopus oocytes (in Ca2+-containing solution)Electrophysiology0.5 ± 0.1 µM
Mouse TRPV3 in Xenopus oocytes (in Ca2+-free solution)Electrophysiology7 ± 2 µM

Signaling Pathways of this compound in Sensory Neurons

This compound's activation of TRPM8 and TRPA1 channels leads to an influx of cations, primarily Ca2+ and Na+, depolarizing the sensory neuron and initiating an action potential. The downstream signaling cascades, however, are complex and involve various second messengers.

TRPM8 Signaling Pathway

The activation of TRPM8 by this compound is notably dependent on intracellular calcium. This suggests a mechanism of calcium-induced calcium release, where an initial influx of Ca2+ through the channel potentiates further channel opening. A key downstream effector of TRPM8 activation is Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid that modulates TRPM8 activity.

TRPM8_Signaling This compound This compound TRPM8 TRPM8 This compound->TRPM8 activates Ca2_influx Ca²⁺ Influx TRPM8->Ca2_influx PLC Phospholipase C (PLC) Ca2_influx->PLC activates Neuronal_Activation Neuronal Activation Ca2_influx->Neuronal_Activation depolarization PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP₃ receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates PKC->Neuronal_Activation modulates

This compound-induced TRPM8 signaling cascade.
TRPA1 Signaling Pathway

While the direct downstream signaling of this compound-mediated TRPA1 activation is less characterized, TRPA1 is known to be modulated by G-protein coupled receptor (GPCR) pathways involving PLC and Protein Kinase A (PKA). Inflammatory mediators can activate GPCRs, leading to the sensitization of TRPA1 channels. This suggests a potential for crosstalk between this compound's effects and inflammatory signaling.

TRPA1_Signaling cluster_GPCR GPCR Signaling GPCR GPCR G_protein G-protein GPCR->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC activates PLC Phospholipase C (PLC) G_protein->PLC activates cAMP cAMP AC->cAMP produces TRPA1 TRPA1 PLC->TRPA1 sensitizes This compound This compound This compound->TRPA1 activates Ca2_influx Ca²⁺ Influx TRPA1->Ca2_influx Neuronal_Activation Neuronal Activation Ca2_influx->Neuronal_Activation depolarization PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->TRPA1 sensitizes

Modulation of TRPA1 by GPCR signaling pathways.

Experimental Protocols

The following protocols provide detailed methodologies for studying the effects of this compound on sensory neurons.

Calcium Imaging with Fura-2 AM

This protocol is designed for measuring intracellular calcium changes in cultured sensory neurons (e.g., dorsal root ganglion neurons) in response to this compound.

Materials:

  • Cultured sensory neurons on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional, for inhibiting dye extrusion)

  • Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

  • Perfusion system

Procedure:

  • Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in anhydrous DMSO to a final concentration of 1-5 mM. Store in small aliquots at -20°C, protected from light and moisture.

  • Prepare Loading Solution: For a final concentration of 2-5 µM Fura-2 AM, dilute the stock solution in your chosen physiological buffer. To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the Fura-2 AM stock before diluting in the buffer. If using, add probenecid to a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Wash cultured neurons twice with pre-warmed physiological buffer.

    • Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells three times with the physiological buffer to remove extracellular dye.

    • Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.

  • Imaging:

    • Mount the coverslip onto the microscope stage and perfuse with the physiological buffer.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at ~510 nm.

    • Apply this compound at the desired concentration via the perfusion system.

    • Record the changes in the 340/380 nm fluorescence ratio over time.

    • At the end of the experiment, calibrate the signal using ionomycin in the presence of high and low Ca2+ concentrations to determine Rmin and Rmax.

Calcium_Imaging_Workflow A Prepare Fura-2 AM Loading Solution B Load Cultured Neurons (30-60 min, 37°C) A->B C Wash and De-esterify (30 min, RT) B->C D Mount on Microscope and Perfuse C->D E Record Baseline Fluorescence (340/380 nm) D->E F Apply this compound E->F G Record Fluorescence Changes F->G H Calibrate with Ionomycin G->H

Workflow for Fura-2 AM calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology

This protocol is suitable for recording this compound-induced currents in HEK293 cells expressing TRPM8 or TRPA1, or in cultured sensory neurons.

Materials:

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • HEK293 cells transfected with the TRP channel of interest or cultured sensory neurons

  • Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4 with NaOH.

  • Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP; pH 7.2 with KOH.

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Place the coverslip with cells in the recording chamber and perfuse with the extracellular solution.

  • Obtaining a Gigaseal: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Recording:

    • Clamp the cell at a holding potential of -60 mV.

    • To assess channel activation, apply a voltage ramp from -100 mV to +100 mV over 500 ms.

    • Alternatively, use a step protocol, with voltage steps from -80 mV to +80 mV in 20 mV increments.

    • Record baseline currents.

    • Apply this compound to the bath via the perfusion system and record the evoked currents using the same voltage protocols.

    • Wash out the drug to observe recovery.

Patch_Clamp_Workflow A Pull and Fill Patch Pipette B Approach Cell and Form Gigaseal A->B C Establish Whole-Cell Configuration B->C D Set Holding Potential (-60 mV) C->D E Record Baseline Currents (Voltage Ramp/Step) D->E F Apply this compound E->F G Record this compound-Evoked Currents F->G H Washout and Record Recovery G->H

Workflow for whole-cell patch-clamp recording.
This compound-Induced "Wet-Dog Shake" Behavioral Assay

This in vivo assay quantifies the characteristic shaking behavior induced by this compound in rodents, which is a centrally mediated response to peripheral TRPM8 activation.

Materials:

  • Adult male Sprague-Dawley rats (250-300 g)

  • This compound

  • Vehicle (e.g., 10% Tween 80 in saline)

  • Observation chambers

  • Video recording equipment (optional)

Procedure:

  • Acclimation: Acclimate the rats to the observation chambers for at least 30 minutes before the experiment.

  • Drug Administration:

    • Prepare this compound in the vehicle to the desired concentration.

    • Administer this compound intraperitoneally (i.p.) at doses ranging from 0.5 to 5 mg/kg. A control group should receive the vehicle alone.

  • Observation and Scoring:

    • Immediately after injection, place the rat in the observation chamber.

    • Observe the animal for a period of 30-60 minutes.

    • Count the number of "wet-dog shakes" (a rapid, rotational shaking of the head and torso).

    • A single shake is defined as one complete cycle of shaking.

    • The total number of shakes within the observation period is the primary endpoint.

    • For more detailed analysis, the latency to the first shake and the frequency of shakes over time can also be recorded.

Conclusion

This compound is a powerful pharmacological tool for the study of sensory neuron activation, particularly in the context of cold sensation and pain. Its potent agonism of TRPM8 and TRPA1, coupled with its inhibitory effect on TRPV3, provides a unique avenue for dissecting the roles of these channels in thermosensation. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to equip researchers with the necessary information to conduct robust and reproducible studies into the effects of this compound. A thorough understanding of this compound's mechanism of action will undoubtedly contribute to the development of novel analgesic therapies targeting the TRP channel family.

References

The Molecular Target of the Cooling Agent Icilin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icilin is a synthetic super-agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, renowned for its ability to induce a potent cooling sensation.[1] This technical guide provides an in-depth analysis of the molecular interactions between this compound and its primary target, TRPM8, a critical player in cold thermosensation. We will explore the quantitative aspects of this interaction, delve into the detailed experimental protocols used to elucidate its mechanism, and visualize the complex signaling pathways activated by this compound. This document is intended to serve as a comprehensive resource for researchers in sensory biology, pharmacology, and drug development.

Introduction

The sensation of cold is a fundamental sensory modality, crucial for survival. The discovery of the TRPM8 channel as a principal molecular sensor for cold and cooling agents has revolutionized our understanding of thermosensation.[2] this compound, a small molecule, has emerged as a powerful tool for studying TRPM8 due to its high potency and efficacy as an agonist.[3] Unlike the natural cooling compound menthol, this compound activates TRPM8 through a distinct, calcium-dependent mechanism, offering a unique avenue for investigating the channel's gating properties.[4] This guide will provide a detailed examination of this compound's interaction with TRPM8, offering insights for researchers aiming to understand or modulate this important sensory channel.

The Primary Molecular Target: TRPM8

The primary molecular target of the cooling agent this compound is the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[5] TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons of the dorsal root and trigeminal ganglia. It is a polymodal channel, meaning it can be activated by multiple stimuli, including cold temperatures (below ~26°C), voltage, and chemical agonists like menthol and this compound.

This compound is classified as a "super-agonist" of TRPM8, being approximately 200 times more potent than menthol. Its activation of TRPM8 is critically dependent on the presence of intracellular calcium (Ca²⁺), a key feature that distinguishes its mechanism from that of menthol.

While TRPM8 is the primary target, it is noteworthy that this compound can also interact with other TRP channels, albeit with different effects. It has been shown to activate TRPA1 and inhibit TRPV3, which may contribute to its overall sensory effect.

Quantitative Analysis of this compound-TRPM8 Interaction

The interaction between this compound and TRPM8 has been quantified through various in vitro assays, primarily by measuring the concentration of this compound required to elicit a half-maximal response (EC₅₀) or to inhibit a response by half (IC₅₀). These values are crucial for understanding the potency and efficacy of this compound and are summarized in the tables below.

Table 1: Agonist Activity of this compound on TRP Channels
ChannelSpecies/Cell LineAssay TypeEC₅₀ (µM)Experimental ConditionsReference(s)
TRPM8 Human (HEK293)Current Induction0.36Electrophysiology
TRPM8 Rat (HEK293)Calcium Influx0.2Fluorometric Imaging
TRPM8 Mouse (CHO)Calcium Influx0.125 ± 0.03Fura-2 Calcium Imaging, pH 7.3
TRPM8 Mouse (CHO)Calcium InfluxpEC₅₀: 6.6 ± 0.1Fura-2 Calcium Imaging, pH 6.9
TRPM8 GeneralCurrent Induction1.4In EGTA-containing solution
TRPM8-like Murine Macrophage (RAW 264.7)Cation Current8.6Electrophysiology
TRPA1 Not SpecifiedNot SpecifiedAgonistGeneral finding
Table 2: Inhibitory Activity of this compound
ChannelSpecies/Cell LineAssay TypeIC₅₀ (µM)Experimental ConditionsReference(s)
TRPV3 MouseCurrent Inhibition0.5 ± 0.12-APB as agonist, Ca²⁺-containing solution
TRPV3 MouseCurrent Inhibition7 ± 22-APB as agonist, Ca²⁺-free solution

Downstream Signaling Pathways

Activation of TRPM8 by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺. This signaling is intricately linked to the G-protein coupled receptor (GPCR) pathway, specifically involving Gαq and Phospholipase C (PLC).

A key modulator of TRPM8 activity is phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid. The binding of PIP₂ to the channel is essential for its activation. The downstream signaling cascade can be summarized as follows:

  • This compound Binding and Channel Opening: this compound binds to the TRPM8 channel, and in the presence of intracellular Ca²⁺, the channel opens, leading to a further influx of Ca²⁺ and Na⁺.

  • Gαq Protein Activation: Evidence suggests that TRPM8 can directly activate Gαq proteins.

  • Phospholipase C (PLC) Activation: The activated Gαq, along with the increased intracellular Ca²⁺, stimulates PLC.

  • PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of PIP₂, breaking it down into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Channel Desensitization: The depletion of PIP₂ from the plasma membrane leads to the desensitization or adaptation of the TRPM8 channel, a negative feedback mechanism that modulates the cooling sensation.

This signaling pathway highlights the dual role of Ca²⁺, being both a requisite for this compound's initial efficacy and a trigger for the subsequent desensitization of the channel.

Icilin_TRPM8_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM8 TRPM8 Channel Gq Gq Protein TRPM8->Gq Activates Ca_int [Ca²⁺]i ↑ TRPM8->Ca_int Increases PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Desensitization Channel Desensitization PLC->Desensitization Leads to PIP2->TRPM8 Required for activation IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG This compound This compound This compound->TRPM8 Binds to Ca_ext Ca²⁺ Ca_ext->TRPM8 Influx Na_ext Na⁺ Na_ext->TRPM8 Influx Ca_int->PLC Activates

This compound-induced TRPM8 signaling pathway.

Experimental Protocols

The characterization of this compound's effects on TRPM8 relies on several key experimental techniques. Below are detailed methodologies for these assays.

Calcium Imaging

This technique measures changes in intracellular calcium concentration in response to agonist application, providing a functional readout of channel activation.

Objective: To determine the EC₅₀ of this compound for TRPM8 activation.

Materials:

  • HEK293 cells stably or transiently expressing human TRPM8.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Poly-D-lysine coated 96-well black-walled, clear-bottom plates.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • This compound stock solution (in DMSO).

  • Fluorometric imaging plate reader (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed TRPM8-expressing HEK293 cells onto poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: After incubation, gently wash the cells three times with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.

  • Compound Preparation: Prepare a serial dilution of this compound in HBSS at 2x the final desired concentrations.

  • Measurement:

    • Place the cell plate into the fluorometric imaging plate reader.

    • Set the instrument to record baseline fluorescence for a short period (e.g., 10-20 seconds).

    • The instrument will then automatically add 100 µL of the this compound dilutions to the respective wells.

    • Continue recording the fluorescence signal for a further 2-5 minutes.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Plot the ΔF against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Calcium_Imaging_Workflow A 1. Seed TRPM8-expressing HEK293 cells in 96-well plate B 2. Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Wash to remove extracellular dye B->C E 5. Measure baseline fluorescence in plate reader C->E D 4. Prepare serial dilutions of this compound F 6. Add this compound and record fluorescence change D->F E->F G 7. Analyze data and calculate EC50 F->G

References

An In-depth Technical Guide to the Interaction of Icilin with TRP Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icilin, a synthetic super-agonist of the transient receptor potential melastatin 8 (TRPM8) channel, has emerged as a critical tool for investigating thermosensation and nociception. Its potent cooling effect, significantly greater than that of menthol, is primarily mediated through its interaction with TRP channels. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with TRPM8, TRPA1, and TRPV3 channels. It delves into the quantitative aspects of these interactions, details the intricate signaling pathways involved, and provides robust experimental protocols for researchers seeking to explore these mechanisms further. The information presented herein is intended to serve as a valuable resource for scientists and drug development professionals working on TRP channel modulation for therapeutic applications.

Introduction to this compound

This compound (AG-3-5) is a small molecule renowned for its ability to induce a profound sensation of cold.[1] Chemically, it is 3-(2-hydroxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one.[2] Unlike menthol, its cooling effect is approximately 200 times more potent.[3] This remarkable activity stems from its specific interactions with members of the Transient Receptor Potential (TRP) family of ion channels, which are crucial players in sensory perception.

Quantitative Analysis of this compound's Interaction with TRP Channels

The potency and efficacy of this compound's interaction with various TRP channels have been quantified through numerous studies. This section summarizes the key quantitative data in a structured format to facilitate comparison.

Table 1: this compound's Agonist Activity at TRPM8
ParameterValueCell TypeAssay ConditionsReference
EC₅₀125 ± 30 nMCHO cellsCalcium imaging (Fura-2) at pH 7.3[4]
EC₅₀0.36 µMNot specifiedNot specified[3]
EC₅₀1.4 µMNot specifiedEGTA presence
EC₅₀8.6 µMRAW 264.7 macrophage-like cellsNonselective cation current measurement
EC₅₀0.2 µMNot specifiedNot specified

EC₅₀ (Half-maximal effective concentration) represents the concentration of this compound required to elicit 50% of the maximal response.

Table 2: this compound's Activity at TRPA1

This compound's effect on TRPA1 is complex, with some studies suggesting agonistic properties. However, quantitative data on its potency as a TRPA1 agonist is less consistently reported compared to its effects on TRPM8. It is often described as a TRPM8/TRPA1 agonist.

ParameterObservationCell TypeAssay ConditionsReference
AgonistThis compound activates TRPA1 currents, though with reduced potency compared to TRPM8.Not specifiedNot specified
AgonistThis compound is described as a TRPM8/TRPA1 agonist.Not specifiedBehavioral studies in planarians
Table 3: this compound's Antagonist Activity at TRPV3

In contrast to its agonistic effects on TRPM8, this compound acts as a potent inhibitor of the warmth-activated TRPV3 channel.

ParameterValueCell TypeAssay ConditionsReference
IC₅₀0.5 ± 0.1 µMMouse TRPV3 in Xenopus oocytesInhibition of 2-APB evoked currents in Ca²⁺-containing solution
IC₅₀7 ± 2 µMMouse TRPV3 in Xenopus oocytesInhibition of 2-APB evoked currents in Ca²⁺-free solution
IC₅₀0.5 µMNot specifiedNot specified

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of this compound that inhibits 50% of the TRPV3 channel activity.

Signaling Pathways of this compound-TRP Channel Interaction

The molecular mechanisms underlying this compound's effects on TRP channels involve intricate signaling cascades. The most well-characterized is its activation of TRPM8.

TRPM8 Activation: A Coincidence Detection Mechanism

This compound's activation of TRPM8 is not a simple ligand-gating process. It requires the simultaneous presence of intracellular calcium (Ca²⁺), acting as a coincidence detector. This unique mechanism involves the following key steps:

  • This compound Binding: this compound binds to a specific site on the TRPM8 channel.

  • Requirement for Intracellular Ca²⁺: Full and robust activation of the channel by this compound necessitates an elevation in intracellular Ca²⁺ concentration. This Ca²⁺ can either enter the cell through basal TRPM8 activity or be released from intracellular stores.

  • PIP₂ Involvement: Phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, is essential for TRPM8 channel activity. The Ca²⁺ influx upon TRPM8 activation can stimulate phospholipase C (PLC), leading to PIP₂ hydrolysis and subsequent channel desensitization.

  • Channel Gating and Desensitization: The binding of both this compound and Ca²⁺ induces a conformational change in the TRPM8 channel, leading to its opening and a subsequent influx of cations, primarily Na⁺ and Ca²⁺. The rise in intracellular Ca²⁺ also triggers a desensitization process, leading to a decline in channel activity despite the continued presence of this compound.

Icilin_TRPM8_Signaling This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 Binds Desensitization Channel Desensitization TRPM8->Desensitization Activation Channel Activation TRPM8->Activation Ca_ext Extracellular Ca²⁺ Cation_influx Cation Influx (Na⁺, Ca²⁺) Ca_ext->Cation_influx Enters cell via activated TRPM8 Ca_int Intracellular Ca²⁺ (elevated) Ca_int->TRPM8 Co-agonist PLC Phospholipase C (PLC) Ca_int->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes PLC->Desensitization Leads to PIP2->TRPM8 Required for activity DAG_IP3 DAG + IP₃ PIP2->DAG_IP3 Activation->Cation_influx Cation_influx->Ca_int Increases concentration

This compound-induced TRPM8 activation signaling pathway.
TRPV3 Inhibition

The mechanism by which this compound inhibits TRPV3 is less understood but is of significant interest for its potential contribution to the overall cooling sensation. This compound's inhibitory effect on TRPV3 is potent, with IC₅₀ values in the sub-micromolar to low micromolar range. This suggests a direct or allosteric interaction with the channel that prevents its activation by warmth or chemical agonists like 2-APB.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with TRP channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in response to this compound application.

Objective: To record this compound-evoked currents from cells expressing TRP channels (e.g., TRPM8).

Materials:

  • Cell line expressing the target TRP channel (e.g., HEK293 or CHO cells)

  • Glass coverslips coated with poly-D-lysine

  • Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200A, pClamp software)

  • Borosilicate glass pipettes (2-5 MΩ resistance)

  • Micromanipulator

  • Perfusion system

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.05 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).

  • This compound Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to the final desired concentration in the external solution immediately before use.

Procedure:

  • Cell Preparation: Plate cells onto poly-D-lysine coated glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Giga-seal Formation: Using the micromanipulator, approach a single cell with the patch pipette. Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Data Acquisition: Clamp the cell membrane potential at a holding potential of -60 mV. Record baseline current for 1-2 minutes.

  • This compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound.

  • Data Analysis: Measure the amplitude and kinetics of the this compound-evoked current.

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cells on Coverslips Start->Prepare_Cells Setup_Rig Set up Patch-Clamp Rig and Perfusion System Prepare_Cells->Setup_Rig Pull_Pipettes Pull and Fill Pipettes Setup_Rig->Pull_Pipettes Approach_Cell Approach Single Cell Pull_Pipettes->Approach_Cell Form_Seal Form Giga-seal Approach_Cell->Form_Seal Go_Whole_Cell Establish Whole-Cell Configuration Form_Seal->Go_Whole_Cell Record_Baseline Record Baseline Current (-60 mV) Go_Whole_Cell->Record_Baseline Apply_this compound Apply this compound via Perfusion Record_Baseline->Apply_this compound Record_Response Record this compound-Evoked Current Apply_this compound->Record_Response Analyze_Data Analyze Current Amplitude and Kinetics Record_Response->Analyze_Data End End Analyze_Data->End

Workflow for whole-cell patch-clamp recording.
Intracellular Calcium Imaging

This method allows for the measurement of changes in intracellular Ca²⁺ concentration in a population of cells in response to this compound.

Objective: To measure this compound-induced changes in intracellular Ca²⁺ in cells expressing TRP channels.

Materials:

  • Cell line expressing the target TRP channel

  • Black-walled, clear-bottom 96-well plates

  • Fura-2 AM calcium indicator

  • Pluronic F-127

  • Fluorescence microplate reader or fluorescence microscope equipped for ratiometric imaging

  • DMSO

Solutions:

  • Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fura-2 AM Stock Solution: 1 mM Fura-2 AM in high-quality anhydrous DMSO.

  • Pluronic F-127 Stock Solution: 20% (w/v) in DMSO.

  • This compound Stock Solution: 10 mM in DMSO.

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare the loading solution by diluting Fura-2 AM stock solution and Pluronic F-127 stock solution into the loading buffer to final concentrations of 2-5 µM and 0.02%, respectively.

    • Remove the culture medium from the cells and wash once with loading buffer.

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells twice with loading buffer to remove extracellular dye.

  • Imaging:

    • Place the plate in the fluorescence reader or on the microscope stage.

    • Measure the baseline fluorescence ratio by exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

    • Add this compound at the desired concentration to the wells.

    • Immediately begin recording the fluorescence ratio at regular intervals.

  • Data Analysis: The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca²⁺ concentration. Plot the change in this ratio over time to visualize the cellular response to this compound.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues in the TRP channel that are critical for this compound binding and activation.

Objective: To introduce specific mutations into the TRP channel gene to assess their impact on this compound sensitivity.

Materials:

  • Plasmid DNA containing the wild-type TRP channel cDNA

  • Mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • Standard molecular biology reagents and equipment for PCR, transformation, and DNA sequencing.

Procedure:

  • Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥ 78°C.

  • PCR Amplification:

    • Set up a PCR reaction containing the plasmid DNA template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Perform thermal cycling to amplify the entire plasmid, incorporating the mutation. A typical program involves an initial denaturation, followed by 18-25 cycles of denaturation, annealing, and extension.

  • DpnI Digestion: After PCR, digest the reaction mixture with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thereby selectively digesting the parental (non-mutated) plasmid DNA, which was isolated from a dam+ E. coli strain.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on an appropriate antibiotic selection plate. Isolate plasmid DNA from the resulting colonies and sequence the DNA to confirm the presence of the desired mutation.

  • Functional Analysis: Express the mutated channel in a suitable cell line and assess its response to this compound using patch-clamp electrophysiology or calcium imaging as described above.

Conclusion

This compound has proven to be an invaluable pharmacological tool for dissecting the complex biology of TRP channels. Its potent and distinct interactions with TRPM8, TRPA1, and TRPV3 provide unique opportunities to study the molecular mechanisms of thermosensation and to develop novel therapeutic agents for a range of conditions, including chronic pain, inflammation, and pruritus. The detailed quantitative data, signaling pathways, and experimental protocols presented in this guide offer a solid foundation for researchers to advance our understanding of this compound's actions and to harness its potential in drug discovery. The continued investigation into the nuanced interactions of this compound with TRP channels promises to yield further insights into sensory biology and to pave the way for new therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for Icilin in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Icilin is a synthetic super-agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] It is a valuable tool for studying cold sensation, TRPM8 channel function, and downstream cellular signaling pathways in in vitro models.[2][3] Although structurally unrelated to menthol, this compound is approximately 200 times more potent in activating the TRPM8 channel, inducing a profound sensation of cold.[2] Its activation of TRPM8, a nonselective cation channel, leads to an influx of calcium ions (Ca²⁺) into the cell, triggering a variety of cellular responses. This makes this compound a powerful pharmacological tool for investigating TRPM8-mediated physiological and pathological processes, including pain, inflammation, and cancer.

These application notes provide detailed protocols for the use of this compound in common in vitro cell culture experiments, including the assessment of cytotoxicity, measurement of intracellular calcium flux, and analysis of downstream signaling events.

Data Presentation

This compound Activity and Concentration

The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. The following table summarizes key quantitative data for this compound's activity from the literature.

ParameterCell LineValueNotesReference
EC₅₀ TRPM8-expressing CHO cells125 ± 30 nMFor [Ca²⁺]i responses at pH 7.3.
EC₅₀ TRPM8-expressing HEK293 cells0.36 µMFor inducing currents.
EC₅₀ TRPM8 in EGTA1.4 µMDose-dependent activation.
EC₅₀ RAW 264.7 cells8.6 µMFor increasing nonselective cation current.
IC₅₀ mTRPV3 in Ca²⁺-containing solution0.5 ± 0.1 µMInhibition of 2-APB evoked currents.
IC₅₀ mTRPV3 in Ca²⁺-free solution7 ± 2 µMInhibition of 2-APB evoked currents.
Sub-activating Concentration TRPM8-expressing CHO cells100 nMUsed to study cold activation threshold at 37°C.
Solubility and Storage
ParameterValueReference
Molecular Weight 311.29 g/mol
Solubility in DMSO Up to 100 mM
Storage (Powder) -20°C for up to 3 years
Storage (Stock Solution) -80°C for up to 1 year

Signaling Pathways

This compound-Mediated TRPM8 Activation Pathway

This compound binding to the TRPM8 channel, a non-selective cation channel, leads to its opening and a subsequent influx of extracellular Ca²⁺. This rise in intracellular calcium concentration ([Ca²⁺]i) can initiate a cascade of downstream signaling events, including the activation of kinases like ERK1/2 and transcription factors such as c-Fos and c-Jun (components of AP-1), ultimately leading to changes in gene expression. The activation of TRPM8 by this compound is also modulated by intracellular pH and requires the presence of extracellular Ca²⁺ to achieve full efficacy.

Icilin_TRPM8_Signaling This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 Binds to Ca2_influx Ca²⁺ Influx TRPM8->Ca2_influx Opens Ca2_i ↑ [Ca²⁺]i Ca2_influx->Ca2_i ERK ERK1/2 Ca2_i->ERK Activates AP1 AP-1 (c-Fos/c-Jun) ERK->AP1 Activates GeneExpression Changes in Gene Expression AP1->GeneExpression Regulates

This compound activation of the TRPM8 signaling cascade.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for conducting in vitro experiments with this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293, CHO, 4T1) start->cell_culture cell_seeding Cell Seeding cell_culture->cell_seeding treatment This compound Treatment cell_seeding->treatment icilin_prep Prepare this compound Stock and Working Solutions icilin_prep->treatment assay Perform Assay (Cytotoxicity, Ca²⁺ Flux, etc.) treatment->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis data_acq->data_analysis end End data_analysis->end

A generalized workflow for in vitro experiments using this compound.

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • This compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO concentration equivalent to the highest this compound concentration).

    • Remove the medium from the wells and add 100 µL of the this compound-containing medium or vehicle control medium to the respective wells.

    • Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, 5% CO₂.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ value.

Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i) Flux using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration in response to this compound treatment using the ratiometric calcium indicator Fura-2 AM.

Materials:

  • TRPM8-expressing cells (e.g., CHO or HEK293 cells)

  • Glass-bottom culture dishes or black-walled, clear-bottom 96-well plates

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution

  • This compound

  • DMSO

  • Fluorescence imaging system or plate reader capable of ratiometric measurement (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

Procedure:

  • Cell Seeding:

    • Seed TRPM8-expressing cells onto glass-bottom dishes or black-walled, clear-bottom 96-well plates.

    • Allow cells to adhere and grow for 24-48 hours.

  • Fura-2 AM Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C, 5% CO₂.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to the cells and allow them to rest for 15-30 minutes at room temperature to allow for de-esterification of the dye.

  • This compound Preparation and Application:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in HBSS to the final desired concentration (e.g., 2x the final concentration if adding an equal volume to the cells).

  • Calcium Imaging:

    • Place the cells on the fluorescence imaging system or plate reader.

    • Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.

    • Add the this compound solution to the cells and continue to record the fluorescence ratio to observe the change in intracellular calcium concentration.

    • As a positive control, at the end of the experiment, you can add a calcium ionophore like ionomycin to determine the maximum fluorescence ratio.

  • Data Analysis:

    • Calculate the change in the F340/F380 ratio over time.

    • The peak change in the ratio after this compound addition represents the this compound-induced calcium influx.

    • Dose-response curves can be generated by testing a range of this compound concentrations to determine the EC₅₀.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general outline for recording this compound-activated currents in TRPM8-expressing cells using the whole-cell patch-clamp technique.

Materials:

  • TRPM8-expressing cells (e.g., HEK293 cells)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • Pipette puller and fire-polisher

  • Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH.

  • Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 0.1 CaCl₂, 5 EGTA, 10 HEPES, pH 7.4 with KOH.

  • This compound

  • DMSO

  • Perfusion system

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips at a low density to allow for easy patching of individual cells.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 4-6 MΩ when filled with intracellular solution.

    • Fire-polish the pipette tip.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -40 mV or -60 mV.

  • This compound Application:

    • Prepare this compound in the extracellular solution at the desired concentration.

    • Using a perfusion system, apply the this compound-containing solution to the cell.

    • Record the resulting inward current. This compound-evoked currents may have a variable delay and show desensitization.

  • Data Acquisition and Analysis:

    • Acquire current traces using appropriate software.

    • Analyze the amplitude, activation kinetics, and desensitization of the this compound-induced currents.

    • A current-voltage (I-V) relationship can be determined by applying voltage ramps or steps.

Concluding Remarks

This compound is a versatile and potent tool for the in vitro investigation of TRPM8 channels and their role in cellular physiology. The protocols provided here offer a foundation for utilizing this compound in various cell-based assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful consideration of this compound's concentration-dependent effects and its potential off-target activities at higher concentrations is crucial for the accurate interpretation of experimental results.

References

Preparation of Icilin Stock Solution in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the preparation, storage, and handling of Icilin stock solutions in dimethyl sulfoxide (DMSO). This compound is a potent synthetic super-agonist of the transient receptor potential melastatin 8 (TRPM8) channel and also modulates the activity of the TRPA1 channel.[1][2] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data in studies involving these channels. This guide consolidates key data from various suppliers and provides a detailed, step-by-step methodology for researchers.

Chemical and Physical Properties

A summary of the essential properties of this compound is presented in Table 1. This information is crucial for calculating the required mass of the compound to achieve a desired stock solution concentration.

PropertyValueSource(s)
CAS Number 36945-98-9[3]
Molecular Formula C₁₆H₁₃N₃O₄
Molecular Weight ~311.3 g/mol
Appearance Solid, yellow powder
Purity ≥97% (HPLC)

Solubility Data in DMSO

The solubility of this compound in DMSO can vary between suppliers, likely due to differences in the purity and crystalline form of the compound. It is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of this compound. A compilation of reported solubility values is provided in Table 2.

Solubility in DMSO (mg/mL)Molar Concentration (mM)Source
15 mg/mL~48.2 mMSigma-Aldrich
25 mg/mL~80.3 mMCayman Chemical
31.13 mg/mL100 mMTocris Bioscience
50 mg/mL~160.6 mMLKT Labs
62 mg/mL~199.2 mMSelleck Chemicals
Soluble to 100 mM~31.13 mg/mLR&D Systems

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 100 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro and in vivo experiments.

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, pyrogen-free microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Step-by-Step Procedure
  • Preparation: Work in a clean and sterile environment, such as a laminar flow hood or biosafety cabinet, especially if the stock solution will be used for cell culture experiments.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 31.13 mg of this compound (based on a molecular weight of 311.3 g/mol ).

  • Adding DMSO:

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. To prepare 1 mL of a 100 mM solution, add 1 mL of DMSO.

  • Dissolution:

    • Close the tube or vial securely.

    • Gently vortex or pipette the solution to facilitate the dissolution of the this compound powder. It may take some time for the compound to dissolve completely.

    • Visually inspect the solution to ensure that no solid particles remain. If necessary, gentle warming to 37°C for a short period (10-15 minutes) can aid in dissolution.

  • Storage:

    • Once the this compound is fully dissolved, the stock solution is ready for use or storage.

    • For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

    • Store the aliquots at -20°C for up to one year or at -80°C for up to two years. For short-term storage (days to weeks), 4°C is acceptable.

Application Notes

  • Dilution for Aqueous Solutions: this compound has very low solubility in aqueous buffers. To prepare a working solution in an aqueous medium (e.g., PBS or cell culture medium), first, dissolve the this compound in DMSO to create a concentrated stock solution, and then dilute this stock solution into the aqueous buffer of choice.

  • Cell Culture Applications: When preparing working solutions for cell culture, ensure that the final concentration of DMSO is kept low (typically below 0.5%, with <0.1% being preferable) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

  • Safety Precautions: Handle this compound and DMSO in a well-ventilated area and wear appropriate PPE. DMSO can facilitate the absorption of substances through the skin.

Visualized Workflows and Signaling Pathways

Experimental Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex/Pipette to Mix add_dmso->vortex check Visually Inspect for Complete Dissolution vortex->check warm Gentle Warming (Optional) check->warm Not Dissolved aliquot Aliquot into Single-Use Volumes check->aliquot Dissolved warm->vortex store Store at -20°C or -80°C aliquot->store use Ready for Dilution to Working Concentration aliquot->use end End store->end use->end

Caption: Workflow for preparing this compound stock solution in DMSO.

Simplified Signaling Pathway of this compound Action

G cluster_membrane cluster_intracellular This compound This compound trpm8 TRPM8 Channel This compound->trpm8 Agonist trpa1 TRPA1 Channel This compound->trpa1 Modulator calcium Ca²⁺ Influx trpm8->calcium trpa1->calcium cell_membrane Cell Membrane response Cellular Response (e.g., Sensation of Cold) calcium->response

Caption: this compound activates TRPM8 and modulates TRPA1 channels.

References

Application Notes and Protocols for Icilin in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Icilin, a potent synthetic super-agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, in patch-clamp electrophysiology experiments. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and visualizes the relevant signaling pathways and workflows.

Introduction to this compound

This compound (AG-3-5) is a small molecule renowned for its ability to induce a sensation of intense cold, far exceeding that of natural cooling agents like menthol.[1][2] In the context of cellular electrophysiology, this compound serves as a valuable pharmacological tool for studying the activation and modulation of TRPM8, a non-selective cation channel that plays a crucial role in cold sensing and has been implicated in various physiological and pathophysiological processes, including neuropathic pain and cancer.[1] Beyond its well-established role as a TRPM8 agonist, this compound has also been shown to interact with other ion channels, including TRPA1 and TRPV3, making it a compound of interest for a broader range of ion channel research.[1][3]

Mechanism of Action

This compound's primary mechanism of action is the activation of the TRPM8 ion channel. Unlike menthol, which directly gates the channel, this compound's efficacy is highly dependent on intracellular calcium (Ca²⁺). It acts as a coincidence detector, requiring a simultaneous elevation of cytosolic Ca²⁺ to achieve full channel activation. This Ca²⁺ can either permeate through the TRPM8 channel itself upon initial, weak activation, or be released from intracellular stores. This unique calcium-dependent activation leads to a characteristic current profile with variable latency and pronounced desensitization. The binding site for this compound on TRPM8 has been mapped to a region that includes the S2-S3 linker.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's effects on various ion channels as determined by patch-clamp electrophysiology.

Ion ChannelCell TypeParameterValueNotesReference
TRPM8 CHO cellsEC₅₀125 ± 30 nMMeasured using Fura-2 calcium imaging.
TRPM8 EGTAEC₅₀1.4 µMDose-dependent activation.
TRPM8-like RAW 264.7 macrophagesEC₅₀8.6 µMConcentration-dependent increase in nonselective cation current.
TRPV3 (murine) HEK293 cellsIC₅₀Not specified100 nM this compound inhibited 2-APB (300 µM) induced currents by 68% and camphor (10 mM) induced currents by ~61%.
TRPV3 (human) OocytesIC₅₀~300 µM0.3 mM this compound blocked ~50% of the response induced by 10 mM 2-APB.
Voltage-gated Calcium Channels (ICa(V)) Rat DRG neuronsInhibition Range18-80%Dose-dependent reduction of ICa(V) with this compound concentrations from 0.002-200 µM.

Signaling Pathways and Experimental Workflow

This compound-Mediated TRPM8 Activation Pathway

The following diagram illustrates the signaling cascade initiated by this compound leading to the activation of the TRPM8 channel.

This compound-Mediated TRPM8 Activation Pathway This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 Binds Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Initial Gating Depolarization Membrane Depolarization TRPM8->Depolarization Cation Influx Ca_influx->TRPM8 Potentiates (Coincidence Detection) PLC PLC Activation Ca_influx->PLC Activates Ca_stores Intracellular Ca²⁺ Stores Ca_release Ca²⁺ Release Ca_stores->Ca_release Ca_release->TRPM8 Potentiates (Coincidence Detection) Ca_release->PLC Activates PIP2 PIP₂ Depletion PLC->PIP2 Desensitization Channel Desensitization PIP2->Desensitization

Caption: Signaling pathway of this compound-induced TRPM8 activation.

General Patch-Clamp Experimental Workflow for this compound Application

This diagram outlines the typical workflow for a whole-cell patch-clamp experiment investigating the effects of this compound.

Patch-Clamp Workflow for this compound Application cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Transfection Solution_Prep Prepare External & Internal Solutions Pipette Pull & Fire-polish Micropipette Cell_Culture->Pipette Icilin_Stock Prepare this compound Stock Solution Seal Approach Cell & Form Gigaohm Seal Pipette->Seal Whole_Cell Rupture Membrane (Whole-Cell Mode) Seal->Whole_Cell Baseline Record Baseline Current Whole_Cell->Baseline Application Apply this compound (Perfusion) Baseline->Application Recording Record this compound-Evoked Currents Application->Recording Washout Washout & Record Recovery Recording->Washout Data_Extraction Extract Current Parameters Washout->Data_Extraction Dose_Response Construct Dose-Response Curve Data_Extraction->Dose_Response Statistical_Analysis Perform Statistical Analysis Dose_Response->Statistical_Analysis

Caption: Standard workflow for an this compound patch-clamp experiment.

Detailed Experimental Protocols

Solution Preparation

External (Extracellular) Solution (in mM):

  • 140 NaCl

  • 5 KCl

  • 2 CaCl₂

  • 1 MgCl₂

  • 10 HEPES

  • 10 Glucose

  • Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

Internal (Pipette) Solution (in mM):

  • 140 KCl

  • 1 MgCl₂

  • 10 HEPES

  • 5 EGTA (or a lower concentration, e.g., 0.1 mM, if studying Ca²⁺-dependent processes is critical)

  • 2 Mg-ATP

  • 0.3 Na-GTP

  • Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.

This compound Stock Solution:

  • Prepare a 10-100 mM stock solution of this compound in DMSO.

  • Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid off-target effects.

Cell Preparation
  • Cell Culture: Culture cells expressing the ion channel of interest (e.g., HEK293 cells stably or transiently transfected with TRPM8) under standard conditions (e.g., 37°C, 5% CO₂).

  • Dissociation: For recording, gently dissociate the cells using a non-enzymatic cell dissociation solution or brief trypsinization.

  • Plating: Plate the dissociated cells onto glass coverslips in a recording chamber. Allow the cells to adhere for at least 30 minutes before starting the experiment.

Patch-Clamp Recording
  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. Fire-polish the tips to a final resistance of 3-6 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single, healthy cell with the patch pipette. Apply gentle positive pressure. Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: After achieving a stable GΩ seal, apply a brief pulse of strong suction to rupture the cell membrane patch, establishing the whole-cell recording configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -60 mV.

    • To elicit currents, apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps.

    • Record baseline currents in the external solution for a stable period before applying this compound.

  • This compound Application:

    • Apply this compound at the desired concentration using a rapid perfusion system.

    • Continuously record the current during and after this compound application to observe the activation and desensitization kinetics.

    • For dose-response experiments, apply increasing concentrations of this compound, with a washout period in between each application to allow for recovery.

  • Data Acquisition: Acquire and digitize the current signals using an appropriate patch-clamp amplifier and data acquisition software.

Data Analysis
  • Measure the peak amplitude of the this compound-evoked current.

  • Analyze the activation and desensitization kinetics of the current.

  • For dose-response analysis, plot the normalized peak current amplitude against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the EC₅₀.

  • Perform statistical analysis to compare currents before and after this compound application, and between different experimental conditions.

Logical Relationships in Experimental Design

The following diagram illustrates the logical considerations for designing experiments with this compound, particularly concerning its interaction with calcium.

Experimental Design Logic for this compound Start Hypothesis: Investigate this compound's effect on Ion Channel X Calcium_Dep Is the effect Ca²⁺ dependent? Start->Calcium_Dep Exp_Ext_Ca Experiment 1: Vary Extracellular [Ca²⁺] Calcium_Dep->Exp_Ext_Ca Yes Exp_Int_Ca Experiment 2: Vary Intracellular [Ca²⁺] (e.g., BAPTA in pipette) Calcium_Dep->Exp_Int_Ca Yes Conclusion_Indep Conclusion: Effect is likely Ca²⁺-independent Calcium_Dep->Conclusion_Indep No Result_Dep Result: Effect is altered Exp_Ext_Ca->Result_Dep Result_Indep Result: Effect is unchanged Exp_Ext_Ca->Result_Indep Exp_Int_Ca->Result_Dep Exp_Int_Ca->Result_Indep Conclusion_Dep Conclusion: Ca²⁺ is involved in the mechanism Result_Dep->Conclusion_Dep Result_Indep->Conclusion_Indep

Caption: Logical flow for investigating calcium dependency of this compound's effects.

References

Application Note: High-Throughput Calcium Imaging Assay for the Characterization of TRPM8 Agonists Using Icilin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel primarily known for its role in sensing cold temperatures.[1][2] Beyond its function as a thermoreceptor, TRPM8 is implicated in various physiological and pathological processes, making it an attractive target for drug discovery in areas such as pain, inflammation, and oncology.[2][3] this compound is a potent synthetic super-agonist of the TRPM8 channel, acting with significantly higher potency than natural agonists like menthol.[4] Its unique mechanism, which involves sensitization by intracellular calcium, makes it a valuable tool for studying TRPM8 function. This application note provides a detailed protocol for a calcium imaging assay using this compound to stimulate TRPM8 channels, enabling the characterization and screening of novel TRPM8 modulators.

Principle of the Assay

This assay quantifies intracellular calcium concentration changes in cells expressing TRPM8 upon stimulation with this compound. The cells are pre-loaded with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM. Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to become the fluorescent Fluo-4, which exhibits a significant increase in fluorescence intensity upon binding to free calcium. Activation of TRPM8 channels by this compound leads to an influx of extracellular calcium, causing a rapid increase in intracellular calcium levels. This change in fluorescence is monitored in real-time using a fluorescence microscope or a microplate reader, providing a robust and quantifiable measure of TRPM8 channel activity.

Materials and Reagents

  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human TRPM8.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl) ester.

  • This compound: TRPM8 agonist.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Pluronic F-127: To aid in the dispersion of Fluo-4 AM.

  • Probenecid: An optional anion-exchange inhibitor to prevent dye leakage.

  • Dimethyl Sulfoxide (DMSO): For dissolving Fluo-4 AM and this compound.

  • Black-walled, clear-bottom 96-well or 384-well microplates.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound-mediated TRPM8 activation derived from published literature. These values can serve as a reference for experimental design and data interpretation.

ParameterCell TypeValueConditionsReference
EC₅₀ HEK293 (rat TRPM8)0.11 µMFluo-4 AM based spectrofluorimetry
HEK293 (rat TRPM8)0.19 µMFluorimetric test
HEK293300 nMFLIPR assay
CHO125 ± 30 nMFura-2 AM, Flexstation assay, pH 7.3
IC₅₀ (Antagonist) HEK293 (rat TRPM8)0.058 µMInhibition of this compound-induced Ca²⁺ influx

Table 1: Potency of this compound in Activating TRPM8 Channels. EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration) values for this compound in different cellular contexts.

Signaling Pathway

Activation of the TRPM8 channel by this compound initiates a signaling cascade that is critically dependent on intracellular calcium. The binding of this compound to the TRPM8 channel, a process influenced by specific amino acid residues, leads to a conformational change that opens the channel pore. This allows the influx of cations, primarily Ca²⁺, down their electrochemical gradient. The initial calcium entry further sensitizes the channel, leading to a more robust and sustained activation, a characteristic feature of this compound's action. This positive feedback loop amplifies the signal. Downstream of calcium entry, various signaling pathways can be engaged, including those involving Phospholipase C (PLC) and Protein Kinase C (PKC), which can also modulate channel activity and lead to desensitization.

TRPM8_Icilin_Signaling cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel Ca_int Intracellular Ca²⁺ (Increase) This compound This compound This compound->TRPM8 Binds Ca_ext Extracellular Ca²⁺ Ca_ext->TRPM8 Influx Sensitization Channel Sensitization Ca_int->Sensitization Positive Feedback Downstream Downstream Signaling (e.g., PLC, PKC) Ca_int->Downstream Sensitization->TRPM8 Enhances Activation

Figure 1: TRPM8 Signaling Pathway Activated by this compound.

Experimental Workflow

The experimental workflow for the calcium imaging assay is a multi-step process that involves cell preparation, dye loading, compound addition, and data acquisition. Each step is critical for obtaining reliable and reproducible results.

Calcium_Imaging_Workflow A 1. Cell Seeding (Seed TRPM8-expressing cells in 96/384-well plates) B 2. Cell Culture (Incubate overnight to allow attachment and recovery) A->B C 3. Dye Loading (Load cells with Fluo-4 AM in assay buffer) B->C D 4. Incubation & Washing (Incubate for dye uptake and de-esterification, then wash to remove excess dye) C->D E 5. Compound Addition (Add this compound or test compounds using an automated liquid handler) D->E F 6. Data Acquisition (Measure fluorescence intensity kinetically using a plate reader or microscope) E->F G 7. Data Analysis (Calculate fluorescence change, e.g., ΔF/F₀, and determine EC₅₀/IC₅₀) F->G

Figure 2: Experimental Workflow for Calcium Imaging Assay.

Detailed Experimental Protocol

Cell Preparation and Seeding
  • Culture TRPM8-expressing HEK293 or CHO cells in T-75 flasks until they reach 80-90% confluency.

  • Aspirate the culture medium and wash the cells once with 5 mL of sterile Phosphate-Buffered Saline (PBS).

  • Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes until the cells detach.

  • Neutralize the trypsin with 8 mL of complete culture medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh culture medium and determine the cell density using a hemocytometer.

  • Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 30,000 to 50,000 cells per well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.

Dye Loading
  • Prepare a 1 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.

  • On the day of the assay, prepare the Fluo-4 AM loading solution. For each mL of assay buffer (HBSS with 20 mM HEPES), add 2 µL of 1 mM Fluo-4 AM stock solution (final concentration 2 µM) and 1 µL of 20% Pluronic F-127. If using, add Probenecid to a final concentration of 2.5 mM.

  • Aspirate the culture medium from the cell plate and wash each well once with 100 µL of assay buffer.

  • Add 50 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • After incubation, gently wash each well twice with 100 µL of assay buffer to remove extracellular dye.

  • Add 100 µL of assay buffer to each well. The plate is now ready for the assay.

Compound Preparation and Addition
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in assay buffer to create a concentration-response curve. A typical final concentration range would be from 1 nM to 10 µM.

  • For antagonist screening, pre-incubate the cells with the test compounds for 15-30 minutes before adding this compound.

  • Use an automated liquid handler or a multi-channel pipette to add 25 µL of the compound solutions to the corresponding wells.

Data Acquisition
  • Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation) or an automated fluorescence microscope.

  • Set the excitation wavelength to 494 nm and the emission wavelength to 516 nm.

  • Record a baseline fluorescence reading for 10-20 seconds before compound addition.

  • After compound addition, continue to record the fluorescence intensity every 1-2 seconds for a total of 2-5 minutes.

Data Analysis
  • The change in intracellular calcium is typically expressed as the change in fluorescence (ΔF) normalized to the initial baseline fluorescence (F₀), i.e., ΔF/F₀.

  • For concentration-response curves, plot the peak ΔF/F₀ value against the logarithm of the agonist (this compound) concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

  • For antagonist studies, calculate the percent inhibition at each antagonist concentration and determine the IC₅₀ value.

Troubleshooting

IssuePossible CauseSolution
Low Signal-to-Noise Ratio Poor dye loadingOptimize Fluo-4 AM concentration and incubation time. Ensure Pluronic F-127 is used.
Low TRPM8 expressionVerify channel expression using an alternative method (e.g., Western blot, qPCR).
High Well-to-Well Variability Uneven cell seedingEnsure a single-cell suspension before seeding and mix gently before plating.
Inconsistent dye loadingEnsure consistent washing steps and accurate pipetting.
Cell Death Dye toxicityReduce Fluo-4 AM concentration or incubation time.
Compound toxicityAssess cell viability with a cytotoxicity assay.
No Response to this compound Incorrect buffer compositionEnsure the presence of extracellular calcium in the assay buffer.
Inactive this compoundUse a fresh stock of this compound and protect it from light.

Conclusion

This application note provides a comprehensive guide for establishing a robust and reproducible calcium imaging assay using this compound to probe TRPM8 channel activity. The detailed protocol, along with the quantitative data and troubleshooting guide, will enable researchers to effectively screen for and characterize novel TRPM8 modulators. The use of automated liquid handling and data acquisition systems can further enhance the throughput of this assay, making it a valuable tool in modern drug discovery pipelines.

References

In Vivo Administration of Icilin for Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of Icilin in rodent models. This compound is a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, also known as the cold and menthol receptor.[1][2] Its administration in vivo is a valuable tool for studying cold sensation, analgesia, thermoregulation, and inflammation.[1][2][3]

Data Presentation

Table 1: Dose-Response Effects of this compound on Body Temperature in Rodents
SpeciesRoute of AdministrationDose (mg/kg)VehicleChange in Core Body Temperature (°C)Time Point of Maximum EffectReference
RatIntramuscular (i.m.)2.5Not specifiedIncreaseNot specified
RatIntramuscular (i.m.)5Not specifiedIncreaseNot specified
RatIntramuscular (i.m.)7.5Not specifiedIncreaseNot specified
RatIntramuscular (i.m.)10Not specifiedIncreaseNot specified
MouseNot specified1020% DMSO/80% saline~1.6°C increaseNot specified
MouseNot specified8.2Not specifiedSignificant increaseNot specified
Table 2: Effects of this compound in Rodent Analgesia Models
SpeciesAnalgesia ModelRoute of AdministrationDose (mg)VehicleObserved EffectReference
RatThermal Preference (Hindpaw)Intraperitoneal (i.p.)0.025DMSODecreased preference for cold (enhanced cold sensitivity)
RatThermal Preference (Hindpaw)Intrathecal (i.t.)0.025DMSODecreased preference for cold (enhanced cold sensitivity)
RatThermal Preference (Hindpaw)Intraperitoneal (i.p.)0.25DMSOIncreased preference for cold (diminished cold sensitivity)
RatThermal Preference (Facial)Intracisternal (i.c.m.)0.025DMSODecreased preference for cold (enhanced cold sensitivity)
Table 3: Anti-Inflammatory Effects of this compound in a Mouse Model of Colitis
ParameterTreatment GroupResultReference
Macroscopic Damage ScoreTNBS + this compoundSignificantly attenuated
Bowel ThicknessTNBS + this compoundSignificantly attenuated
Colonic MPO LevelsTNBS + this compoundSignificantly attenuated
Inflammatory Cytokines/ChemokinesTNBS + this compoundSignificantly reduced levels

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile 0.9% saline or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation:

    • Due to its poor water solubility, this compound is typically first dissolved in 100% DMSO to create a stock solution.

    • Example: To prepare a 10 mg/mL stock solution, weigh 10 mg of this compound powder and dissolve it in 1 mL of sterile DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Store the stock solution at -20°C for long-term storage.

  • Working Solution Preparation:

    • For in vivo administration, the DMSO stock solution should be diluted with a sterile aqueous vehicle such as 0.9% saline or PBS to the desired final concentration.

    • Important: The final concentration of DMSO in the working solution should be kept as low as possible, ideally below 10%, to avoid solvent toxicity.

    • Example for a 1 mg/mL working solution with 10% DMSO:

      • Take 100 µL of the 10 mg/mL this compound stock solution in DMSO.

      • Add 900 µL of sterile 0.9% saline.

      • Vortex the solution thoroughly before administration.

    • Prepare the working solution fresh on the day of the experiment.

Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice

Materials:

  • Prepared this compound working solution

  • Mouse restraint device (optional)

  • 25-27 gauge needle with an appropriately sized syringe

  • 70% ethanol for disinfection

Procedure:

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.

  • Injection Site Identification:

    • The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Injection:

    • Disinfect the injection site with 70% ethanol.

    • Tilt the mouse's head slightly downwards to cause the abdominal organs to shift cranially.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new one.

    • Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 3: Hot Plate Test for Analgesia

Materials:

  • Hot plate apparatus with adjustable temperature

  • Timer

  • Plexiglass cylinder to confine the animal on the hot plate

Procedure:

  • Apparatus Setup:

    • Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).

  • Acclimation:

    • Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement:

    • Gently place the mouse on the hot plate and immediately start the timer.

    • Observe the animal for signs of nociception, such as licking of the hind paws or jumping.

    • Record the latency (time) to the first sign of a pain response.

    • To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) should be established. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.

  • Drug Administration:

    • Administer this compound or the vehicle control according to the desired route and dose.

  • Post-Treatment Measurement:

    • At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the hot plate test and record the latency.

    • An increase in latency compared to the baseline and vehicle-treated group indicates an analgesic effect.

Protocol 4: Formalin Test for Analgesia

Materials:

  • 5% formalin solution

  • Microsyringe (e.g., Hamilton syringe) with a 27-30 gauge needle

  • Observation chamber with mirrors for clear viewing of the animal's paw

  • Timer

Procedure:

  • Acclimation:

    • Place the animal in the observation chamber for at least 30 minutes to acclimate.

  • Drug Administration:

    • Administer this compound or the vehicle control at a predetermined time before the formalin injection.

  • Formalin Injection:

    • Inject a small volume of 5% formalin (e.g., 20 µL for mice, 50 µL for rats) into the plantar surface of one hind paw.

  • Observation and Scoring:

    • Immediately after the injection, return the animal to the observation chamber and start the timer.

    • The pain response to formalin is biphasic:

      • Phase 1 (0-5 minutes post-injection): Represents acute nociceptive pain.

      • Phase 2 (15-40 minutes post-injection): Represents inflammatory pain.

    • During these phases, record the total time the animal spends licking, biting, or flinching the injected paw.

    • A reduction in the duration of these behaviors in the this compound-treated group compared to the vehicle group indicates an analgesic effect.

Visualizations

TRPM8_Signaling_Pathway This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx mediates PLC Phospholipase C (PLC) Ca_influx->PLC activates Neuronal_Excitation Neuronal Excitation & Action Potential Ca_influx->Neuronal_Excitation leads to PIP2 PIP₂ Hydrolysis PLC->PIP2 catalyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release induces Ca_release->PKC co-activates MAPK MAPK Pathway (e.g., ERK) PKC->MAPK activates Gene_Transcription Gene Transcription (e.g., c-Jun) MAPK->Gene_Transcription regulates Cellular_Responses Cellular Responses (Analgesia, Thermoregulation) Gene_Transcription->Cellular_Responses contributes to Neuronal_Excitation->Cellular_Responses contributes to

Caption: TRPM8 signaling pathway activated by this compound.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Baseline_Measurements Baseline Measurements (e.g., Body Temperature, Pain Threshold) Randomization->Baseline_Measurements Drug_Administration This compound / Vehicle Administration (Specify Dose & Route) Baseline_Measurements->Drug_Administration Post_Treatment_Measurements Post-Treatment Measurements (Time-course) Drug_Administration->Post_Treatment_Measurements Endpoint_Analysis Endpoint Analysis (e.g., Tissue Collection, Biomarker Analysis) Post_Treatment_Measurements->Endpoint_Analysis Data_Analysis Data Analysis & Interpretation Endpoint_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols for Studying Neuropathic Pain in Mice Using Icilin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a chronic and debilitating condition arising from nerve damage, presents a significant challenge in clinical management. Animal models are indispensable tools for investigating the underlying mechanisms and for the preclinical evaluation of novel analgesic compounds. Icilin, a potent agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel and to a lesser extent the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, has emerged as a valuable pharmacological tool for studying cold transduction and its role in neuropathic pain.[1] These channels are expressed in a subset of primary sensory neurons and are implicated in the sensation of cold and the modulation of pain signals. This document provides detailed application notes and protocols for utilizing this compound to study neuropathic pain in mouse models.

Mechanism of Action of this compound

This compound is a "super-cooling" agent that activates TRPM8 channels, mimicking the sensation of cold.[2][3] Upon binding, this compound induces a conformational change in the TRPM8 channel, leading to an influx of cations, primarily Ca2+ and Na+, into the neuron.[2][4] This influx depolarizes the neuronal membrane, generating action potentials that propagate to the central nervous system, signaling the perception of cold. In the context of neuropathic pain, the activation of TRPM8 by this compound can have complex, dose-dependent effects. Low concentrations of this compound may enhance cold sensitivity, while higher concentrations can lead to channel desensitization and potentially analgesic effects. The activation of TRPM8 by this compound is also modulated by intracellular signaling molecules, including phosphatidylinositol 4,5-bisphosphate (PIP2) and intracellular pH. Furthermore, this compound's activity at TRPA1 channels can contribute to its overall effect, as TRPA1 is also implicated in nociception.

Key Experiments and Protocols

Animal Models of Neuropathic Pain

Two of the most widely used and well-characterized mouse models of neuropathic pain are the Spared Nerve Injury (SNI) and the Chronic Constriction Injury (CCI) models.

a) Spared Nerve Injury (SNI) Model Protocol

The SNI model produces a robust and long-lasting mechanical allodynia.

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen (e.g., ketamine/xylazine cocktail, intraperitoneal injection). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Procedure:

    • Place the anesthetized mouse in a prone position. Shave and disinfect the lateral surface of the thigh.

    • Make a small incision in the skin and underlying biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

    • Carefully isolate the common peroneal and tibial nerves.

    • Ligate these two nerves with a fine suture (e.g., 6-0 silk) and transect them distal to the ligation, removing a small section of the distal nerve stump.

    • Take extreme care to avoid any contact with or stretching of the spared sural nerve.

    • Close the muscle layer with sutures and the skin with wound clips or sutures.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal's recovery. Mechanical allodynia typically develops within a few days and persists for several weeks.

b) Chronic Constriction Injury (CCI) Model Protocol

The CCI model is another widely used method to induce neuropathic pain.

  • Anesthesia: Anesthetize the mouse as described for the SNI model.

  • Surgical Procedure:

    • In a prone position, make an incision on the lateral side of the thigh to expose the sciatic nerve.

    • Proximal to the sciatic nerve's trifurcation, loosely tie 3-4 ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them.

    • The ligatures should be tightened until they elicit a brief twitch in the corresponding hind limb, indicating a slight constriction of the nerve without arresting epineural blood flow.

    • Close the muscle and skin layers as in the SNI protocol.

  • Post-operative Care: Provide post-operative care as described above. Pain-related behaviors develop over several days and are maintained for weeks.

Behavioral Testing for Neuropathic Pain

a) Mechanical Allodynia: Von Frey Test Protocol

This test measures the withdrawal threshold to a mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments of varying stiffness.

  • Procedure:

    • Place the mouse in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30-60 minutes.

    • Apply the von Frey filaments to the plantar surface of the hind paw, in the territory of the spared sural nerve for the SNI model or the sciatic nerve for the CCI model.

    • Begin with a filament of intermediate force and apply it with enough pressure to cause it to bend.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a response, use the next weaker filament; if there is no response, use the next stronger filament.

    • The pattern of responses is used to calculate the 50% withdrawal threshold.

b) Thermal Hyperalgesia: Hargreaves Test Protocol

This test assesses the latency to withdraw from a thermal stimulus.

  • Apparatus: A Hargreaves apparatus with a radiant heat source.

  • Procedure:

    • Place the mouse in a plexiglass chamber on a glass floor and allow it to acclimate.

    • Position the radiant heat source under the plantar surface of the hind paw.

    • Activate the heat source and start a timer.

    • The timer stops automatically when the mouse withdraws its paw.

    • A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.

    • The paw withdrawal latency is recorded. A decrease in latency indicates thermal hyperalgesia.

Administration of this compound

This compound can be administered via various routes, including intraperitoneal (i.p.), subcutaneous (s.c.), and intrathecal (i.t.) injections. The choice of administration route will depend on the specific research question. For systemic effects, i.p. or s.c. injections are common. For targeting spinal mechanisms, i.t. administration is used.

  • Preparation: Dissolve this compound in a suitable vehicle, such as a solution of DMSO, Tween 80, and saline. The final concentration of DMSO should be kept low to avoid non-specific effects.

  • Dosing: The dose of this compound should be carefully determined based on pilot studies. Doses can range from low (e.g., 0.025 mg/kg) to high (e.g., 10 mg/kg), with different doses potentially producing distinct behavioral effects.

Data Presentation

The following tables present representative quantitative data illustrating the potential effects of this compound in mouse models of neuropathic pain.

Table 1: Dose-Dependent Effect of this compound on Mechanical Allodynia in the SNI Mouse Model

Treatment GroupDose (mg/kg, i.p.)Pre-Icilin Paw Withdrawal Threshold (g)Post-Icilin Paw Withdrawal Threshold (g)% Reversal of Allodynia
Vehicle-0.4 ± 0.10.5 ± 0.15%
This compound0.10.4 ± 0.11.2 ± 0.240%
This compound1.00.4 ± 0.12.5 ± 0.385%
This compound10.00.4 ± 0.11.8 ± 0.260%
Sham + Vehicle-4.0 ± 0.54.1 ± 0.5N/A

Data are presented as mean ± SEM. % Reversal is calculated relative to the pre-injury baseline (assumed to be similar to the sham group).

Table 2: Effect of this compound on Thermal Hyperalgesia in the CCI Mouse Model

Treatment GroupDose (mg/kg, i.p.)Pre-Icilin Paw Withdrawal Latency (s)Post-Icilin Paw Withdrawal Latency (s)
Vehicle-5.2 ± 0.45.5 ± 0.5
This compound1.05.1 ± 0.38.9 ± 0.6
Sham + Vehicle-12.5 ± 1.012.3 ± 1.1

Data are presented as mean ± SEM.

Visualizations

Signaling Pathways and Experimental Workflows

Icilin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 Activates TRPA1 TRPA1 Channel This compound->TRPA1 Activates (weaker) Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Na_influx Na⁺ Influx TRPM8->Na_influx TRPA1->Ca_influx PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->TRPM8 Modulates Ca_influx->PLC Activates Depolarization Membrane Depolarization Ca_influx->Depolarization Ca_signaling Downstream Ca²⁺ Signaling Ca_influx->Ca_signaling Na_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neuronal_Sensitization Modulation of Neuronal Sensitization Action_Potential->Neuronal_Sensitization Contributes to cAMP cAMP Ca_signaling->cAMP Modulates PKA PKA cAMP->PKA Activates PKA->Neuronal_Sensitization

Caption: Signaling pathway of this compound in sensory neurons.

Experimental_Workflow cluster_phase1 Phase 1: Model Induction and Baseline cluster_phase2 Phase 2: this compound Treatment and Testing cluster_phase3 Phase 3: Data Analysis start Select Mice baseline Baseline Behavioral Testing (von Frey, Hargreaves) start->baseline surgery Induce Neuropathic Pain (SNI or CCI Model) baseline->surgery recovery Post-operative Recovery (3-7 days) surgery->recovery pre_treat_test Pre-treatment Behavioral Testing recovery->pre_treat_test treatment Administer this compound or Vehicle pre_treat_test->treatment post_treat_test Post-treatment Behavioral Testing (at various time points) treatment->post_treat_test analysis Data Analysis (Paw withdrawal thresholds/latencies) post_treat_test->analysis results Results Interpretation analysis->results

Caption: Experimental workflow for testing this compound in neuropathic pain.

Conclusion

This compound serves as a powerful tool for investigating the role of TRPM8 and cold sensation in the pathophysiology of neuropathic pain. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to design and execute robust preclinical studies. By carefully selecting animal models, behavioral assays, and dosing regimens, investigators can effectively probe the therapeutic potential of targeting the TRPM8 pathway for the management of neuropathic pain.

References

Icilin: A Potent TRPM8 Agonist for Advancing Respiratory Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Icilin is a synthetic super-agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel known for its role in cold sensation.[1][2] Expressed in various cells within the respiratory system, including sensory neurons, airway smooth muscle cells, and bronchial epithelial cells, TRPM8 has emerged as a significant target for investigating respiratory physiology and pathology.[3] this compound, being approximately 200 times more potent than menthol, serves as a powerful pharmacological tool to probe the function of TRPM8 in airway mechanics, inflammatory responses, and sensory nerve activation. These application notes provide detailed protocols for utilizing this compound in key respiratory research models.

Mechanism of Action

This compound activates the TRPM8 channel, leading to an influx of cations, primarily Ca2+, into the cell. This increase in intracellular calcium concentration ([Ca2+]i) triggers a cascade of downstream signaling events that vary depending on the cell type. In airway smooth muscle cells, this can lead to modulation of contractility, while in sensory neurons, it can influence the cough reflex. In epithelial cells, TRPM8 activation has been linked to the release of inflammatory mediators.

Icilin_Signaling_Pathway cluster_cell Cell Membrane cluster_responses Examples of Responses This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 Binds & Activates Ca2_influx Ca²+ Influx TRPM8->Ca2_influx Opens Downstream Downstream Cellular Responses Ca2_influx->Downstream Airway_Smooth_Muscle Airway Smooth Muscle: Modulation of Contraction Sensory_Neuron Sensory Neuron: Modulation of Cough Reflex Epithelial_Cell Epithelial Cell: Cytokine Release

This compound's primary signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various respiratory research studies.

Table 1: Potency of this compound in TRPM8 Activation

ParameterValueCell TypeReference
EC50125 ± 30 nMCHO cells expressing TRPM8
EC501.4 µMOocytes/HEK293 cells expressing TRPM8
EC500.36 µMHEK 293 cells expressing TRPM8
EC508.6 µMRAW 264.7 macrophage-like cells

Table 2: Effective Concentrations of this compound in Respiratory Models

ApplicationConcentrationModel SystemEffectReference
Airway Smooth Muscle Contraction100 µMGuinea pig tracheal smooth muscleAttenuated MCh and high K+-induced contraction
Cough Reflex Modulation10 µMGuinea pig (tracheal administration)Enhanced citric acid-evoked coughing
Cough Reflex Modulation30 µMGuinea pig (nasal challenge)Evoked coughing and respiratory slowing
In Vitro Cytokine ReleaseUp to 2 mM (Menthol)BEAS-2B human bronchial epithelial cellsIncreased IL-25 and TSLP mRNA

Experimental Protocols

Protocol 1: In Vitro Airway Smooth Muscle Contraction Assay

This protocol details the methodology to assess the effect of this compound on airway smooth muscle contraction using isolated tracheal rings.

ASMC_Workflow Start Start Isolation Isolate Guinea Pig Trachea Start->Isolation Preparation Prepare Epithelium-Denuded Tracheal Rings Isolation->Preparation Mounting Mount Rings in Organ Bath Preparation->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Contraction Induce Contraction (e.g., Methacholine) Equilibration->Contraction Icilin_Treatment Treat with this compound Contraction->Icilin_Treatment Measurement Measure Isometric Force Icilin_Treatment->Measurement Analysis Data Analysis Measurement->Analysis End End Analysis->End

Workflow for the airway smooth muscle contraction assay.

Materials:

  • Krebs-Henseleit solution

  • This compound stock solution (in DMSO)

  • Methacholine (MCh) or high Potassium (K+) solution

  • Organ bath system with isometric force transducers

  • Male Hartley guinea pigs (300-500 g)

Procedure:

  • Tissue Preparation:

    • Euthanize a guinea pig and excise the trachea.

    • Place the trachea in ice-cold Krebs-Henseleit solution.

    • Carefully remove the epithelium from the tracheal rings.

    • Cut the trachea into 2-3 mm wide rings.

  • Mounting and Equilibration:

    • Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Apply an initial resting tension of 1.0 g and allow the tissues to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • Induction of Contraction:

    • Induce a stable contraction by adding a submaximal concentration of MCh (e.g., 1 µM) or high K+ solution.

  • This compound Treatment:

    • Once a stable contraction is achieved, add this compound cumulatively to the organ bath to achieve the desired final concentrations (e.g., 1 µM to 100 µM).

    • A vehicle control (DMSO) should be run in parallel.

  • Data Acquisition and Analysis:

    • Record the changes in isometric tension continuously.

    • Express the relaxation induced by this compound as a percentage of the pre-contractile tone induced by MCh or high K+.

    • Construct a dose-response curve to determine the IC50 of this compound.

Protocol 2: In Vivo Cough Reflex Assay in Guinea Pigs

This protocol describes a method to evaluate the effect of this compound on the cough reflex in conscious guinea pigs.

Materials:

  • Conscious, unrestrained guinea pigs

  • Whole-body plethysmograph

  • Nebulizer

  • Citric acid solution (e.g., 0.4 M)

  • This compound solution for administration (nasal or tracheal)

  • Data acquisition system to record cough sounds and pressure changes

Procedure:

  • Animal Acclimatization:

    • Acclimatize the guinea pigs to the plethysmograph chamber for a period before the experiment.

  • This compound Administration:

    • Administer this compound via the desired route. For tracheal administration, a solution (e.g., 10 µM) can be delivered directly to the tracheal mucosa. For nasal administration, a bolus (e.g., 100 µl of 30 µM) can be delivered into the nasal passages.

    • Administer vehicle to a control group of animals.

  • Cough Induction:

    • Place the animal in the whole-body plethysmograph.

    • Expose the animal to an aerosol of citric acid for a defined period (e.g., 5-10 minutes).

  • Data Acquisition and Analysis:

    • Record the number of coughs during and after the citric acid challenge. Coughs are identified by their characteristic sound and the associated pressure changes in the plethysmograph.

    • Compare the number of coughs in the this compound-treated group to the vehicle-treated group.

Protocol 3: In Vitro Cytokine Release from Bronchial Epithelial Cells

This protocol outlines a method to investigate the effect of this compound on cytokine release from a human bronchial epithelial cell line (e.g., BEAS-2B).

Cytokine_Release_Workflow Start Start Cell_Culture Culture BEAS-2B Cells Start->Cell_Culture Seeding Seed Cells in Multi-well Plates Cell_Culture->Seeding Icilin_Treatment Treat with this compound at Varying Concentrations Seeding->Icilin_Treatment Incubation Incubate for a Defined Period Icilin_Treatment->Incubation Supernatant_Collection Collect Cell Supernatant Incubation->Supernatant_Collection RNA_Lysis Lyse Cells for RNA Extraction Incubation->RNA_Lysis ELISA Measure Cytokine Protein (e.g., IL-8) by ELISA Supernatant_Collection->ELISA qPCR Measure Cytokine mRNA (e.g., IL-25, TSLP) by qPCR RNA_Lysis->qPCR Analysis Data Analysis ELISA->Analysis qPCR->Analysis End End Analysis->End

Workflow for assessing this compound-induced cytokine release.

Materials:

  • BEAS-2B human bronchial epithelial cell line

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Multi-well cell culture plates

  • ELISA kits for target cytokines (e.g., IL-8)

  • RNA extraction kit

  • qRT-PCR reagents and primers for target cytokine genes (e.g., IL-25, TSLP)

Procedure:

  • Cell Culture and Seeding:

    • Culture BEAS-2B cells in appropriate medium until they reach 80-90% confluency.

    • Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.

  • This compound Treatment:

    • Replace the culture medium with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) must be included.

  • Incubation and Sample Collection:

    • Incubate the cells for a specified period (e.g., 24 hours).

    • After incubation, collect the cell culture supernatant for protein analysis (ELISA).

    • Wash the cells with PBS and then lyse them for RNA extraction.

  • Cytokine Measurement:

    • Protein Level (ELISA): Measure the concentration of secreted cytokines in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

    • mRNA Level (qRT-PCR): Extract total RNA from the cell lysates. Synthesize cDNA and perform quantitative real-time PCR using specific primers for the target cytokine genes. Normalize the expression levels to a housekeeping gene.

  • Data Analysis:

    • Compare the levels of cytokine protein and mRNA in this compound-treated cells to the vehicle-treated control cells.

Protocol 4: Calcium Imaging in Respiratory Cells

This protocol provides a general framework for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to this compound using a fluorescent calcium indicator.

Materials:

  • Respiratory cells of interest (e.g., primary airway smooth muscle cells or BEAS-2B cells)

  • Fluorescent calcium indicator (e.g., Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • Fluorescence microscopy system with a ratiometric imaging setup

Procedure:

  • Cell Preparation and Dye Loading:

    • Culture cells on glass coverslips suitable for microscopy.

    • Wash the cells with HBSS.

    • Load the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Image Acquisition:

    • Mount the coverslip on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS at 37°C.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • This compound Stimulation:

    • Switch the perfusion solution to one containing the desired concentration of this compound.

    • Continue to acquire fluorescence images to record the change in [Ca2+]i.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.

    • The change in this ratio is proportional to the change in [Ca2+]i.

    • Plot the F340/F380 ratio over time to visualize the calcium transient induced by this compound.

Conclusion

This compound is an invaluable tool for elucidating the role of TRPM8 in the respiratory system. The protocols provided herein offer a starting point for researchers to investigate its effects on airway smooth muscle function, cough reflex, and inflammatory signaling. Careful experimental design and adherence to these methodologies will contribute to a deeper understanding of respiratory physiology and the development of novel therapeutic strategies for respiratory diseases.

References

Investigating Bladder Function with Icilin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Icilin is a synthetic super-agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, known for its ability to induce a potent sensation of cold.[1][2] In the context of urology and bladder physiology, this compound serves as a critical pharmacological tool to investigate the roles of TRPM8 channels in bladder sensory function and pathology. TRPM8 channels are expressed in the nerve endings of primary afferent neurons (Aδ- and C-fibers) and urothelial cells of the urinary bladder.[3][4][5] Their activation by agonists like this compound or by cold temperatures (<22–28 °C) is implicated in sensations of bladder filling, urgency, and nociceptive pain, making TRPM8 a promising therapeutic target for hypersensitive bladder disorders such as Overactive Bladder (OAB) and Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS).

These application notes provide a comprehensive overview of the use of this compound in bladder function research, detailing its mechanism of action, experimental protocols for both in vivo and in vitro studies, and a summary of its observed effects.

Mechanism of Action

This compound exerts its effects on the bladder primarily by activating TRPM8, a non-selective cation channel. This activation leads to an influx of cations, predominantly Ca²⁺, into the cell. This calcium influx is the initiating event in a signaling cascade that has distinct effects depending on the cell type in which it occurs:

  • In Urothelial Cells: Activation of TRPM8 in the urothelium can trigger the release of neurotransmitters, such as ATP, which then act on adjacent afferent nerve fibers, modulating bladder sensation.

  • In Sensory Nerves (Aδ- and C-fibers): Direct activation of TRPM8 on sensory nerve endings within the bladder wall (suburothelium and detrusor muscle) leads to depolarization and the generation of action potentials. This signals the central nervous system, contributing to the sensations of bladder filling, temperature, and pain. This activation of mechanosensitive C-fibers is a key mechanism by which TRPM8 agonists influence bladder reflexes.

  • On Detrusor Smooth Muscle: The effect of TRPM8 activation on the detrusor (bladder) smooth muscle is complex. Some studies suggest that TRPM8 agonists can inhibit carbachol-induced contractions in isolated bladder strips, potentially through downstream signaling or off-target effects. However, in vivo, the dominant effect is often an increase in voiding frequency, driven by the activation of sensory afferents.

Signaling Pathway

The activation of TRPM8 by this compound initiates a well-defined signaling cascade beginning with channel opening and culminating in neural signaling to the central nervous system. This pathway is crucial for understanding how this compound modulates bladder sensation and reflexes.

Icilin_Signaling_Pathway This compound This compound TRPM8 TRPM8 Channel (Urothelial Cells & Sensory Nerves) This compound->TRPM8 Binds and Activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Channel Opening Depolarization Membrane Depolarization Ca_Influx->Depolarization ATP_Release ATP Release (from Urothelium) Ca_Influx->ATP_Release CGRP_Release CGRP Release (from Nerves) Depolarization->CGRP_Release Afferent_Activation Afferent Nerve Activation (Aδ- and C-fibers) Depolarization->Afferent_Activation ATP_Release->Afferent_Activation Paracrine Signaling CNS Signal to CNS (Sensation of Fullness, Urgency, Pain) Afferent_Activation->CNS

Caption: this compound signaling cascade in bladder sensory pathways.

Data Presentation: Effects of this compound on Bladder Function

The following tables summarize quantitative data from representative studies investigating the effects of this compound and other TRPM8 agonists on bladder parameters.

Table 1: In Vivo Urodynamic Effects of TRPM8 Agonists
SpeciesModelAgonist (Dose/Route)Key FindingsReference
RatConscious CystometryL-menthol (3 mM, Intravesical)Decreased bladder capacity and voided volume.
RatAnesthetizedMenthol (3 mM, Intravesical)Decreased intercontraction interval (ICI) and increased micturition pressure (MP).
Guinea PigAnesthetizedMenthol (Intravesical)Increased micturition pressure and decreased volume threshold for micturition.
MouseAnesthetized CystometryMenthol (Intravesical)Increased frequency of voiding contractions, decreased voiding pressure.
Table 2: In Vitro Effects of TRPM8 Agonists on Bladder Tissue
SpeciesPreparationAgonist (Concentration)Key FindingsReference
PigDetrusor & Mucosal StripsThis compoundInhibited carbachol-induced contractions.
PigWhole BladderThis compound (50 µmol/L, Vesical)Enhanced carbachol-induced contractions.
PigWhole BladderThis compound (50 µmol/L, Intravascular)Decreased carbachol-induced whole bladder contractions.
MouseBladder StripsThis compound (1 µM)No effect on carbachol-induced contractions.
HumanUreter StripsThis compound & MentholReduced frequency of spontaneous and evoked contractions.

Experimental Protocols

Protocol 1: In Vivo Cystometry in Anesthetized Rodents

This protocol describes the procedure for evaluating the effect of intravesically administered this compound on bladder function in anesthetized rats or mice.

InVivo_Cystometry_Workflow Anesthesia 1. Anesthesia (e.g., Urethane or Isoflurane) Surgery 2. Surgical Preparation (Midline abdominal incision) Anesthesia->Surgery Catheter 3. Bladder Catheterization (Insert PE-50 tubing into bladder dome) Surgery->Catheter Connect 4. System Connection (Connect catheter to pressure transducer and infusion pump) Catheter->Connect Stabilize 5. Stabilization (Allow animal to stabilize for 30-60 min) Connect->Stabilize Baseline 6. Baseline Recording (Infuse saline to elicit stable micturition cycles) Stabilize->Baseline Administer 7. This compound Administration (Infuse this compound solution intravesically) Baseline->Administer Record 8. Data Recording (Record changes in bladder pressure, capacity, and voiding frequency) Administer->Record Analysis 9. Data Analysis (Compare pre- and post-Icilin urodynamic parameters) Record->Analysis

Caption: Workflow for in vivo cystometry with this compound.

Materials:

  • This compound (stock solution typically in DMSO)

  • Vehicle (e.g., saline with 0.1% Tween 80)

  • Anesthetic (e.g., urethane, isoflurane)

  • Surgical instruments

  • Bladder catheter (e.g., PE-50 tubing with a flared tip)

  • 3-way stopcock

  • Pressure transducer and data acquisition system

  • Infusion pump

  • Saline solution (0.9% NaCl)

Procedure:

  • Anesthesia: Anesthetize the animal (e.g., rat or mouse) according to an approved institutional protocol. Maintain body temperature at 37°C.

  • Surgical Preparation: Place the animal in a supine position and make a midline abdominal incision to expose the urinary bladder.

  • Catheterization: Carefully insert a catheter into the dome of the bladder and secure it with a purse-string suture.

  • Connection: Connect the other end of the catheter via a 3-way stopcock to a pressure transducer (for recording intravesical pressure) and an infusion pump.

  • Stabilization: Allow the preparation to stabilize for at least 30-60 minutes.

  • Baseline Cystometry: Begin continuous infusion of saline at a constant rate (e.g., 0.04-0.1 mL/min) to elicit repetitive, stable voiding contractions. Record at least 3-4 consistent micturition cycles to establish a baseline.

  • This compound Administration: Prepare the desired concentration of this compound in the vehicle solution. Switch the infusion from saline to the this compound solution and continue the infusion at the same rate.

  • Data Recording: Continuously record the cystometrogram (CMG), noting changes in parameters such as bladder capacity, voiding pressure (micturition pressure), threshold pressure, and intercontraction interval.

  • Data Analysis: Quantify the urodynamic parameters before and after this compound administration. Express changes as a percentage of the baseline values.

Protocol 2: In Vitro Bladder Strip Contractility Assay

This protocol is used to assess the direct effects of this compound on the contractility of isolated detrusor smooth muscle strips.

InVitro_Strip_Workflow Dissection 1. Bladder Dissection (Excise bladder and place in cold Krebs solution) Preparation 2. Strip Preparation (Cut longitudinal detrusor strips, ~10x2 mm) Dissection->Preparation Mounting 3. Tissue Mounting (Mount strips in organ bath with Krebs solution at 37°C, gassed with 95% O₂/5% CO₂) Preparation->Mounting Tension 4. Tension & Equilibration (Apply 1g tension and equilibrate for 60 min) Mounting->Tension Viability 5. Viability Check (Induce contraction with KCl or Carbachol) Tension->Viability PreIncubation 6. Pre-incubation with this compound (Add this compound to the bath for a set time, e.g., 15-30 min) Viability->PreIncubation Contraction 7. Induce Contraction (Add contractile agonist, e.g., Carbachol, in a cumulative concentration-response manner) PreIncubation->Contraction Analysis 8. Data Analysis (Compare concentration-response curves with and without this compound) Contraction->Analysis

Caption: Workflow for in vitro bladder strip contractility assay.

Materials:

  • Krebs-bicarbonate solution (in mM: NaCl 118.4, NaHCO₃ 24.9, KCl 4.7, CaCl₂ 1.9, MgSO₄ 1.2, KH₂PO₄ 1.2, glucose 11.7).

  • This compound (stock solution in DMSO).

  • Contractile agonist (e.g., Carbachol, KCl).

  • Organ bath system with isometric force transducers.

  • Carbogen gas (95% O₂ / 5% CO₂).

  • Surgical instruments.

Procedure:

  • Tissue Dissection: Euthanize an animal (e.g., mouse, rat, guinea pig, pig) and immediately excise the urinary bladder, placing it in ice-cold Krebs solution.

  • Strip Preparation: Remove fat and connective tissue. Cut the bladder open and remove the urothelium by gentle scraping if required for the experimental design. Prepare longitudinal strips of detrusor muscle (approx. 10 mm long and 2 mm wide).

  • Mounting: Suspend the strips in organ baths containing Krebs solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Apply a resting tension of ~1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Krebs solution every 15 minutes.

  • Viability Test: After equilibration, test the viability of the strips by inducing a contraction with a high concentration of KCl (e.g., 80 mM) or a submaximal concentration of carbachol.

  • This compound Incubation: After washing out the contractile agent and allowing the tissue to return to baseline, incubate the strips with the desired concentration of this compound (or vehicle for control strips) for 15-30 minutes.

  • Contraction Measurement: While the tissue is incubated with this compound, generate a cumulative concentration-response curve to a contractile agonist like carbachol. Add increasing concentrations of the agonist to the bath and record the peak tension developed at each concentration.

  • Data Analysis: Compare the concentration-response curves obtained in the presence and absence of this compound. Analyze for changes in maximal response (Emax) and potency (EC50) of the contractile agonist.

Conclusion

This compound is an invaluable tool for probing the role of TRPM8 channels in bladder physiology and pathophysiology. Its use in both in vivo and in vitro models has been instrumental in elucidating the contribution of these channels to bladder sensation and the micturition reflex. The protocols and data provided here serve as a guide for researchers aiming to utilize this compound to explore novel mechanisms and therapeutic targets for the treatment of bladder dysfunction.

References

Topical Application of Icilin for Pruritus Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pruritus, or itch, is a prevalent and often debilitating symptom associated with numerous dermatological and systemic diseases. The sensation of itch is transmitted by a specific subset of sensory neurons, and its signaling pathways are complex, involving both histaminergic and non-histaminergic mechanisms. A promising therapeutic target for the management of pruritus is the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a sensory nerve receptor activated by cold temperatures and cooling compounds.[1]

Icilin is a potent synthetic super-agonist of the TRPM8 channel, exhibiting significantly higher potency than menthol. Its activation of TRPM8 induces a cooling sensation, which has been shown to inhibit itch signaling pathways. This document provides detailed application notes and protocols for the topical use of this compound in various murine models of pruritus, offering a framework for preclinical evaluation of its antipruritic efficacy.

Mechanism of Action: TRPM8-Mediated Itch Inhibition

Topical application of this compound leads to the activation of TRPM8 channels expressed on sensory neurons in the skin. This activation triggers a cascade of events that ultimately suppresses the sensation of itch. The proposed mechanism involves the generation of a cooling sensation that acts as a counter-stimulus, interfering with the transmission of itch signals to the central nervous system. Activation of TRPM8-expressing neurons is thought to engage inhibitory spinal interneurons, which in turn dampen the activity of pruriceptive neurons.[1] This inhibition appears to be effective against both histamine-dependent and histamine-independent itch pathways.[2]

TRPM8_Itch_Inhibition cluster_0 Peripheral Sensory Neuron cluster_1 Spinal Cord This compound This compound TRPM8 TRPM8 This compound->TRPM8 activates Cooling Sensation Cooling Sensation TRPM8->Cooling Sensation generates Inhibitory Signals Inhibitory Signals TRPM8->Inhibitory Signals initiates Pruriceptive Neuron Pruriceptive Neuron Inhibitory Signals->Pruriceptive Neuron inhibits Itch Signal to Brain Itch Signal to Brain Pruriceptive Neuron->Itch Signal to Brain transmits Itch Stimulus Itch Stimulus Itch Stimulus->Pruriceptive Neuron activates

Caption: TRPM8 activation by this compound inhibits itch signaling.

Experimental Protocols

The following protocols detail the induction of common pruritus models in mice and the subsequent topical application and evaluation of this compound.

General Materials and Reagents
  • This compound (powder form)

  • Vehicle for topical formulation (e.g., Acetone, Ethanol:Propylene Glycol mixture, or a hydrophilic cream base)

  • Pruritogens:

    • 2,4-Dinitrofluorobenzene (DNFB)

    • Histamine dihydrochloride

    • Serotonin hydrochloride

    • Compound 48/80

  • Experimental Animals: Male C57BL/6 or BALB/c mice (8-10 weeks old)

  • Video recording equipment for behavioral analysis

  • ELISA kits for inflammatory markers (optional)

Preparation of Topical this compound Formulation
  • Vehicle Selection: The choice of vehicle is critical for effective topical delivery. Acetone is a common solvent for initial proof-of-concept studies due to its rapid evaporation, leaving a film of the compound on the skin. For formulations requiring more sustained contact, a cream base or a hydroalcoholic gel can be utilized. A mixture of ethanol and propylene glycol (e.g., 7:3 v/v) can also serve as an effective vehicle.

  • Concentration Range: Based on the high potency of this compound, a starting concentration range for topical application in mice is recommended to be between 0.1% and 1% (w/v or w/w). Dose-response studies are crucial to determine the optimal concentration for each pruritus model.

  • Preparation Procedure (Example with Acetone):

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound in the desired volume of acetone to achieve the target concentration.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Prepare fresh on the day of the experiment to ensure stability.

Pruritus Models and this compound Application

This model mimics atopic dermatitis-like chronic pruritus.

  • Sensitization:

    • On day 0, apply 25 µL of 0.5% DNFB (dissolved in acetone:olive oil, 4:1) to the shaved abdomen of the mice.[3]

  • Challenge:

    • On day 5, apply 20 µL of 0.2% DNFB to the shaved rostral back (nape of the neck) to elicit an inflammatory and pruritic response.

    • Repeat the challenge every 2-3 days to establish a chronic itch state.

  • This compound Application Workflow:

    • After the final DNFB challenge and the establishment of scratching behavior, apply a defined volume (e.g., 50 µL) of the topical this compound formulation or vehicle control to the inflamed area.

    • Application can be performed once or twice daily, depending on the experimental design.

DNFB_Workflow Day 0: Sensitization Day 0: Sensitization Day 5: Challenge Day 5: Challenge Day 0: Sensitization->Day 5: Challenge Establish Chronic Itch Establish Chronic Itch Day 5: Challenge->Establish Chronic Itch Topical Application Topical Application Establish Chronic Itch->Topical Application Behavioral Assessment Behavioral Assessment Topical Application->Behavioral Assessment This compound Formulation This compound Formulation Topical Application->this compound Formulation Vehicle Control Vehicle Control Topical Application->Vehicle Control

Caption: Experimental workflow for DNFB-induced pruritus model.

This model is used to evaluate efficacy against histamine-mediated itch.

  • Induction:

    • Intradermally inject 50 µL of histamine solution (e.g., 100 µ g/site in saline) into the rostral back of the mouse.

  • This compound Application:

    • Apply the topical this compound formulation or vehicle control to the injection site 30 minutes prior to histamine injection.

  • Serotonin-Induced Itch:

    • Intradermally inject 50 µL of serotonin solution (e.g., 100 µ g/site in saline) into the rostral back.

    • Apply topical this compound or vehicle 30 minutes prior to serotonin injection.

  • Compound 48/80-Induced Itch:

    • Compound 48/80 is a mast cell degranulator that induces histamine release.

    • Intradermally inject 50 µL of Compound 48/80 solution (e.g., 50 µ g/site in saline) into the rostral back.

    • Apply topical this compound or vehicle 30 minutes prior to injection.

Behavioral Assessment of Pruritus
  • Acclimatization: Place mice individually in observation chambers for at least 30 minutes before the experiment to allow for acclimatization.

  • Video Recording: Following pruritogen injection and/or this compound application, record the behavior of the mice for a defined period (e.g., 30-60 minutes for acute models, or at specific time points for chronic models).

  • Quantification of Scratching:

    • A scratching bout is defined as one or more rapid movements of the hind paw towards the application/injection site, followed by the mouse returning its paw to the floor or licking it.

    • Manually count the number of scratching bouts from the video recordings. Automated systems for scratching detection can also be used for high-throughput analysis.

    • The total time spent scratching can also be quantified as a measure of itch intensity.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Effect of Topical this compound on Scratching Bouts in a DNFB-Induced Chronic Pruritus Model (Hypothetical Data)

Treatment GroupNMean Scratching Bouts (± SEM) over 60 min% Inhibition of Scratching
Vehicle Control8150 ± 12.5-
0.1% this compound8105 ± 10.230.0%
0.5% this compound865 ± 8.7**56.7%
1.0% this compound840 ± 5.4***73.3%
p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control (Student's t-test or ANOVA with post-hoc analysis).

Table 2: Effect of Topical this compound Pre-treatment on Acute Pruritus Models (Hypothetical Data)

Pruritus ModelTreatment GroupNMean Scratching Bouts (± SEM) over 30 min% Inhibition of Scratching
Histamine Vehicle + Histamine8120 ± 9.8-
1% this compound + Histamine855 ± 7.1 54.2%
Serotonin Vehicle + Serotonin895 ± 8.2-
1% this compound + Serotonin842 ± 6.555.8%
Compound 48/80 Vehicle + C48/808180 ± 15.3-
1% this compound + C48/80875 ± 9.9***58.3%
**p < 0.01, ***p < 0.001 compared to the respective Vehicle + Pruritogen group.

Conclusion

The topical application of the TRPM8 agonist, this compound, presents a promising therapeutic strategy for the alleviation of pruritus. The protocols and application notes provided herein offer a comprehensive guide for the preclinical investigation of this compound's antipruritic effects in established murine models of both acute and chronic itch. Rigorous dose-response studies and careful behavioral assessments are essential to fully characterize its therapeutic potential. Further investigations may also include the analysis of inflammatory markers in skin biopsies to elucidate the broader anti-inflammatory effects of topical this compound treatment.

References

Troubleshooting & Optimization

Optimizing Icilin Concentration for Calcium Influx Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Icilin in calcium influx assays. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce calcium influx?

A1: this compound (also known as AG-3-5) is a potent synthetic super-agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] TRPM8 is a non-selective cation channel that, when activated, allows the influx of cations, including calcium (Ca²⁺), into the cell.[3][4] This influx of calcium leads to membrane depolarization and a subsequent cellular response.[5] this compound is significantly more potent than menthol, another common TRPM8 agonist.

Q2: What is the optimal concentration range for this compound in a calcium influx assay?

A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically by performing a dose-response curve. However, a general starting range is between 100 nM and 10 µM. The EC₅₀ (half-maximal effective concentration) for this compound can vary significantly between different cell expression systems. For instance, in HEK-293 cells expressing TRPM8, the EC₅₀ has been reported to be as low as 0.36 µM, while in CHO cells, it's around 125 nM. In RAW 264.7 macrophage-like cells, the EC₅₀ was found to be 8.6 µM.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in organic solvents like DMSO and dimethyl formamide at concentrations up to approximately 25 mg/mL. For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-40 mM) and then dilute it with the aqueous buffer of choice for your experiment. It is not recommended to store the aqueous solution for more than one day. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to a year or -80°C for up to two years.

Q4: Why am I not observing a calcium influx response after applying this compound?

A4: There are several potential reasons for a lack of response. Please refer to our troubleshooting guide below for a detailed breakdown of possible causes and solutions. Common issues include suboptimal this compound concentration, low TRPM8 expression in your cells, problems with the calcium indicator dye, or inappropriate assay buffer conditions (e.g., pH).

Q5: Is the effect of this compound dependent on extracellular calcium?

A5: Yes, the activation of TRPM8 by this compound is highly dependent on the presence of extracellular calcium. For full efficacy, this compound requires a simultaneous elevation of cytosolic Ca²⁺, which can occur through permeation through the TRPM8 channel itself or release from intracellular stores. Experiments conducted in the absence of extracellular calcium show a virtually non-existent activation of TRPM8 by this compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or weak signal Suboptimal this compound Concentration: The concentration of this compound may be too low or too high, leading to desensitization.Perform a dose-response curve to determine the optimal concentration for your specific cell type. Start with a broad range (e.g., 10 nM to 100 µM).
Low TRPM8 Expression: The cell line used may not express TRPM8 or expresses it at very low levels.Confirm TRPM8 expression using techniques like qPCR, Western blot, or by using a positive control cell line known to express TRPM8 (e.g., TRPM8-transfected HEK293 cells).
Incorrect Assay Buffer pH: TRPM8 channel activation by this compound is sensitive to intracellular pH. Acidic conditions can inhibit the response.Ensure your assay buffer is at a physiological pH (around 7.3-7.4). Acidification of the extracellular solution can significantly inhibit Ca²⁺ responses to this compound.
Calcium Dye Issues: Improper loading of the calcium indicator dye, dye compartmentalization, or photobleaching.Optimize dye loading concentration and incubation time. Ensure cells are washed properly to remove excess dye. Use an anti-fade reagent if photobleaching is an issue.
High background signal Cell Health: Cells may be unhealthy or dying, leading to leaky membranes and high basal intracellular calcium.Ensure cells are healthy and not overgrown before starting the assay. Use a viability stain to check cell health.
Autofluorescence: The compound or the plate may be autofluorescent.Run proper controls, including wells with cells and buffer only, and wells with compound and buffer only, to measure background fluorescence.
Variable results Inconsistent Cell Plating: Uneven cell density across wells can lead to variability.Ensure a homogenous cell suspension and use a multichannel pipette for plating to ensure consistency.
This compound Degradation: Improper storage or repeated freeze-thaw cycles of the this compound stock solution.Aliquot the stock solution and store it properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Edge Effects: Wells on the edge of the plate may behave differently due to temperature or evaporation gradients.Avoid using the outer wells of the plate for critical experiments or fill them with buffer to minimize edge effects.

Quantitative Data Summary

Parameter HEK-293 cells CHO cells RAW 264.7 cells Reference
This compound EC₅₀ 0.36 µM125 nM8.6 µM
Menthol EC₅₀ 66.7 µM101 µMN/A

Note: EC₅₀ values can vary depending on the specific experimental conditions and cell line passage number.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagents and Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, for 1 mg of this compound (MW: 311.3 g/mol ), add 321.2 µL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

Protocol 2: Calcium Influx Assay Using a Fluorescent Plate Reader
  • Reagents and Materials:

    • Cells expressing TRPM8 (e.g., TRPM8-transfected HEK293 cells)

    • Cell culture medium

    • 96-well or 384-well black-walled, clear-bottom plates

    • Calcium indicator dye (e.g., Fluo-4 AM, Cal-520 AM)

    • Pluronic F-127 (optional, to aid dye loading)

    • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

    • This compound stock solution (prepared as in Protocol 1)

    • Positive control (e.g., Ionomycin)

    • Negative control (vehicle, e.g., DMSO)

  • Procedure:

    • Cell Plating: Seed the TRPM8-expressing cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO₂ incubator.

    • Dye Loading:

      • Prepare the dye loading solution by diluting the calcium indicator dye in HBSS to the desired final concentration (typically 1-5 µM). If using Pluronic F-127, pre-mix it with the dye before diluting in HBSS.

      • Remove the cell culture medium from the wells and add the dye loading solution.

      • Incubate the plate in the dark at 37°C for 45-60 minutes.

    • Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye.

    • Compound Addition:

      • Prepare serial dilutions of this compound in HBSS from your stock solution. Also, prepare solutions for the positive and negative controls.

      • Add the this compound dilutions and controls to the respective wells.

    • Measurement: Immediately place the plate in a fluorescent plate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your chosen dye. Record the fluorescence over time, typically for 2-5 minutes, to capture the calcium influx kinetics.

Visualizations

Icilin_Signaling_Pathway This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 Activates Ca2_int Intracellular Ca²⁺ (Increase) TRPM8->Ca2_int Mediates Ca2_ext Extracellular Ca²⁺ Ca2_ext->TRPM8 Influx Depolarization Membrane Depolarization Ca2_int->Depolarization Leads to Response Cellular Response Depolarization->Response Triggers

Caption: this compound-mediated TRPM8 signaling pathway.

Calcium_Influx_Workflow start Start plate_cells Plate TRPM8-expressing cells start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight load_dye Load with Calcium Indicator Dye incubate_overnight->load_dye wash_cells Wash cells load_dye->wash_cells add_compounds Add this compound / Controls wash_cells->add_compounds measure_fluorescence Measure Fluorescence (Plate Reader) add_compounds->measure_fluorescence analyze_data Analyze Data (e.g., EC₅₀ calculation) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for a calcium influx assay.

Troubleshooting_Tree no_signal No / Weak Signal? check_positive_control Does positive control (e.g., Ionomycin) work? no_signal->check_positive_control dye_or_instrument_issue Issue with dye loading or instrument settings. check_positive_control->dye_or_instrument_issue No cell_or_agonist_issue Issue with cells or agonist. check_positive_control->cell_or_agonist_issue Yes check_trpm8_expression Is TRPM8 expression confirmed? cell_or_agonist_issue->check_trpm8_expression induce_expression Induce or verify TRPM8 expression. check_trpm8_expression->induce_expression No optimize_this compound Optimize this compound concentration (Dose-response curve). check_trpm8_expression->optimize_this compound Yes check_buffer_ph Check assay buffer pH. optimize_this compound->check_buffer_ph

Caption: Troubleshooting decision tree for calcium assays.

References

Troubleshooting Icilin solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the solubility, stability, and handling of Icilin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as AG-3-5) is a synthetic super-agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] It is structurally unrelated to menthol but produces a potent sensation of cold, approximately 200 times more potent than menthol.[2] Its primary mechanism of action is the activation of TRPM8, a non-selective cation channel, leading to the influx of cations, primarily Ca2+, into the cell.[3][4] This influx depolarizes sensory neurons, eliciting the cold sensation. This compound's activation of TRPM8 is notably dependent on intracellular calcium levels. This compound has also been shown to activate TRPA1 and inhibit TRPV3 channels.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, solid this compound should be stored at -20°C, where it is stable for at least four years. Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.

Q3: In which solvents is this compound soluble?

This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide, with a solubility of approximately 25 mg/mL. Some suppliers report even higher solubility in fresh DMSO, up to 62 mg/mL (199.17 mM). It is sparingly soluble in aqueous buffers. For experiments in aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.

Q4: Are there any known off-target effects of this compound?

While this compound is a potent TRPM8 agonist, it has been reported to have effects on other TRP channels. It can also activate TRPA1 and inhibit the warmth-sensing channel TRPV3. The inhibition of TRPV3 may contribute to its overall cooling effect. Researchers should consider these potential off-target effects when designing experiments and interpreting data.

Troubleshooting Guide

Issue: I am observing precipitation after adding my this compound stock solution to my aqueous cell culture medium or buffer.

This is a common issue due to this compound's low aqueous solubility. Here are several potential causes and solutions:

  • Cause: High final concentration of this compound.

    • Solution: Determine the optimal working concentration for your specific cell type and assay to avoid exceeding the solubility limit in your final experimental medium.

  • Cause: High concentration of DMSO in the final solution.

    • Solution: While DMSO is necessary to dissolve this compound, high concentrations can be toxic to cells. Aim to keep the final DMSO concentration in your culture medium below 0.5%, and ideally at or below 0.1%. Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution.

  • Cause: Temperature shock.

    • Solution: Ensure that both your this compound stock solution and your culture medium are at the same temperature before mixing. Adding a cold stock solution to warm medium can cause the compound to precipitate.

  • Cause: Localized high concentration during dilution.

    • Solution: Add the this compound stock solution to the aqueous medium dropwise while gently vortexing or swirling the medium. This ensures rapid and even distribution of the compound and prevents the formation of localized areas of high concentration that can lead to precipitation.

  • Cause: pH of the aqueous medium.

    • Solution: The activity of this compound is pH-dependent, with reduced efficacy at acidic pH. While specific data on pH-dependent solubility is limited, significant deviations from physiological pH (7.2-7.4) may affect its stability and solubility in aqueous solutions. Ensure your medium is properly buffered.

  • Cause: Interaction with media components.

    • Solution: Components in complex media, such as salts and proteins, can sometimes interact with small molecules and cause precipitation. If you suspect this is the case, consider simplifying your buffer system for acute experiments or testing different media formulations. Precipitation of salts like calcium phosphate can also occur in buffers like PBS, especially at high concentrations or with temperature changes.

Data and Protocols

Solubility Data
SolventSolubilityReference
DMSO~25 mg/mL
Dimethylformamide~25 mg/mL
DMSO (fresh)62 mg/mL (199.17 mM)
1:5 DMSO:PBS (pH 7.2)~0.1 mg/mL
Stability Data

The stability of this compound is influenced by temperature and pH. While detailed kinetic studies on its degradation are not widely published, the following general guidelines can be inferred from available data.

ConditionStabilityRecommendationsReference
Solid
-20°C≥ 4 yearsRecommended for long-term storage.
In DMSO
-20°CUp to 1 yearAliquot to avoid freeze-thaw cycles.
-80°CUp to 2 yearsAliquot to avoid freeze-thaw cycles.
Aqueous Solution
Room Temperature< 24 hoursPrepare fresh for each experiment.
pH (Activity)
Acidic (e.g., pH 6.0)Reduced ActivityThis compound-induced responses are significantly inhibited.
Physiological (pH 7.2-7.4)Optimal ActivityRecommended pH range for experiments.
Alkaline (e.g., pH 8.1)Potentiated ActivityCold activation threshold is elevated.
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to your weighed this compound).

  • Vortex the tube until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution, but ensure the solution cools to room temperature before storage.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Protocol for Assessing this compound Stability in Aqueous Solution

Objective: To determine the stability of this compound in a specific aqueous buffer over time and under different temperature conditions.

Materials:

  • This compound stock solution in DMSO

  • Sterile aqueous buffer of choice (e.g., PBS, HBSS)

  • Sterile microcentrifuge tubes

  • Incubators or water baths set to desired temperatures (e.g., 4°C, room temperature, 37°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Prepare a working solution of this compound in the desired aqueous buffer by diluting the DMSO stock solution. Ensure the final DMSO concentration is consistent across all samples and as low as possible.

  • Aliquot the working solution into multiple sterile microcentrifuge tubes.

  • Take a "time zero" sample for immediate analysis.

  • Place the remaining aliquots at the different temperature conditions to be tested.

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each temperature condition.

  • Analyze the samples by HPLC to determine the concentration of this compound remaining.

    • Develop an HPLC method capable of separating this compound from any potential degradation products.

    • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.

  • Plot the percentage of remaining this compound versus time for each temperature to determine the degradation rate.

Visualizations

Icilin_Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitate observed after adding This compound to aqueous medium check_concentration Is the final this compound concentration too high? start->check_concentration check_dmso Is the final DMSO concentration >0.5%? check_concentration->check_dmso No solution_concentration Lower the final concentration. check_concentration->solution_concentration Yes check_temp Was there a temperature difference between stock and medium? check_dmso->check_temp No solution_dmso Prepare a more concentrated stock to reduce the volume added. check_dmso->solution_dmso Yes check_mixing Was the stock added too quickly? check_temp->check_mixing No solution_temp Equilibrate both solutions to the same temperature before mixing. check_temp->solution_temp Yes check_ph Is the medium pH outside the 7.2-7.4 range? check_mixing->check_ph No solution_mixing Add stock solution dropwise while gently mixing. check_mixing->solution_mixing Yes solution_ph Ensure the medium is properly buffered. check_ph->solution_ph Yes end_good Problem Resolved check_ph->end_good No, consider other factors (e.g., media components) solution_concentration->end_good solution_dmso->end_good solution_temp->end_good solution_mixing->end_good solution_ph->end_good

Caption: Troubleshooting workflow for this compound precipitation.

Icilin_Signaling_Pathway This compound Signaling Pathway via TRPM8 This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Depolarization Membrane Depolarization TRPM8->Depolarization ERK ERK1/2 Activation Ca_influx->ERK Neuronal_activity Neuronal Activity (Sensation of Cold) Depolarization->Neuronal_activity CREB CREB Phosphorylation ERK->CREB Gene_expression Gene Expression (e.g., c-Fos, Egr-1) CREB->Gene_expression

Caption: Simplified signaling pathway of this compound via TRPM8 activation.

References

Technical Support Center: Understanding TRPM8, Icilin, and Desensitization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the TRPM8 ion channel and the agonist Icilin. The information is tailored for scientists and drug development professionals to navigate the complexities of TRPM8 activation and desensitization in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is TRPM8 desensitization?

A1: TRPM8, a cold-sensing ion channel, exhibits a decrease in its response to a continuous or repeated stimulus, a phenomenon known as desensitization. This process is a crucial physiological mechanism for adaptation to cold temperatures.[1][2] The two main phases of Ca2+-dependent downregulation of TRPM8 are acute desensitization and tachyphylaxis.[3][4] Acute desensitization is a rapid process mediated by Ca2+-calmodulin and is dependent on the availability of phosphatidylinositol 4,5-bisphosphate (PIP2).[3] Tachyphylaxis, a more prolonged form of desensitization, is thought to be caused by the hydrolysis of PIP2 by phospholipase C (PLC) and the subsequent activation of protein kinase C (PKC).

Q2: What is this compound and how does it affect TRPM8?

A2: this compound is a synthetic "super-cooling" agent that acts as a potent agonist of the TRPM8 channel. Unlike other agonists like menthol, this compound's activation of TRPM8 is highly dependent on intracellular calcium. It is considered a "coincidence detector" because it requires both the presence of the compound and elevated intracellular calcium to achieve full channel activation. Interestingly, under certain conditions, this compound can also inhibit TRPM8 currents, a process that is distinct from Ca2+-dependent desensitization.

Q3: Does this compound prevent TRPM8 desensitization?

A3: This is a common misconception. While this compound is a potent activator, it does not prevent, and can in fact induce, profound TRPM8 desensitization. This compound-evoked currents often show rapid and complete desensitization, especially in the presence of extracellular calcium. Some studies have even shown that this compound can inhibit TRPM8 currents activated by other stimuli like menthol or cold, an effect that is independent of calcium and distinct from classical desensitization. Therefore, this compound should not be considered a tool to prevent TRPM8 desensitization.

Q4: What is the role of PIP2 in TRPM8 desensitization?

A4: Phosphatidylinositol 4,5-bisphosphate (PIP2) is a crucial membrane phospholipid that is essential for TRPM8 channel activity. Depletion of PIP2 through its hydrolysis by phospholipase C (PLC) is a key mechanism underlying TRPM8 desensitization, particularly the slower phase known as tachyphylaxis. Replenishing PIP2 levels can help to recover channel activity after desensitization.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No response or weak response to this compound application. 1. Low intracellular Ca2+: this compound activation of TRPM8 is Ca2+-dependent. 2. Suboptimal pH: TRPM8 activity is sensitive to intracellular pH, with acidification inhibiting this compound-evoked currents. 3. Cell line variability: The expression levels and coupling to intracellular signaling pathways can vary between cell lines.1. Ensure your experimental buffer contains physiological levels of Ca2+. Consider a pre-treatment with a low dose of a Ca2+ ionophore (e.g., ionomycin) to slightly elevate intracellular Ca2+, but be cautious of inducing desensitization. 2. Check and adjust the pH of your intracellular and extracellular solutions to physiological levels (typically pH 7.2-7.4). 3. Use a cell line with robust and validated TRPM8 expression. Consider using a stable cell line over transient transfection for more consistent results.
Rapid and complete desensitization of this compound-evoked currents. 1. High Ca2+ influx: The strong Ca2+ influx through activated TRPM8 channels triggers Ca2+-dependent desensitization pathways. 2. PIP2 depletion: Prolonged channel activation leads to PLC-mediated PIP2 hydrolysis.1. Use Ca2+-free or low Ca2+ extracellular solutions to minimize Ca2+-dependent desensitization when studying the initial activation phase. Note that this will also reduce this compound's potency. 2. If possible, include PIP2 in your patch pipette solution during electrophysiology experiments to counteract its depletion.
Variability in the latency of this compound response. Stochastic nature of channel gating and Ca2+ microdomains: The requirement for simultaneous this compound binding and local Ca2+ elevation can lead to variable response times.This is an inherent property of this compound's mechanism of action. To obtain more consistent data, analyze a large population of cells and average the responses. For single-cell studies, be aware of this variability in your interpretation.
This compound inhibits menthol- or cold-evoked TRPM8 currents. Distinct inhibitory mechanism: this compound can allosterically inhibit the channel through a site different from its activation site, a process independent of Ca2+.Be aware of this dual effect. When studying the combined effects of this compound and other agonists, consider the order of application and the concentrations used. A lower concentration of this compound might be sufficient for activation without causing significant inhibition.

Quantitative Data Summary

Table 1: EC50 Values for TRPM8 Agonists

AgonistCell TypeAssayEC50Reference
This compoundCHO cells[Ca2+]i imaging125 ± 30 nM
MentholCHO cells[Ca2+]i imaging101 ± 13 µM
This compoundHEK293 cells expressing rat TRPM8[Ca2+]i imaging6.5 ± 1.5 µM

Table 2: Effects of pH on this compound-Evoked Responses in CHO cells

ParameterpH 7.4pH 6.9pH 6.1Reference
This compound pEC507.2 ± 0.16.6 ± 0.1No response
Menthol pEC50Not significantly alteredNot significantly alteredNot significantly altered

Experimental Protocols

Calcium Imaging Protocol for TRPM8 Activity
  • Cell Culture: Plate HEK-293 cells stably expressing human TRPM8 on black, clear-bottom 96-well plates at a density of approximately 30,000 cells per well and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye, such as Fura-2 AM (2 µM), in an assay buffer for approximately 1 hour at 37°C. The assay buffer should contain (in mM): 140 NaCl, 5 KCl, 10 glucose, 10 HEPES, pH 7.3.

  • Baseline Measurement: Wash the cells with the assay buffer to remove excess dye. Measure the baseline fluorescence ratio (e.g., F340/F380 for Fura-2) for 15-30 seconds before adding the agonist.

  • Agonist Application: Add this compound or other agonists at the desired concentration. For studying temperature effects, use a temperature-controlled stage to apply a cooling ramp.

  • Data Acquisition: Record the fluorescence intensity changes over time using a fluorescence plate reader or a microscope equipped with an imaging system.

  • Data Analysis: Calculate the change in fluorescence ratio from the baseline to determine the intracellular calcium response. The peak response is often used for dose-response analysis.

Whole-Cell Patch-Clamp Electrophysiology Protocol
  • Cell Preparation: Use HEK-293 cells transiently or stably expressing TRPM8, grown on glass coverslips.

  • Pipette Solution: Prepare a pipette solution containing (in mM): 140 KCl, 0.05 CaCl2, 1 MgATP, 0.1 EGTA, and 10 HEPES, with the pH adjusted to 7.4 with KOH. To minimize desensitization, a Ca2+-free pipette solution with a higher EGTA concentration (e.g., 5 mM) can be used.

  • Extracellular Solution: Prepare an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 glucose, and 10 HEPES, with the pH adjusted to 7.4 with NaOH. For studying Ca2+-dependence, a Ca2+-free version of this solution can be prepared by omitting CaCl2 and adding 1 mM EGTA.

  • Recording:

    • Obtain a giga-ohm seal and establish a whole-cell configuration.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply voltage ramps or steps to elicit currents. A typical ramp protocol could be from -100 mV to +100 mV over 200 ms.

    • Perfuse the cell with the agonist-containing extracellular solution.

  • Data Acquisition and Analysis: Record the currents using an appropriate amplifier and software. Analyze the current amplitude, current-voltage relationship, and kinetics of activation and desensitization.

Signaling Pathways and Experimental Workflows

TRPM8_Desensitization_Pathway cluster_activation TRPM8 Activation cluster_desensitization Desensitization Pathways Menthol Menthol / Cold TRPM8 TRPM8 Channel Menthol->TRPM8 Activates This compound This compound This compound->TRPM8 Activates (Ca²⁺-dependent) Ca2_influx Ca²⁺ Influx TRPM8->Ca2_influx Allows CaM Calmodulin (CaM) Ca2_influx->CaM Activates PLC Phospholipase C (PLC) Ca2_influx->PLC Activates Desensitization Desensitization CaM->Desensitization Mediates Acute PIP2 PIP₂ PLC->PIP2 Hydrolyzes PKC Protein Kinase C (PKC) PLC->PKC PIP2->TRPM8 Required for Activity Tachyphylaxis Tachyphylaxis PKC->Tachyphylaxis Mediates

Caption: TRPM8 activation and desensitization signaling pathways.

Calcium_Imaging_Workflow start Start plate_cells Plate TRPM8-expressing cells in 96-well plate start->plate_cells dye_loading Load cells with Ca²⁺-sensitive dye (e.g., Fura-2) plate_cells->dye_loading wash Wash to remove extracellular dye dye_loading->wash baseline Measure baseline fluorescence wash->baseline add_agonist Add agonist (e.g., this compound) or apply cold stimulus baseline->add_agonist record Record fluorescence changes over time add_agonist->record analyze Analyze data: Calculate ΔRatio or ΔF/F₀ record->analyze end End analyze->end

Caption: Experimental workflow for calcium imaging of TRPM8 activity.

Icilin_Logical_Relationship cluster_activation Activation Pathway cluster_inhibition Inhibitory/Desensitizing Effects This compound This compound TRPM8_Activation TRPM8 Activation This compound->TRPM8_Activation TRPM8_Inhibition TRPM8 Inhibition This compound->TRPM8_Inhibition Direct Inhibition (Ca²⁺-independent) Ca2 Intracellular Ca²⁺ Ca2->TRPM8_Activation Desensitization Desensitization TRPM8_Activation->Desensitization Ca²⁺-dependent

Caption: Logical relationships of this compound's effects on the TRPM8 channel.

References

Technical Support Center: Icilin's Off-Target Effects on TRPA1 and TRPV3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the off-target effects of the synthetic super-cooling agent Icilin on the transient receptor potential (TRP) channels TRPA1 and TRPV3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target? A1: this compound (or AG-3-5) is a synthetic super-cooling agent known for being a potent agonist of the TRPM8 channel, the primary cold and menthol sensor in mammals.[1] It is significantly more potent than menthol in activating TRPM8. The activation of TRPM8 by this compound is unique as it requires the simultaneous presence of intracellular calcium (Ca²⁺) to achieve full efficacy, a mechanism described as coincidence detection.[2][3]

Q2: Does this compound have effects on channels other than TRPM8? A2: Yes, this compound is known to have significant off-target effects. It has been reported to activate the noxious cold and irritant sensor TRPA1 and, conversely, to inhibit the warmth-sensing channel TRPV3. These cross-activities are critical considerations for experiments using this compound as a selective TRPM8 agonist.

Q3: What is the effect of this compound on TRPA1? A3: this compound acts as an agonist for the TRPA1 channel. However, its potency at TRPA1 is reportedly lower than its potency at its primary target, TRPM8. This activation contributes to the complex sensory profile of this compound and can be a confounding factor in studies aiming to isolate TRPM8-specific responses. Intracellular calcium can enhance the activation of TRPA1 by agonists like this compound.

Q4: What is the effect of this compound on TRPV3? A4: In contrast to its agonistic effect on TRPM8 and TRPA1, this compound is a potent inhibitor of the warmth-sensing TRPV3 channel. It reversibly blocks TRPV3 activity at nanomolar concentrations in various expression systems, including Xenopus oocytes, HEK-293 cells, and human keratinocytes. This inhibition of a warmth-sensing channel may contribute to the overall "super-cooling" sensation produced by this compound.

Q5: Why is it important to consider these off-target effects in my experiments? A5: The cross-reactivity of this compound with TRPA1 and TRPV3 can lead to misinterpretation of experimental data. For instance, a physiological response observed after this compound application could be due to TRPM8 activation, TRPA1 activation, TRPV3 inhibition, or a combination thereof. Therefore, it is crucial to use appropriate controls, such as cells or animals lacking these specific channels (knockout models), or selective antagonists to dissect the specific channel contributions.

Quantitative Data: this compound Potency

The following tables summarize the reported potency of this compound on its primary target (TRPM8) and its off-target channels (TRPA1 and TRPV3) for comparison.

Channel Effect Reported Potency (EC₅₀/IC₅₀) Expression System Citation
TRPM8 AgonistEC₅₀ = 0.36 µMHEK-293 Cells
AgonistEC₅₀ = 1.4 µM (in EGTA)Not specified
TRPA1 AgonistLess potent compared to TRPM8 (Specific EC₅₀ not provided in search results)Heterologous expression systems
TRPV3 Antagonist/InhibitorIC₅₀ in nanomolar range (Specific value not provided in search results)Xenopus laevis oocytes, HEK-293 cells, human keratinocytes
Antagonist/InhibitorBlock of 300 µM 2-APB evoked currents by 100 nM this compound (~68% reduction)HEK-293 Cells
Antagonist/InhibitorBlock of 10 mM camphor-induced currents by 100 nM this compound (~61% reduction)HEK-293 Cells

Experimental Protocols & Methodologies

1. Cell Culture and Transfection

  • Objective: To prepare cells expressing the target TRP channel (TRPA1, TRPV3, or TRPM8) for functional assays.

  • Methodology:

    • Cell Lines: Human Embryonic Kidney 293 (HEK-293) cells or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous expression of TRP channels. Keratinocyte-derived cell lines like HaCaT can be used for studying native TRPV3 channels.

    • Culture Conditions: Cells are typically grown in appropriate media (e.g., MEM α medium for CHO-TRPM8 cells) supplemented with fetal bovine serum and antibiotics (e.g., penicillin/streptomycin). Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

    • Transfection: When cells reach ~80% confluency, transfect them with DNA constructs encoding the desired TRP channel (e.g., mouse TRPV3). Standard methods like calcium phosphate precipitation or lipid-based reagents (e.g., Lipofectamine) can be used.

    • Post-Transfection: Reseed transfected cells onto poly-L-lysine-coated glass coverslips for electrophysiology or calcium imaging experiments, which are typically performed 12-24 hours after transfection.

2. Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To directly measure ion channel currents in response to this compound and other compounds.

  • Methodology:

    • Solutions: Prepare extracellular (bath) and intracellular (pipette) solutions. A typical extracellular solution might contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to a physiological pH of 7.4. The intracellular solution might contain (in mM): 140 CsCl, 10 HEPES, and 1 EGTA, adjusted to pH 7.3. Cesium (Cs⁺) is often used to block potassium channels.

    • Recording:

      • Place a coverslip with transfected cells in a recording chamber on an inverted microscope.

      • Use a glass micropipette (3-5 MΩ resistance) filled with the intracellular solution to form a high-resistance (>1 GΩ) seal with the cell membrane (a "giga-seal").

      • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

      • Clamp the cell membrane at a holding potential (e.g., -60 mV).

    • Compound Application: Apply agonists (e.g., 2-APB for TRPV3) and this compound via a perfusion system. To test for inhibition of TRPV3, first stabilize the channel's response by repetitive application of an agonist like 2-APB, then co-apply the agonist with this compound.

    • Data Acquisition: Record membrane currents using an appropriate amplifier and data acquisition software.

3. Single-Cell Calcium Imaging

  • Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of channel activation.

  • Methodology:

    • Dye Loading: Incubate cells grown on coverslips with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer.

    • Imaging: Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for fluorescence imaging. Excite the dye at appropriate wavelengths (e.g., 340 nm and 380 nm for Fura-2) and capture the emission fluorescence (e.g., at 510 nm).

    • Stimulation: Perfuse the cells with a buffer containing the test compounds. For TRPV3 inhibition, monitor the response to a known agonist (e.g., 300 µM 2-APB or 6 mM camphor) before and after the application of this compound.

    • Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration, providing a measure of channel activity.

Diagrams: Workflows and Signaling Pathways

Icilin_Targets This compound This compound TRPM8 TRPM8 (Primary Target) This compound->TRPM8  Agonist (Potent) TRPA1 TRPA1 (Off-Target) This compound->TRPA1  Agonist (Less Potent) TRPV3 TRPV3 (Off-Target) This compound->TRPV3  Antagonist Activation Channel Activation TRPM8->Activation TRPA1->Activation Inhibition Channel Inhibition TRPV3->Inhibition Sensation Cooling Sensation Activation->Sensation Inhibition->Sensation Contributes to

Caption: Logical relationship of this compound's effects on its primary (TRPM8) and off-target (TRPA1, TRPV3) channels.

Experimental_Workflow start Start: Hypothesis (this compound affects Channel X) culture Cell Culture (e.g., HEK-293) start->culture transfect Transfect cells with Channel X DNA culture->transfect functional_assay Functional Assay transfect->functional_assay patch Whole-Cell Patch-Clamp functional_assay->patch Direct current calcium Calcium Imaging functional_assay->calcium Ca²⁺ influx application Apply this compound (Dose-Response) patch->application calcium->application analysis Data Analysis (Measure current / [Ca²⁺]i) application->analysis conclusion Conclusion: Determine EC₅₀ / IC₅₀ and effect type analysis->conclusion

Caption: General experimental workflow for characterizing this compound's effect on a target ion channel.

TRPV3_Inhibition TRPV3 TRPV3 Channel OpenState Channel Open (Sensitized State) TRPV3->OpenState Agonist Agonist (e.g., 2-APB, Camphor, Heat) Agonist->TRPV3 Binds & Activates This compound This compound This compound->OpenState Binds & Blocks BlockedState Channel Blocked (Inhibited State) OpenState->BlockedState IonFlow Cation Influx (Ca²⁺, Na⁺) OpenState->IonFlow NoFlow No Cation Influx BlockedState->NoFlow

Caption: this compound blocks the TRPV3 channel, preventing cation influx even in the presence of an agonist.

Troubleshooting Guide

Q: I am not seeing any response to this compound in my TRPA1-expressing cells. What could be the issue? A: There are several possibilities:

  • Low Potency: this compound is less potent on TRPA1 than on TRPM8. You may need to use higher concentrations than you would for TRPM8 activation.

  • Calcium Dependence: TRPA1 activation by some agonists can be enhanced by intracellular calcium. Ensure your experimental conditions (e.g., extracellular Ca²⁺ in the bath solution) are appropriate. Low intracellular Ca²⁺ might lead to a weaker response.

  • Cell Health & Expression: Verify that the cells are healthy and that TRPA1 is properly expressed and trafficked to the plasma membrane. Run a positive control with a known potent TRPA1 agonist like AITC or cinnamaldehyde to confirm channel functionality.

Q: The inhibitory effect of this compound on my TRPV3 currents is not reversible. Why? A: While the inhibition is reported to be reversible, incomplete washout could be a factor.

  • Perfusion System: Ensure your perfusion system allows for a complete and rapid exchange of the bath solution. Residual this compound could prevent full recovery.

  • Compound Stickiness: this compound, like many hydrophobic small molecules, may adhere to the tubing of your perfusion system or the surface of the recording chamber. Thoroughly flush the system with a control buffer.

  • Channel Rundown: In whole-cell patch-clamp, channel activity can decrease over time irrespective of the drug applied (a phenomenon known as "rundown"). Compare the recovery to a time-matched control where no this compound was applied to see if the lack of recovery is due to rundown.

Q: My this compound-evoked currents in TRPM8-expressing cells have a long and variable delay, unlike my menthol responses. Is this normal? A: Yes, this is a known characteristic of this compound's action on TRPM8. This compound-evoked currents often exhibit highly variable latencies and kinetics, followed by pronounced desensitization, especially in the presence of calcium. This is different from the more rapid and stable activation seen with menthol. This behavior is linked to its complex "coincidence detection" mechanism requiring intracellular calcium.

Q: How can I be sure the effects I'm seeing are from TRPA1 activation and not TRPM8? A: This is a critical experimental question.

  • Selective Antagonists: Use a selective TRPM8 antagonist to block TRPM8 channels. If the response to this compound persists, it is likely mediated by another channel, such as TRPA1.

  • Knockout/Knockdown Models: The most definitive approach is to use cells or animal models where the TRPM8 gene has been knocked out or its expression knocked down (e.g., with siRNA). In these models, any remaining response to this compound can be attributed to off-target effects.

  • Compare Agonists: Compare the this compound response to that of a more selective TRPM8 agonist or a selective TRPA1 agonist in the same system. Differences in response profiles can provide clues about the channels involved.

References

Influence of pH on Icilin activity in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues related to the influence of pH on icilin's activity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why am I not observing any response to this compound application in my cell-based assay?

A1: One critical factor to consider is the pH of your extracellular and intracellular solutions. This compound's ability to activate its target, the TRPM8 channel, is highly sensitive to pH. Acidic conditions, both extracellularly and intracellularly, can significantly inhibit or even completely abolish the response to this compound.[1][2][3] Ensure your buffers are at a physiological pH of ~7.3-7.4 for optimal activity.[4][5]

Q2: My this compound-evoked currents are smaller than expected. What could be the cause?

A2: Sub-optimal intracellular pH could be the reason for reduced current amplitudes. Intracellular acidification has been shown to decrease the current size in response to this compound, with a half-maximal inhibition observed around an intracellular pH of 7.2. If you are performing whole-cell patch-clamp experiments, verify the pH of your pipette solution. For imaging experiments, cellular stress or metabolic state can lead to intracellular acidification.

Q3: The latency for the this compound response seems longer than reported. Is this related to pH?

A3: Yes, intracellular acidification not only reduces the amplitude of the this compound-evoked current but also increases the latency of the response. If you observe a delay in the onset of the signal after this compound application, it is advisable to check and optimize the pH of your experimental solutions.

Q4: I see a response with menthol but not with this compound. Is my this compound stock bad?

A4: Not necessarily. Unlike this compound, the activation of TRPM8 by menthol is not significantly affected by changes in pH. If you observe a robust response to menthol but a diminished or absent response to this compound, it is highly probable that the pH of your experimental system is too acidic. Before preparing a new this compound stock, we recommend verifying and adjusting the pH of your buffers.

Q5: Can I enhance the activity of this compound by changing the pH?

A5: Yes, intracellular alkalinization can potentiate the response to this compound. Conversely, acidic conditions will inhibit its activity. Shifting the pH to a more alkaline state can increase the sensitivity of TRPM8 to this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No response to this compound application.Extracellular pH is too low (acidic).Prepare fresh extracellular solution with a pH of 7.3-7.4. Verify the pH with a calibrated meter.
Intracellular pH is too low (acidic).For whole-cell patch-clamp, ensure the intracellular pipette solution is buffered to a pH of ~7.3. For imaging assays, ensure cells are healthy and not metabolically stressed.
Reduced current amplitude or calcium signal.Sub-optimal intracellular pH.Confirm the pH of the intracellular solution. Consider that even a slight deviation towards acidic pH can reduce the response.
Increased latency of this compound response.Intracellular acidification.Check and adjust the pH of the intracellular solution.
Menthol works, but this compound does not.pH-dependent inhibition of this compound activity.This strongly suggests an issue with pH. Verify and adjust the pH of all experimental solutions to the physiological range of 7.3-7.4.

Quantitative Data Summary

The following tables summarize the quantitative effects of pH on this compound activity based on published data.

Table 1: Effect of Extracellular pH on this compound EC50

Extracellular pHpEC50EC50 (nM)
7.37.2 ± 0.163
6.96.6 ± 0.1251

Data from calcium imaging experiments in TRPM8-expressing CHO cells. A lower pEC50 value indicates lower potency.

Table 2: Inhibition of this compound and Cold-Evoked Responses by pH

StimulusSite of ActionHalf-Maximal Inhibition (pH)
This compound (1 µM)Intracellular~7.2
ColdIntracellular~7.6
This compoundExtracellular~6.3
ColdExtracellular~6.3

Data derived from whole-cell voltage-clamp and calcium imaging experiments.

Experimental Protocols

Protocol: Assessing the pH-Dependence of this compound Activity using Ratiometric Calcium Imaging

This protocol is adapted from methodologies described in studies investigating the pH modulation of TRPM8 channels.

1. Cell Culture and Transfection:

  • Culture Chinese Hamster Ovary (CHO) cells in a suitable growth medium.
  • Transiently transfect cells with a plasmid encoding for the human TRPM8 channel.
  • Plate the transfected cells onto coverslips for imaging.

2. Fura-2 Loading (Calcium Indicator):

  • Incubate the TRPM8-expressing CHO cells with the ratiometric calcium indicator Fura-2 AM.
  • After loading, wash the cells with a standard physiological salt solution (PSS) buffered to pH 7.4.

3. Preparation of Experimental Solutions:

  • Prepare a series of PSS solutions with varying extracellular pH (e.g., 8.0, 7.4, 7.0, 6.5, 6.0). Use appropriate buffers (e.g., HEPES for pH > 7.0, MES for pH < 7.0) to maintain stable pH.
  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the this compound to the desired final concentrations in the different pH-buffered PSS solutions just before the experiment.

4. Calcium Imaging Experiment:

  • Mount the coverslip with Fura-2-loaded cells onto the stage of an inverted microscope equipped for ratiometric fluorescence imaging.
  • Perfuse the cells with the pH 7.4 PSS to establish a baseline fluorescence ratio (F340/F380).
  • Switch the perfusion to a PSS with a different pH and allow the cells to equilibrate.
  • Apply this compound in the same pH-buffered PSS and record the change in the Fura-2 fluorescence ratio over time.
  • To construct a dose-response curve, apply increasing concentrations of this compound at a fixed pH.
  • At the end of each experiment, apply a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence ratio, followed by a calcium-free solution with a chelator (e.g., EGTA) to obtain the minimum ratio for calibration.

5. Data Analysis:

  • Convert the fluorescence ratios to intracellular calcium concentrations ([Ca²⁺]i).
  • For dose-response experiments, plot the peak [Ca²⁺]i response against the logarithm of the this compound concentration and fit the data with a sigmoidal function to determine the EC50 and maximum response at each pH.
  • For inhibition experiments, compare the peak response to a fixed concentration of this compound at different pH values.

Visualizations

Icilin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 Activates Protons_ext H+ (Low pH) Protons_ext->TRPM8 Inhibits Ca_influx Ca2+ Influx TRPM8->Ca_influx Opens Protons_int H+ (Acidification) Protons_int->TRPM8 Inhibits Cellular_Response Cellular Response Ca_influx->Cellular_Response Initiates

Caption: pH modulation of the this compound signaling pathway.

Experimental_Workflow A 1. Culture & Transfect Cells with TRPM8 B 2. Load Cells with Fura-2 AM (Ca2+ Dye) A->B C 3. Prepare Buffers (Varying pH) B->C D 4. Establish Baseline (pH 7.4) C->D E 5. Equilibrate with Test pH Buffer D->E F 6. Apply this compound in Test pH Buffer E->F G 7. Record Ca2+ Signal (Fluorescence Ratio) F->G H 8. Analyze Data (EC50, Inhibition) G->H

Caption: Workflow for assessing pH effects on this compound.

Logical_Relationship Condition Experimental pH Acidic Acidic pH (< 7.2) Condition->Acidic Physiological Physiological pH (~7.3-7.4) Condition->Physiological Alkaline Alkaline pH (> 7.4) Condition->Alkaline Icilin_Activity This compound Activity on TRPM8 Acidic->Icilin_Activity Leads to Physiological->Icilin_Activity Leads to Alkaline->Icilin_Activity Leads to Inhibited Inhibited/ Abolished Icilin_Activity->Inhibited Optimal Optimal Icilin_Activity->Optimal Potentiated Potentiated Icilin_Activity->Potentiated

Caption: pH influence on this compound's activity states.

References

TRPM8-Icilin Interaction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the calcium dependence of Icilin's effect on the Transient Receptor Potential Melastatin 8 (TRPM8) channel.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between TRPM8 activation by this compound and menthol?

A1: The primary distinction lies in their dependence on intracellular calcium. This compound's activation of TRPM8 is strongly dependent on a concurrent increase in cytosolic calcium concentration ([Ca²⁺]i).[1][2][3] In contrast, menthol can activate TRPM8 largely independently of intracellular calcium.[2][3] This dual requirement for both this compound and elevated [Ca²⁺]i for robust TRPM8 activation is referred to as a "coincidence detection" mechanism.

Q2: Where does the calcium required for this compound's effect come from?

A2: The necessary rise in intracellular calcium can originate from two main sources: influx of extracellular calcium through the TRPM8 channel itself or release from intracellular stores like the endoplasmic reticulum.

Q3: What are the typical concentrations of this compound used in experiments?

A3: The effective concentration of this compound can vary depending on the experimental setup. However, concentrations in the nanomolar to low micromolar range are commonly reported. For instance, EC₅₀ values of approximately 125 ± 30 nM have been observed in calcium imaging assays, while other studies report EC₅₀ values around 0.11-0.19 µM for rat TRPM8 expressed in HEK293 cells.

Q4: Does this compound exclusively activate TRPM8?

A4: While this compound is a potent TRPM8 agonist, some studies suggest it may also activate other channels, such as TRPA1, at higher concentrations. Therefore, it is crucial to use appropriate controls, such as TRPM8-knockout models or specific TRPM8 antagonists, to confirm the selectivity of the observed effects.

Q5: What are the downstream consequences of TRPM8 activation by this compound?

A5: The influx of calcium following TRPM8 activation by this compound initiates intracellular signaling cascades. This can lead to the activation of transcription factors such as c-Fos, Egr-1, and AP-1, which are involved in processes like neuronal excitability and synaptic plasticity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak response to this compound application. Insufficient intracellular calcium: this compound requires a permissive level of intracellular calcium for full efficacy.- Ensure your experimental buffer contains physiological levels of extracellular calcium. - Consider a pre-stimulation with a low dose of a calcium-releasing agent to prime the cells. - Verify the health and calcium-loading efficiency of your cells.
Sub-optimal pH: The activity of this compound on TRPM8 is pH-sensitive. Acidic conditions can inhibit this compound-induced activation.- Maintain the extracellular and intracellular pH within the physiological range (around 7.3-7.4). - Buffer your solutions appropriately and monitor pH throughout the experiment.
TRPM8 expression levels: Low or absent TRPM8 expression in your cell model.- Confirm TRPM8 expression using techniques like Western blot, RT-PCR, or immunofluorescence. - Use a positive control, such as menthol, which is less dependent on intracellular calcium.
High variability in the latency of this compound-evoked responses. Stochastic nature of channel gating: this compound-evoked TRPM8 currents are known to exhibit highly variable latencies.- This is an inherent characteristic of this compound's mechanism. Increase the number of recorded cells or experiments to obtain statistically significant data. - Analyze the average response across a population of cells.
Rapid desensitization of the this compound-induced current/calcium signal. Calcium-dependent inactivation: The influx of calcium following TRPM8 activation can lead to channel desensitization.- Use intracellular calcium chelators like BAPTA to buffer the rise in [Ca²⁺]i, although this may also reduce the initial activation by this compound. - Perform experiments in low extracellular calcium, though this will also impact this compound's efficacy. - Characterize the time course of desensitization and account for it in your analysis.
This compound appears to inhibit other TRPM8 agonists. Complex pharmacology of this compound: Under certain conditions, this compound can inhibit TRPM8 currents induced by menthol or cold, independent of calcium.- Be aware of this potential inhibitory effect when designing co-application experiments. - Carefully consider the order of agonist application.

Quantitative Data Summary

Parameter Agonist Cell Type Value Reference
EC₅₀ This compoundCHO cells expressing TRPM8125 ± 30 nM
EC₅₀ MentholCHO cells expressing TRPM8101 ± 13 µM
EC₅₀ This compoundHEK293 cells expressing rat TRPM80.11 µM
EC₅₀ This compoundHEK293 cells expressing rat TRPM80.19 µM
IC₅₀ (inhibition of WS12-induced Ca²⁺ elevation) This compoundHEK293 cells expressing human TRPM8300 nM
Half-maximal inhibition by intracellular acidification This compoundCHO cells expressing TRPM8pH 7.2

Experimental Protocols

Calcium Imaging Assay

This protocol is designed to measure changes in intracellular calcium in response to this compound application using a fluorescent calcium indicator like Fura-2.

  • Cell Culture and Loading:

    • Plate HEK293 cells stably expressing TRPM8 onto black, clear-bottom 96-well plates.

    • Grow cells overnight to an appropriate confluency.

    • Load the cells with a calcium-sensitive dye (e.g., 2 µM Fura-2 AM) for approximately 1 hour at 37°C.

    • Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) to remove excess dye.

  • Fluorometric Measurement:

    • Use a fluorescence plate reader (e.g., FlexStation) capable of kinetic readings with dual-wavelength excitation (for Fura-2, ~340 nm and ~380 nm) and emission (~510 nm).

    • Establish a stable baseline fluorescence reading for each well.

    • Prepare a dilution series of this compound in the physiological buffer.

    • Use an automated injection system to add the this compound solution to the wells while continuously recording the fluorescence.

    • As a positive control, use a known TRPM8 agonist like menthol or a calcium ionophore like ionomycin at the end of the experiment to determine the maximum response.

    • For negative controls, use untransfected cells or apply a vehicle solution.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities at the two excitation wavelengths (F340/F380 for Fura-2).

    • Normalize the response to the baseline reading.

    • Plot the peak response as a function of this compound concentration to generate a dose-response curve and calculate the EC₅₀.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion currents through TRPM8 channels in response to this compound.

  • Cell Preparation:

    • Plate cells expressing TRPM8 on glass coverslips suitable for microscopy and electrophysiology.

    • Use an inverted microscope to identify and select single, healthy cells for recording.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.05 EGTA (to control intracellular calcium), pH adjusted to 7.2 with KOH. Note: The concentration of the calcium chelator can be varied to study calcium dependence.

  • Recording Procedure:

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a gigaohm seal between the pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps or steps to elicit currents.

    • Perfuse the cell with the external solution containing this compound at the desired concentration.

    • Record the resulting changes in membrane current.

  • Data Analysis:

    • Measure the peak current amplitude in response to this compound.

    • Construct current-voltage (I-V) relationships from voltage-step protocols.

    • Analyze the kinetics of activation and desensitization of the this compound-evoked currents.

Signaling Pathways and Workflows

Icilin_TRPM8_Signaling_Pathway This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 Binds to Ca_int Intracellular Ca²⁺ (elevated) TRPM8->Ca_int Permeation Ca_ext Extracellular Ca²⁺ Ca_ext->TRPM8 Influx Ca_int->TRPM8 Sensitizes Signaling_Cascade Downstream Signaling (e.g., ERK1/2) Ca_int->Signaling_Cascade Activates ER Endoplasmic Reticulum ER->Ca_int Release Transcription_Factors Transcription Factors (c-Fos, Egr-1, AP-1) Signaling_Cascade->Transcription_Factors Activates Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression Regulates

Caption: Signaling pathway of TRPM8 activation by this compound, highlighting the central role of calcium.

Calcium_Imaging_Workflow Start Start: Plate TRPM8-expressing cells Load_Dye Load cells with Ca²⁺ indicator (e.g., Fura-2 AM) Start->Load_Dye Wash Wash to remove excess dye Load_Dye->Wash Baseline Record baseline fluorescence Wash->Baseline Add_this compound Add this compound solution Baseline->Add_this compound Record_Response Kinetically record fluorescence changes Add_this compound->Record_Response Analyze Analyze data: Calculate ratio and normalize Record_Response->Analyze End End: Generate dose-response curve Analyze->End

Caption: Experimental workflow for a calcium imaging assay to study this compound's effect on TRPM8.

Troubleshooting_Logic Start Experiment: Apply this compound to TRPM8-expressing cells Response Is there a robust response? Start->Response Yes Yes: Proceed with analysis Response->Yes No No: Troubleshoot Response->No Check_Ca Check [Ca²⁺]i and extracellular Ca²⁺ No->Check_Ca Check_pH Check buffer pH No->Check_pH Check_Expression Confirm TRPM8 expression No->Check_Expression Check_Controls Run positive/negative controls No->Check_Controls

Caption: A logical workflow for troubleshooting common issues in this compound-TRPM8 experiments.

References

Addressing variability in Icilin experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Icilin. Our goal is to help you address variability in your experimental results and ensure the reliability of your findings.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound. Each problem is followed by potential causes and recommended solutions in a question-and-answer format.

Problem 1: No or weak response to this compound application.

  • Question: Why am I not observing a response (e.g., calcium influx, channel activation) after applying this compound?

    • Potential Cause 1: Insufficient Intracellular Calcium.

      • Explanation: Unlike other TRPM8 agonists like menthol, this compound's full efficacy is critically dependent on a simultaneous increase in intracellular calcium ([Ca2+]i).[1][2] It essentially functions as a coincidence detector, requiring both the presence of the compound and elevated [Ca2+]i to fully activate the TRPM8 channel.[1][2]

      • Solution: Ensure your experimental buffer contains physiological levels of extracellular calcium to allow for initial Ca2+ influx upon channel opening, which then potentiates further activation by this compound. For cell types with significant intracellular calcium stores, consider co-application with a stimulus that releases calcium from the endoplasmic reticulum.

    • Potential Cause 2: Suboptimal pH of the experimental buffer.

      • Explanation: The activity of this compound on TRPM8 is highly sensitive to intracellular pH (pHi). Acidic conditions (pHi below 7.2) can significantly reduce or even abolish the response to this compound.[3]

      • Solution: Verify and maintain the physiological pH of your buffers (typically pH 7.3-7.4). Be aware that cell culture conditions or experimental manipulations can alter intracellular pH.

    • Potential Cause 3: this compound degradation or precipitation.

      • Explanation: this compound has limited solubility in aqueous solutions and may precipitate out of solution, especially if stored improperly. Aqueous solutions are not recommended for storage for more than one day.

      • Solution: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure the final DMSO concentration is compatible with your experimental system and does not exceed cytotoxic levels. Visually inspect the final solution for any signs of precipitation.

    • Potential Cause 4: Low or absent TRPM8 expression.

      • Explanation: The target of this compound, the TRPM8 channel, may be expressed at very low levels or be absent in your chosen cell line or tissue.

      • Solution: Confirm TRPM8 expression levels in your experimental model using techniques such as qRT-PCR, Western blot, or immunocytochemistry.

Problem 2: High variability or poor reproducibility of this compound-induced responses.

  • Question: My results with this compound are inconsistent between experiments. What could be the cause?

    • Potential Cause 1: Fluctuations in intracellular calcium levels.

      • Explanation: As this compound's activity is tightly coupled to [Ca2+]i, any variability in basal calcium levels or the initial calcium influx upon stimulation will lead to inconsistent responses. This compound-evoked TRPM8 currents are known to show variable activation kinetics and Ca2+ dependence.

      • Solution: Standardize your cell handling and experimental conditions to minimize variations in cell health and basal calcium levels. When possible, monitor basal [Ca2+]i before this compound application.

    • Potential Cause 2: Inconsistent pH control.

      • Explanation: Minor shifts in the pH of your buffers can lead to significant changes in this compound's potency and efficacy.

      • Solution: Use high-quality, well-buffered solutions and regularly calibrate your pH meter.

    • Potential Cause 3: Off-target effects.

      • Explanation: this compound is known to have effects on other TRP channels, including TRPA1 (as an agonist) and TRPV3 (as an inhibitor). If your experimental system expresses these channels, the observed response may be a composite of on-target and off-target effects, leading to variability.

      • Solution: Use specific antagonists for potential off-target channels to isolate the TRPM8-mediated response. Alternatively, use a cell line that exclusively expresses TRPM8.

    • Potential Cause 4: Desensitization of the TRPM8 channel.

      • Explanation: Prolonged or repeated application of this compound can lead to extensive, calcium-dependent desensitization of the TRPM8 channel.

      • Solution: Implement a carefully timed experimental protocol with sufficient washout periods between agonist applications to allow for channel recovery.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent and storage condition for this compound?

    • A1: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations of approximately 25 mg/ml. Stock solutions in DMSO should be stored at -20°C for up to one year or -80°C for up to two years. It is sparingly soluble in aqueous buffers, and it's recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than a day.

  • Q2: What is the typical effective concentration range for this compound?

    • A2: The EC50 of this compound can vary depending on the experimental conditions, particularly the intracellular calcium and pH levels. Reported EC50 values for TRPM8 activation are in the range of 300 nM to 1.4 µM.

  • Q3: How does temperature affect this compound's activity?

    • A3: this compound is a "super-cooling agent" and can shift the activation temperature of TRPM8 to warmer temperatures. A sub-activating concentration of this compound can elevate the threshold for temperature activation of TRPM8. It is crucial to control the temperature during your experiments, as fluctuations can impact the channel's basal activity and its response to this compound.

  • Q4: Can this compound inhibit TRPM8?

    • A4: Yes, under certain conditions, this compound can paradoxically inhibit TRPM8. It has been shown to reverse currents induced by menthol and cold temperatures, and this inhibition is independent of Ca2+. This suggests a complex mechanism of action beyond simple agonism.

Data Presentation

Table 1: Factors Influencing this compound Potency and Efficacy on TRPM8

FactorEffect on this compound ActivityRecommended ControlReference(s)
Intracellular Ca2+ Potentiates activation; required for full efficacyMaintain physiological extracellular Ca2+; monitor basal [Ca2+]i
Intracellular pH Acidification inhibits; alkalinization potentiatesUse well-buffered solutions at physiological pH (7.3-7.4)
Temperature Shifts activation threshold to warmer temperaturesMaintain a constant and controlled temperature
Off-Target Channels Can activate TRPA1 and inhibit TRPV3Use specific antagonists or single-channel expression systems

Experimental Protocols

Key Experiment: In Vitro Calcium Imaging Assay

This protocol outlines a general procedure for measuring this compound-induced intracellular calcium changes in cultured cells expressing TRPM8.

  • Cell Preparation:

    • Plate cells expressing TRPM8 onto a black-walled, clear-bottom 96-well plate and culture to 80-90% confluency.

    • On the day of the experiment, remove the culture medium.

  • Dye Loading:

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

    • After incubation, wash the cells with a physiological buffer (e.g., Tyrode's buffer) containing physiological levels of Ca2+ (e.g., 2 mM) to remove excess dye.

  • Compound Preparation:

    • Prepare a 2X concentrated stock of this compound in the same physiological buffer. Ensure the final DMSO concentration is below 0.1% to avoid solvent effects.

  • Calcium Measurement:

    • Place the cell plate into a fluorescence plate reader or a microscope equipped for calcium imaging.

    • Record a baseline fluorescence signal for a set period.

    • Add the 2X this compound solution to the wells (equal volume to the buffer already in the well) to achieve the final desired concentration.

    • Continue recording the fluorescence signal to measure the change in intracellular calcium, indicated by an increase in fluorescence intensity.

  • Data Analysis:

    • Quantify the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (F). The response is often expressed as ΔF/F0.

    • Generate dose-response curves by testing a range of this compound concentrations.

Visualizations

Icilin_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 Binds Ca_ext Ca2+ Ca_ext->TRPM8 Ca_int Increased [Ca2+]i TRPM8->Ca_int Initial Ca2+ Influx Activation Channel Activation TRPM8->Activation Full Activation Potentiation Potentiation Ca_int->Potentiation Potentiation->TRPM8 Sensitizes Channel Downstream Downstream Cellular Responses Activation->Downstream

Caption: this compound's coincidence detection mechanism for TRPM8 activation.

Troubleshooting_Workflow Start Start: No/Weak this compound Response Check_Ca Is extracellular Ca2+ present and physiological? Start->Check_Ca Add_Ca Solution: Ensure adequate [Ca2+] in buffer. Check_Ca->Add_Ca No Check_pH Is buffer pH physiological (7.3-7.4)? Check_Ca->Check_pH Yes Add_Ca->Check_pH Adjust_pH Solution: Adjust and verify buffer pH. Check_pH->Adjust_pH No Check_this compound Was this compound solution prepared freshly? Check_pH->Check_this compound Yes Adjust_pH->Check_this compound Prep_this compound Solution: Prepare fresh This compound from DMSO stock. Check_this compound->Prep_this compound No Check_Expression Is TRPM8 expression confirmed in the model? Check_this compound->Check_Expression Yes Prep_this compound->Check_Expression Confirm_Expression Solution: Validate TRPM8 expression (e.g., qPCR). Check_Expression->Confirm_Expression No End Problem Resolved Check_Expression->End Yes

Caption: Troubleshooting workflow for absent or weak this compound response.

References

Icilin Powder: Technical Support & Safe Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage, handling, and use of Icilin powder in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and its solutions?

Proper storage is crucial to maintain the stability and efficacy of this compound.[1][2][3] Refer to the table below for detailed storage recommendations.

Q2: How should I safely handle this compound powder?

This compound should be considered hazardous.[2] It is harmful if swallowed, inhaled, or comes into contact with skin.[4] Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Avoid creating dust, and wash your hands thoroughly after handling.

Q3: What should I do in case of accidental exposure to this compound?

Immediate action is necessary in case of exposure:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes and seek medical attention.

  • Skin Contact: Wash the affected area immediately with soap and plenty of water. Remove any contaminated clothing.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.

Q4: My this compound powder is not dissolving properly in DMSO. What could be the issue?

Several factors can affect solubility. Please refer to the troubleshooting workflow below. A common issue is the quality of the DMSO. Moisture-absorbing or old DMSO can significantly reduce the solubility of this compound. Using a fresh, unopened container of anhydrous DMSO is highly recommended. Gentle warming or sonication may also aid in dissolution.

Q5: Can I store this compound dissolved in an aqueous buffer?

It is not recommended to store this compound in aqueous solutions for more than one day. For experiments requiring an aqueous buffer, it is best to first dissolve the this compound in DMSO and then perform a serial dilution into the aqueous buffer of choice on the day of the experiment.

Data Summary Tables

Table 1: Storage and Stability of this compound

FormStorage TemperatureDurationCitations
Powder -20°C3 to 4+ years
4°C2 years
Room TemperatureStable for shipping; long-term RT storage also cited
Stock Solution -80°C (in solvent)1 to 2 years
-20°C (in solvent)1 month to 1 year
Aqueous SolutionNot recommended for more than one day

Note: To prevent degradation, it is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Table 2: Solubility of this compound

SolventConcentrationCitations
DMSO ~25 - 100 mg/mL (or up to 100-321 mM)
Dimethylformamide (DMF) ~25 mg/mL
DMSO:PBS (1:5, pH 7.2) ~0.1 mg/mL
Water Insoluble / Sparingly Soluble (~0.1 mg/mL)
Ethanol Insoluble

Experimental Protocols

Protocol 1: Preparation of a 100 mM DMSO Stock Solution

  • Pre-handling: Before opening the vial, bring the this compound powder (MW: 311.3 g/mol ) to room temperature.

  • Personal Safety: Conduct all work in a chemical fume hood while wearing appropriate PPE (gloves, safety glasses, lab coat).

  • Weighing: Carefully weigh the desired amount of this compound powder and place it in a sterile, appropriate-sized tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube. For example, to make a 100 mM stock solution, add 3.21 mL of DMSO to 100 mg of this compound powder.

  • Dissolution: Vortex the solution to mix. If the powder does not dissolve completely, use an ultrasonic bath for a few minutes. Gentle warming can also be applied.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to two years or -20°C for up to one year.

Protocol 2: Safe Disposal of this compound Waste

All solid this compound waste and contaminated materials (e.g., pipette tips, tubes) should be collected in a designated, sealed chemical waste container. Liquid waste containing this compound should also be collected in a labeled hazardous waste container. Dispose of all waste in accordance with your institution's environmental health and safety guidelines and local regulations.

Troubleshooting Workflow

Icilin_Troubleshooting cluster_start User Encountered Issue cluster_solubility Solubility Issues cluster_results Inconsistent Results cluster_end Resolution start Problem Encountered (e.g., poor solubility, inconsistent results) sol_q1 Is the powder fully dissolved? start->sol_q1 e.g., Solubility Problem res_q1 How was the stock solution stored? start->res_q1 e.g., Inconsistent Data sol_a1 Use fresh, anhydrous DMSO. Hygroscopic DMSO reduces solubility. sol_q1->sol_a1 No sol_q1->res_q1 Yes sol_a2 Try gentle warming or sonication to aid dissolution. sol_a1->sol_a2 end_node Issue Resolved / Protocol Optimized sol_a2->end_node res_a1 Aliquot stocks to avoid repeated freeze-thaw cycles. res_q1->res_a1 Multiple freeze-thaws res_a2 Verify storage temperature and duration. (-80°C is optimal for long-term). res_q1->res_a2 Improper temperature res_q2 Was the aqueous solution prepared fresh? res_q1->res_q2 Stored correctly res_a1->end_node res_a2->end_node res_a3 Prepare aqueous solutions on the day of the experiment. Do not store. res_q2->res_a3 No res_q2->end_node Yes, issue may be elsewhere res_a3->end_node

Caption: Troubleshooting workflow for common issues encountered when using this compound.

References

Technical Support Center: Minimizing Icilin-Induced Cell Toxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Icilin in in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate this compound-induced cell toxicity and ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to cytotoxicity?

A1: this compound is a potent agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel.[1] Activation of TRPM8 by this compound is dependent on the presence of intracellular calcium and leads to an influx of cations, primarily Ca2+, into the cell.[1][2][3] While this activation is essential for studying TRPM8 function, excessive and sustained increases in intracellular calcium can trigger downstream cytotoxic events, including apoptosis and necrosis.[4]

Q2: Why am I observing high levels of cell death in my cultures treated with this compound?

A2: High cytotoxicity is a common issue when working with this compound and can be attributed to several factors:

  • High Concentrations: this compound concentrations exceeding the optimal range for TRPM8 activation can lead to significant off-target effects and calcium overload.

  • Prolonged Exposure: Continuous exposure to this compound can lead to a sustained elevation of intracellular calcium, triggering cell death pathways.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound, depending on the expression levels of TRPM8 and other ion channels.

  • Off-Target Effects: this compound can interact with other ion channels, such as TRPV3, which can contribute to its overall cytotoxic profile.

Q3: What are the typical signs of this compound-induced cytotoxicity?

A3: Signs of cytotoxicity include:

  • Morphological Changes: Cells may appear rounded, shrunken, and detached from the culture plate.

  • Reduced Cell Viability: A decrease in the number of viable cells as measured by assays like MTT or Trypan Blue exclusion.

  • Increased Membrane Permeability: Release of intracellular enzymes like lactate dehydrogenase (LDH) into the culture medium is a hallmark of necrosis.

  • Apoptosis Induction: Activation of caspases (e.g., caspase-3) and changes in mitochondrial membrane potential are indicative of apoptosis.

Q4: How can I distinguish between this compound-induced apoptosis and necrosis?

A4: You can differentiate between these two cell death mechanisms using specific assays:

  • Apoptosis: Look for markers like caspase-3 activation, PARP cleavage, and changes in mitochondrial membrane potential. Annexin V staining can also be used to detect early apoptotic cells.

  • Necrosis: The primary indicator of necrosis is the loss of plasma membrane integrity, which can be quantified by measuring the release of LDH into the culture medium.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed at Expected Therapeutic Concentrations
Possible Cause Troubleshooting Step
Concentration too high for the specific cell line. Perform a dose-response curve to determine the optimal concentration. Start with a broad range of concentrations to establish the IC50 value for your cell line and experimental duration. Aim for the lowest concentration that elicits the desired TRPM8-mediated effect.
Prolonged exposure time. Conduct a time-course experiment to determine the optimal incubation time. For many applications, shorter exposure times (e.g., 1-6 hours) may be sufficient to observe TRPM8 activation without inducing significant cell death.
High cell line sensitivity. If possible, use a cell line with a known lower sensitivity to this compound or one that has been engineered to express TRPM8 at a controlled level. If you must use a sensitive cell line, be particularly diligent with optimizing concentration and exposure time.
Off-target effects. Consider co-treatment with an antagonist for potential off-target channels, such as a TRPV3 inhibitor, if you suspect off-target effects are contributing to cytotoxicity.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
Variability in compound activity. Prepare fresh stock solutions of this compound regularly and store them properly (aliquoted at -20°C or -80°C to minimize freeze-thaw cycles).
Inconsistent cell culture conditions. Maintain consistent cell passage numbers, seeding densities, and media formulations. Ensure cells are healthy and in the logarithmic growth phase before starting an experiment.
Fluctuations in experimental timing. Ensure consistent incubation times with this compound across all experiments. For time-course studies, be precise with your time points.
Issue 3: Difficulty in Achieving TRPM8 Activation Without Inducing Cytotoxicity
Possible Cause Troubleshooting Step
Narrow therapeutic window. Use a TRPM8 antagonist as a negative control to confirm that the observed effects are indeed TRPM8-mediated. This can help to separate the specific TRPM8 activation from non-specific toxicity.
Calcium overload. Pre-incubate cells with a low concentration of an intracellular calcium chelator, such as BAPTA-AM. This can help to buffer the this compound-induced calcium influx and reduce downstream cytotoxicity. Perform a dose-response of the chelator to find a concentration that is not toxic on its own.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.1%. Run a vehicle-only control to assess any solvent-induced cytotoxicity.

Data Presentation

This compound EC50 and IC50 Values in Different Cell Lines

Disclaimer: The following data has been compiled from various sources and experimental conditions may vary. These values should be used as a general guide. It is highly recommended to determine the optimal concentrations for your specific cell line and experimental setup.

Cell LineAssay TypeParameterConcentration (µM)Exposure TimeReference
HEK293 (expressing rat TRPM8)Calcium influxEC500.554Not Specified
HEK293 (expressing human TRPM8)Calcium influxEC500.526Not Specified
CHO (expressing mouse TRPM8)Calcium influxEC500.125Not Specified
RAW 264.7 (macrophage-like)Cation currentEC508.6Not Specified
SH-SY5Y (neuroblastoma)Cell Viability (MTT)IC50~7548 hoursHypothetical, based on similar compounds
PC-3 (prostate cancer)Cell Viability (MTT)IC50~572 hoursHypothetical, based on similar compounds

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound on a cell line.

Materials:

  • Cells of interest

  • 96-well culture plates

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To quantify necrosis by measuring the release of LDH from damaged cells.

Materials:

  • Cells of interest

  • 96-well culture plates

  • Complete culture medium

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit (containing lysis buffer, reaction mixture, and stop solution)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time. Include untreated (negative) and maximum LDH release (lysis buffer-treated) controls.

  • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well containing the supernatant.

  • Incubate at room temperature for the time specified in the kit instructions, protected from light.

  • Add the stop solution to each well.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.

Caspase-3 Activity Assay (Fluorometric)

Objective: To measure the activation of caspase-3 as an indicator of apoptosis.

Materials:

  • Cells of interest

  • Culture plates

  • This compound stock solution

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer

  • Fluorometric plate reader

Procedure:

  • Treat cells with this compound for the desired time to induce apoptosis.

  • Harvest the cells and lyse them using the provided cell lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • In a 96-well black plate, add the cell lysate to the assay buffer.

  • Add the caspase-3 substrate to each well to initiate the reaction.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

  • Quantify caspase-3 activity by comparing the fluorescence of treated samples to untreated controls.

Visualizations

Signaling Pathways and Experimental Workflows

Icilin_Toxicity_Pathway cluster_0 This compound Treatment cluster_1 Cellular Response This compound This compound TRPM8 TRPM8 Activation This compound->TRPM8 Ca_influx Increased Intracellular Ca2+ Influx TRPM8->Ca_influx ER_Stress Endoplasmic Reticulum Stress Ca_influx->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction Ca_influx->Mito_Dysfunction Membrane_Damage Plasma Membrane Damage Ca_influx->Membrane_Damage Caspase_Activation Caspase Activation (e.g., Caspase-3) ER_Stress->Caspase_Activation Mito_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Necrosis Necrosis Membrane_Damage->Necrosis

Caption: this compound-induced cell toxicity signaling pathway.

Troubleshooting_Workflow Start High Cell Toxicity Observed Q1 Is this compound concentration optimized? Start->Q1 Action1 Perform Dose-Response Experiment Q1->Action1 No Q2 Is exposure time optimized? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Perform Time-Course Experiment Q2->Action2 No Q3 Are off-target effects suspected? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q3 Action3 Consider Co-treatment with Antagonists Q3->Action3 Yes Q4 Is calcium overload a concern? Q3->Q4 No A3_Yes Yes A3_No No Action3->Q4 Action4 Use Intracellular Calcium Chelator (BAPTA-AM) Q4->Action4 Yes End Reduced Toxicity Q4->End No A4_Yes Yes A4_No No Action4->End

Caption: Troubleshooting workflow for high this compound cytotoxicity.

Experimental_Workflow cluster_0 Experiment Setup cluster_1 Cytotoxicity Assessment cluster_2 Data Analysis Cell_Seeding Seed Cells Icilin_Treatment Treat with this compound (Dose-Response/Time-Course) Cell_Seeding->Icilin_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Icilin_Treatment->Viability_Assay Necrosis_Assay Necrosis Assay (e.g., LDH) Icilin_Treatment->Necrosis_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3) Icilin_Treatment->Apoptosis_Assay Data_Analysis Calculate IC50/ % Cytotoxicity Viability_Assay->Data_Analysis Necrosis_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

References

Technical Support Center: Interpreting Unexpected Results in Icilin Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common unexpected results encountered during experiments with Icilin, a TRPM8 super-agonist. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why does the cellular response (e.g., calcium influx) decrease at high concentrations of this compound?

Answer: This phenomenon is often due to the complex, concentration-dependent effects of this compound on the TRPM8 channel, which can include inhibition and rapid, calcium-dependent desensitization. Unlike simpler agonists, this compound's activation of TRPM8 is highly dependent on intracellular calcium levels, and at high concentrations, it can paradoxically inhibit channel activity.[1][2] This inhibitory effect is distinct from the typical desensitization seen with agonists like menthol.[1][2]

Data Summary: Concentration-Dependent Effects of this compound

Concentration RangeTypical ObservationPredominant Mechanism
Low (nM to low µM) Robust activation of TRPM8Agonist activity, requires Ca²⁺ as a cofactor.[3]
High (e.g., >10-30 µM) Decreased or abolished responseParadoxical inhibition and extensive, rapid Ca²⁺-dependent desensitization.

Troubleshooting Workflow

G cluster_0 Troubleshooting: Decreased Response at High this compound Concentration start Unexpected Result: High this compound concentration causes weak or no response q1 Did you perform a full dose-response curve? start->q1 a1_yes Generate a full dose-response curve from pM to high µM range q1->a1_yes No check_biphasic Observe the curve for a biphasic (bell-shaped) response q1->check_biphasic Yes a1_yes->check_biphasic conclusion Conclusion: Paradoxical inhibition is likely. Use optimal (lower) concentration. check_biphasic->conclusion q2 Is intracellular Ca²⁺ buffered? check_biphasic->q2 a2_yes Repeat experiment without strong intracellular Ca²⁺ buffers (e.g., BAPTA-AM) q2->a2_yes Yes a2_no This compound requires intracellular Ca²⁺ for full efficacy. The inhibitory phase is also Ca²⁺-independent. q2->a2_no No a2_yes->conclusion

Caption: Troubleshooting logic for paradoxical inhibition by this compound.

Experimental Protocol: Generating an this compound Dose-Response Curve via Calcium Imaging

This protocol is adapted for cells heterologously expressing TRPM8 (e.g., HEK293 or CHO cells).

  • Cell Preparation:

    • Plate TRPM8-expressing cells in a black, clear-bottom 96-well plate at a density of ~30,000 cells/well and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM or Fluo-8 AM) in a physiological salt solution (e.g., Tyrode's buffer). Include 2 mM probenecid to prevent dye extrusion.

    • Remove culture medium, wash cells once with the salt solution, and add 100 µL of loading buffer to each well.

    • Incubate for 60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare a high-concentration stock of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions in the physiological salt solution to create a range of concentrations (e.g., from 1 nM to 50 µM). Ensure the final DMSO concentration in the well is <0.1%.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader (e.g., FlexStation) or a fluorescence microscope.

    • Set the appropriate excitation/emission wavelengths for your chosen dye (e.g., Ex: 490 nm, Em: 520 nm for Fluo-8).

    • Record a baseline fluorescence for 15-20 seconds.

    • Add the different concentrations of this compound to the wells and continue recording fluorescence for at least 90-120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) from baseline for each concentration.

    • Plot ΔF against the logarithm of the this compound concentration.

    • Fit the data with a variable slope (four-parameter) model to determine the EC₅₀ and observe any inhibitory effects at higher concentrations.

FAQ 2: Why are my TRPM8-negative control cells responding to this compound?

Answer: This indicates potential off-target effects. While this compound is a potent TRPM8 agonist, it has been reported to interact with other channels, particularly TRPA1 and TRPV3, though the nature of these interactions can be complex (activation or inhibition) and concentration-dependent.

Data Summary: Known Off-Target Effects of this compound

Target ChannelReported EffectEffective ConcentrationReference
TRPA1 ActivationMicromolar (µM) range
TRPV3 InhibitionNanomolar (nM) range

Signaling Pathway Diagram: On-Target vs. Off-Target Effects

G cluster_0 This compound Signaling Pathways This compound This compound trpm8 TRPM8 (Target) This compound->trpm8 Activates (nM-µM) Requires Ca²⁺ trpa1 TRPA1 (Off-Target) This compound->trpa1 Activates (µM) trpv3 TRPV3 (Off-Target) This compound->trpv3 Inhibits (nM) response_cool Cooling Sensation (Expected Response) trpm8->response_cool response_off Unexpected Response in Control Cells trpa1->response_off

Caption: On-target (TRPM8) and potential off-target effects of this compound.

Experimental Protocol: Using Blockers to Confirm Off-Target Activity

  • Cell Culture: Use both your TRPM8-expressing cell line and the TRPM8-negative control cell line that showed the unexpected response.

  • Prepare Reagents:

    • This compound at the concentration that produced the off-target effect.

    • A selective TRPA1 antagonist (e.g., A-967079).

    • A selective TRPV3 antagonist (if you suspect inhibition is masking another effect).

  • Experimental Design:

    • Group 1 (Control): Treat cells with vehicle only.

    • Group 2 (this compound Only): Treat cells with this compound.

    • Group 3 (Blocker + this compound): Pre-incubate cells with the TRPA1 antagonist for 15-20 minutes, then add this compound in the continued presence of the blocker.

  • Procedure: Perform the calcium imaging or electrophysiology experiment as you would normally.

  • Analysis: Compare the response to this compound in Group 2 with the response in Group 3. If the TRPA1 blocker significantly reduces or abolishes the response in your control cells, it confirms that the off-target effect is mediated by TRPA1.

FAQ 3: Why are my results with this compound inconsistent between experiments?

Answer: Reproducibility issues with this compound can often be traced to its preparation, storage, and specific experimental conditions. This compound's activity is highly sensitive to factors like pH and its stability in solution can be a concern over time.

Data Summary: Factors Affecting this compound Activity & Stability

FactorIssueRecommendation
Solubility Poor aqueous solubility.Prepare a high-concentration stock (e.g., 10 mM) in 100% DMSO. Store at -20°C or -80°C.
Stability Prone to degradation with multiple freeze-thaw cycles or prolonged storage in aqueous buffers.Aliquot the DMSO stock to minimize freeze-thaw cycles. Prepare fresh working dilutions in aqueous buffer for each experiment.
pH Sensitivity This compound's activation of TRPM8 is strongly inhibited by acidic pH.Ensure your experimental buffer is maintained at a stable physiological pH (7.3-7.4). Acidification to pH < 6.9 significantly reduces this compound's potency.
Ca²⁺ Dependence This compound requires intracellular Ca²⁺ to effectively activate TRPM8.Be aware that strong intracellular Ca²⁺ chelators (like BAPTA-AM) will prevent this compound-mediated activation.

Experimental Workflow: Ensuring Consistent this compound Preparation

G cluster_0 Workflow for Reproducible this compound Experiments start Start: New This compound Experiment stock Prepare 10mM Stock in 100% Anhydrous DMSO start->stock aliquot Aliquot into single-use tubes. Store at -20°C or -80°C stock->aliquot thaw Thaw one aliquot on day of experiment aliquot->thaw dilute Prepare fresh serial dilutions in physiological buffer (pH 7.4) thaw->dilute vortex Vortex thoroughly after each dilution step dilute->vortex use Use immediately. Do not store aqueous dilutions. vortex->use end Consistent Results use->end

Caption: Standard operating procedure for this compound solution preparation.

Protocol: Preparation and Storage of this compound Stock Solutions

  • Reagent Handling: Use anhydrous DMSO to prepare the stock solution, as water can affect the stability and solubility of many compounds.

  • Stock Solution Preparation:

    • Weigh out the required amount of solid this compound powder.

    • Dissolve in 100% anhydrous DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary, but avoid high temperatures.

  • Storage:

    • Dispense the 10 mM stock solution into small, single-use aliquots in low-protein-binding tubes.

    • Store the aliquots at -20°C for up to one year or -80°C for up to two years. This minimizes freeze-thaw cycles which can degrade the compound.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot.

    • Perform serial dilutions to the final desired concentrations in your experimental buffer (e.g., HBSS, Tyrode's solution) immediately before use.

    • Always verify and buffer the pH of your final solution to ~7.4.

    • Discard any unused aqueous solution at the end of the day.

References

Validation & Comparative

A Comparative Analysis of Icilin and Menthol: Efficacy as TRPM8 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of the TRPM8 agonists, Icilin and menthol. This guide synthesizes experimental data on their potency, mechanism of action, and physiological effects, providing a comprehensive resource for informed decision-making in research and development.

This comparison guide delves into the distinct characteristics of two prominent Transient Receptor Potential Melastatin 8 (TRPM8) channel agonists: the naturally occurring compound, menthol, and the synthetic super-agonist, this compound. While both are known for inducing a cooling sensation, their efficacy, potency, and underlying mechanisms of action exhibit significant differences. This document provides a structured overview of their comparative performance, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Efficacy

The potency of this compound and menthol as TRPM8 agonists has been quantified across various studies, primarily through the determination of their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data from the literature.

Compound Parameter Value Cell Line/System Reference
This compound EC50125 ± 30 nMCHO cells[1]
EC500.36 µMHEK 293 cells[2][3]
EC501.4 µM-[4][5]
IC50 (antagonist activity)0.058 µMRat TRPM8 in HEK293 cells
Menthol EC50101 ± 13 µMCHO cells
EC5062.64 ± 1.2 µM-
EC5066.7 µM-
EC50286 µMMelanoma cells
EC50196 µMXenopus oocytes
EC5040 µMPatch-clamp electrophysiology

Table 1: Summary of reported EC50 and IC50 values for this compound and Menthol.

It is evident from the data that this compound is significantly more potent than menthol, with some studies reporting it to be almost 200 times more potent and 2.5 times more efficacious.

Mechanism of Action and Signaling Pathways

Both this compound and menthol exert their primary effect by activating the TRPM8 ion channel, a non-selective cation channel often referred to as the "cold and menthol receptor". Activation of this channel leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of sensory neurons and the perception of a cooling sensation.

However, the specific mechanisms by which they activate TRPM8 differ significantly. This compound's activation is notably dependent on intracellular pH and requires a concurrent increase in cytosolic Ca2+ levels. In contrast, menthol's activation of TRPM8 is not influenced by intracellular pH. This distinction suggests different binding sites or allosteric modulation mechanisms on the TRPM8 channel.

Furthermore, their selectivity for TRPM8 is not absolute. At higher concentrations, both compounds have been shown to activate the TRPA1 channel. Additionally, this compound has been reported to inhibit the TRPV3 channel, while menthol can also block sodium channels and calcium influx through other pathways.

G Signaling Pathways of this compound and Menthol cluster_this compound This compound cluster_menthol Menthol This compound This compound TRPM8_I TRPM8 This compound->TRPM8_I Activates TRPA1_I TRPA1 This compound->TRPA1_I Activates TRPV3_I TRPV3 This compound->TRPV3_I Inhibits pH_Ca Intracellular pH & Ca²⁺ dependent This compound->pH_Ca Ca_Influx_I Ca²⁺ Influx TRPM8_I->Ca_Influx_I TRPA1_I->Ca_Influx_I Cooling_Sensation_I Cooling Sensation Ca_Influx_I->Cooling_Sensation_I pH_Ca->TRPM8_I Menthol Menthol TRPM8_M TRPM8 Menthol->TRPM8_M Activates TRPA1_M TRPA1 (high conc.) Menthol->TRPA1_M Activates Na_Channels Voltage-gated Na⁺ Channels Menthol->Na_Channels Blocks Ca_Channels Voltage-gated Ca²⁺ Channels Menthol->Ca_Channels Blocks Ca_Influx_M Cation Influx (Ca²⁺, Na⁺) TRPM8_M->Ca_Influx_M TRPA1_M->Ca_Influx_M Cooling_Sensation_M Cooling Sensation & Analgesia Ca_Influx_M->Cooling_Sensation_M

Caption: Comparative signaling pathways of this compound and Menthol.

Experimental Protocols

The characterization and comparison of this compound and menthol's efficacy rely on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Calcium Imaging Assay

This method is used to determine the EC50 values of TRPM8 agonists by measuring changes in intracellular calcium concentration ([Ca2+]i) in cells expressing the TRPM8 channel.

  • Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells are cultured under standard conditions and transiently transfected with a plasmid encoding for human TRPM8.

  • Calcium Indicator Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for a specified time at room temperature.

  • Fluorometric Measurement: A fluorescence imaging system or a plate reader (e.g., FlexStation) is used to measure the ratio of fluorescence emission at two different excitation wavelengths.

  • Agonist Application: A baseline fluorescence ratio is established before the addition of varying concentrations of this compound or menthol.

  • Data Analysis: The change in fluorescence ratio upon agonist application is recorded. The concentration-response curves are then plotted, and the EC50 value is calculated using a sigmoidal dose-response equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to agonist application.

  • Cell Preparation: Transfected cells expressing TRPM8 are prepared for electrophysiological recording.

  • Recording: A glass micropipette forms a high-resistance seal with the cell membrane (gigaseal). The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular solution and measurement of whole-cell currents.

  • Agonist Perfusion: The cells are perfused with a solution containing a specific concentration of this compound or menthol.

  • Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed to determine the current-voltage relationship and the agonist's effect on channel gating.

G Typical Experimental Workflow for Efficacy Comparison start Start cell_culture Cell Culture (e.g., CHO, HEK293) start->cell_culture transfection TRPM8 Transfection cell_culture->transfection split transfection->split ca_imaging Calcium Imaging (Fura-2) split->ca_imaging patch_clamp Patch-Clamp Electrophysiology split->patch_clamp data_acq_ca Data Acquisition: Fluorescence Ratio ca_imaging->data_acq_ca data_acq_pc Data Acquisition: Ionic Currents patch_clamp->data_acq_pc agonist_prep Prepare Agonist Solutions (this compound & Menthol) agonist_prep->ca_imaging agonist_prep->patch_clamp analysis_ca Data Analysis: EC50 Calculation data_acq_ca->analysis_ca analysis_pc Data Analysis: Current-Voltage Relationship data_acq_pc->analysis_pc comparison Comparative Analysis of Efficacy & Potency analysis_ca->comparison analysis_pc->comparison end End comparison->end

Caption: A generalized workflow for comparing this compound and Menthol efficacy.

Conclusion

References

A Comparative Analysis of Icilin and WS-12 Selectivity for the TRPM8 Channel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent synthetic agonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, Icilin and WS-12. The focus of this analysis is their selectivity for TRPM8, a crucial factor for their application as research tools and potential therapeutic agents. The information presented is supported by experimental data to aid in the informed selection of these compounds for specific research and drug development needs.

Introduction to TRPM8 Agonists: this compound and WS-12

The TRPM8 channel is a non-selective cation channel that functions as the primary sensor for cold temperatures in mammals.[1] Its activation by cooling agents or synthetic agonists elicits a cooling sensation. Beyond its role in thermosensation, TRPM8 is implicated in various physiological and pathophysiological processes, including pain and inflammation, making it a significant therapeutic target.[1]

This compound is a potent synthetic super-agonist of TRPM8, known for inducing a sensation of intense cold.[2] WS-12 is another synthetic cooling agent, a derivative of menthol, recognized for its high potency and clean cooling sensation without the minty aroma of its parent compound.[1][3] While both compounds effectively activate TRPM8, their selectivity profiles differ significantly, which is a critical consideration for their experimental and clinical utility.

Quantitative Comparison of Potency

The potency of a TRPM8 agonist is typically determined by its half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of its maximal effect. The following table summarizes the reported EC50 values for this compound and WS-12 in activating TRPM8 across different experimental systems.

CompoundExpression SystemEC50 ValueReference(s)
This compound TRPM8-expressing oocytes/HEK293 cells1.4 µM
CHO cells expressing mouse TRPM8125 ± 30 nM
RAW 264.7 murine macrophage-like cells8.6 µM
WS-12 Xenopus oocytes expressing mouse TRPM812 ± 5 µM
HEK cells193 nM
TRPM8 expressing cells39 nM

Note: EC50 values can vary between different experimental setups, cell types, and assay conditions.

Selectivity Profile: On-Target Efficacy vs. Off-Target Effects

A key differentiator between this compound and WS-12 is their selectivity for the TRPM8 channel over other related ion channels. WS-12 is consistently reported to be highly selective for TRPM8. In contrast, this compound has been shown to interact with other thermo-sensitive TRP channels, which can lead to confounding experimental results or undesirable side effects in therapeutic applications.

CompoundOff-Target ChannelEffectConcentrationReference(s)
This compound TRPA1Agonist-
TRPV3Inhibitor (IC50 = 0.5 µM)Nanomolar concentrations
WS-12 TRPV1, TRPV2, TRPV3, TRPV4, TRPA1No activationUp to 1 mM

This difference in selectivity is a critical factor. The cross-reactivity of this compound with TRPA1 and TRPV3 means that its effects cannot be solely attributed to TRPM8 activation, complicating the interpretation of experimental data. The high selectivity of WS-12 makes it a more precise tool for studying TRPM8-specific pathways.

Signaling Pathway of TRPM8 Activation

The activation of the TRPM8 channel by agonists like this compound and WS-12 initiates a cascade of intracellular events. The binding of the agonist to the channel induces a conformational change, leading to the opening of the ion pore. This allows the influx of cations, primarily Ca²⁺ and Na⁺, into the cell, resulting in membrane depolarization. This depolarization can then trigger downstream signaling pathways.

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_open TRPM8 Channel (Open) TRPM8->TRPM8_open Conformational Change Ca_Na_influx Ca²⁺ / Na⁺ Influx TRPM8_open->Ca_Na_influx Allows Agonist This compound or WS-12 Agonist->TRPM8 Binds to Depolarization Membrane Depolarization Ca_Na_influx->Depolarization Leads to Downstream Downstream Cellular Responses Depolarization->Downstream Triggers

TRPM8 Agonist Signaling Pathway

Experimental Protocols

The characterization of this compound and WS-12's potency and selectivity relies on well-established experimental techniques. Below are detailed methodologies for two common assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This electrophysiological technique is used to measure the ion currents across the oocyte membrane in response to the activation of expressed ion channels.

1. Oocyte Preparation and cRNA Injection:

  • Oocytes are surgically harvested from mature female Xenopus laevis frogs.

  • The oocytes are then defolliculated, typically through a combination of enzymatic digestion and mechanical stripping.

  • Complementary RNA (cRNA) encoding the human TRPM8 channel is synthesized in vitro.

  • A defined amount of cRNA (e.g., 50 ng) is injected into the cytoplasm of each oocyte using a microinjector.

  • Injected oocytes are incubated for 2-5 days at 16-18°C in a buffered solution (e.g., ND96) to allow for channel expression.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with a recording solution.

  • The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

  • The membrane potential is clamped at a holding potential, typically -60 mV.

  • The oocyte is superfused with the test compounds (this compound or WS-12) at various concentrations.

  • The resulting inward currents are recorded and measured to determine the dose-response relationship and calculate the EC50 value.

Intracellular Calcium Imaging in Mammalian Cells

This method measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of ion channel activation.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are cultured in appropriate media.

  • Cells are transiently or stably transfected with a plasmid containing the cDNA for the human TRPM8 channel.

  • For transient transfections, cells are typically used for experiments 24-48 hours post-transfection.

2. Calcium Indicator Loading:

  • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-8.

  • The acetoxymethyl (AM) ester form of the dye allows it to passively diffuse across the cell membrane.

  • Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

3. Fluorescence Measurement:

  • The cells are placed on the stage of a fluorescence microscope or in a fluorescence plate reader.

  • A baseline fluorescence is recorded before the addition of the agonist.

  • The test compound (this compound or WS-12) is added to the cells, and the change in fluorescence intensity is monitored over time.

  • An increase in fluorescence indicates an influx of calcium and, therefore, activation of the TRPM8 channel. The magnitude of the fluorescence change is used to determine the concentration-response curve.

Experimental Workflow for Selectivity Profiling

To objectively compare the selectivity of TRPM8 agonists, a systematic experimental workflow is employed. This typically involves expressing the target channel (TRPM8) and potential off-target channels in a heterologous system and then challenging these cells with the compounds of interest.

Selectivity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocytes Harvest & Prepare Xenopus Oocytes Injection Inject cRNA into Oocytes Oocytes->Injection cRNA Synthesize cRNA for TRPM8 & other TRP Channels (TRPV1, TRPA1, etc.) cRNA->Injection TEVC Perform Two-Electrode Voltage Clamp (TEVC) Injection->TEVC Application Apply this compound & WS-12 at various concentrations TEVC->Application TRPM8_activity Measure Current Response in TRPM8-expressing Oocytes Application->TRPM8_activity Off_target_activity Measure Current Response in Off-target Channel- expressing Oocytes Application->Off_target_activity Comparison Compare Potency (EC50) & Off-Target Effects TRPM8_activity->Comparison Off_target_activity->Comparison

References

Validating Icilin's TRPM8-Mediated Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in sensory biology, pharmacology, and drug development, definitively linking the effects of the potent cooling agent Icilin to the Transient Receptor Potential Melastatin 8 (TRPM8) channel is a critical experimental step. This guide provides a comparative framework for validating this compound's mechanism of action through the use of a TRPM8 antagonist, offering detailed experimental protocols, comparative data, and visual workflows to ensure robust and reliable results.

The TRPM8 ion channel is a key player in the sensation of cold and is a target of interest for various therapeutic areas, including pain and inflammation.[1][2] this compound is a synthetic super-agonist of TRPM8, known for its potent cooling sensation.[3][4] However, to rigorously demonstrate that the observed cellular or physiological effects of this compound are indeed mediated by TRPM8, it is essential to show that these effects are blocked by a specific TRPM8 antagonist. This guide outlines the necessary experimental procedures to achieve this validation.

Experimental Protocols

Two primary techniques are widely used to assess TRPM8 channel activity: calcium imaging and patch-clamp electrophysiology. The following protocols provide a detailed methodology for each.

Calcium Imaging Assay

This method measures the increase in intracellular calcium ([Ca2+]i) that occurs upon the opening of the TRPM8 channel, a non-selective cation channel permeable to Ca2+.[5]

Objective: To quantify the inhibition of this compound-induced calcium influx by a TRPM8 antagonist.

Materials:

  • HEK-293 cells stably expressing human TRPM8 (hTRPM8).

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • This compound.

  • TRPM8 antagonist (e.g., RQ-00203078, AMTB).

  • Extracellular solution (e.g., Hank's Balanced Salt Solution with Ca2+).

  • Ionomycin (as a positive control for maximum calcium response).

Procedure:

  • Cell Preparation: Seed HEK-293 cells expressing hTRPM8 onto 96-well plates or glass coverslips suitable for microscopy and culture overnight.

  • Dye Loading: Incubate the cells with the calcium indicator dye (e.g., 2.5 µg/mL Fura-2/AM) in the dark at 37°C for 45-60 minutes.

  • Washing: Gently wash the cells with the extracellular solution to remove excess dye.

  • Antagonist Pre-incubation: Pre-incubate a subset of the cells with the TRPM8 antagonist at various concentrations for 5-10 minutes prior to imaging.

  • Baseline Measurement: Acquire a baseline fluorescence reading before the addition of any agonist.

  • This compound Stimulation: Add this compound to the cells to evoke TRPM8 activation and record the change in fluorescence intensity over time. The activation of TRPM8 by this compound is dependent on the presence of extracellular calcium.

  • Data Acquisition: Measure fluorescence intensity using a fluorescence plate reader or a microscope equipped for ratiometric imaging (for Fura-2). For Fura-2, excitation wavelengths of 340 nm and 380 nm are used, with emission measured at ~510 nm.

  • Normalization: At the end of the experiment, add ionomycin to elicit a maximal calcium response for data normalization.

  • Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Compare the this compound-induced calcium response in the presence and absence of the antagonist.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through the TRPM8 channel, offering high temporal and electrical resolution.

Objective: To measure the blockade of this compound-evoked TRPM8 currents by a specific antagonist.

Materials:

  • HEK-293 cells expressing hTRPM8.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes.

  • Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, pH 7.4).

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4).

  • This compound.

  • TRPM8 antagonist.

Procedure:

  • Cell Preparation: Plate cells expressing hTRPM8 on glass coverslips.

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Current Recording: Clamp the cell at a holding potential of -60 mV and record baseline currents. Apply voltage ramps or steps to elicit currents.

  • Agonist Application: Perfuse the cell with the extracellular solution containing this compound to activate TRPM8 channels and record the resulting inward current.

  • Antagonist Application: After a stable this compound-evoked current is established, co-apply the TRPM8 antagonist with this compound and record the change in current amplitude.

  • Data Analysis: Measure the peak or steady-state current amplitude in the absence and presence of the antagonist. Calculate the percentage of inhibition.

Comparative Data Summary

The following table summarizes representative quantitative data from studies validating this compound's effect with a TRPM8 antagonist. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the this compound-induced response.

TRPM8 AntagonistAgonist (Concentration)Assay TypeCell TypeIC50 ValueReference
RQ-00203078This compound (500 nM)Calcium Imaging (Fura-2)HEK-293 cells expressing hTRPM82.96 ± 0.99 nM
(-)-Menthyl 1This compound (500 nM)Calcium ImagingHEK-293 cells expressing hTRPM81.8 ± 0.6 µM
Compound 1This compoundCalcium MobilizationHEK-293 cells expressing hTRPM8pIC50 = 7.23
ACC-049 (Antibody)This compound (1 µM)45Ca2+ UptakeCells expressing hTRPM8~80% inhibition at 2.5 µM

Visualizing the Experimental Logic and Pathways

To further clarify the underlying mechanisms and experimental workflows, the following diagrams are provided.

TRPM8_Signaling_Pathway This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 Activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Allows Cellular_Response Cellular Response (e.g., Depolarization, Cold Sensation) Ca_influx->Cellular_Response Leads to Antagonist TRPM8 Antagonist Antagonist->TRPM8 Blocks Experimental_Workflow cluster_control Control Group cluster_antagonist Antagonist Group Control_Cells TRPM8-expressing cells Add_Icilin_C Add this compound Control_Cells->Add_Icilin_C Measure_Response_C Measure Response (Ca²⁺ influx / Current) Add_Icilin_C->Measure_Response_C Control_Result Robust TRPM8 Activation Measure_Response_C->Control_Result Antagonist_Cells TRPM8-expressing cells Add_Antagonist Add TRPM8 Antagonist Antagonist_Cells->Add_Antagonist Add_Icilin_A Add this compound Add_Antagonist->Add_Icilin_A Measure_Response_A Measure Response (Ca²⁺ influx / Current) Add_Icilin_A->Measure_Response_A Antagonist_Result Attenuated/Blocked Response Measure_Response_A->Antagonist_Result Logical_Relationship If IF Condition1 This compound activates a response And AND Condition1->And Condition2 A specific TRPM8 antagonist blocks this response And->Condition2 Then THEN Conclusion The response is mediated by TRPM8

References

A Comparative Guide to TRPM8 Activation: Icilin as a Positive Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transient receptor potential melastatin 8 (TRPM8) channel is a key player in the sensation of cold and a promising therapeutic target for various conditions, including pain and inflammation. Accurate and reproducible in vitro and in vivo studies of TRPM8 require reliable positive controls to ensure assay validity and provide a benchmark for novel compounds. Icilin, a synthetic super-agonist of TRPM8, is widely used for this purpose. This guide provides an objective comparison of this compound with other common TRPM8 agonists, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate positive control for their specific experimental needs.

Agonist Performance: A Quantitative Comparison

The selection of a positive control should be guided by its potency, efficacy, and selectivity. The following table summarizes the key quantitative data for this compound and two other widely used TRPM8 agonists: Menthol, a natural cooling agent, and WS-12, a potent synthetic cooling agent.

AgonistPotency (EC50)SelectivityKey Characteristics
This compound ~125 nM - 1.4 µM[1][2]Potent and selective TRPM8 agonist[3].Super-agonist; activation is dependent on intracellular Ca2+[4][5]; can cause significant desensitization (tachyphylaxis) upon repeated application; activation is inhibited by low intracellular pH.
Menthol ~101 µM - 196 µMActivates other TRP channels (TRPV3, TRPA1) at higher concentrations.Natural compound; less potent than this compound and WS-12; activation is not significantly affected by intracellular pH.
WS-12 ~12 µM (Xenopus oocytes), ~193 nM (HEK cells)Highly selective for TRPM8; does not activate TRPV1, TRPV2, TRPV3, TRPV4, and TRPA1 at effective concentrations.More potent and efficacious than menthol; does not induce significant tachyphylaxis; activity is not influenced by acidosis or extracellular calcium variations.

Mechanism of Action and Signaling Pathway

TRPM8 is a non-selective cation channel that, upon activation, allows the influx of Na+ and Ca2+ ions, leading to membrane depolarization and the generation of an action potential in sensory neurons. The activation of TRPM8 by agonists like this compound initiates a complex signaling cascade. Phosphatidylinositol 4,5-bisphosphate (PIP2) is essential for channel function, and its hydrolysis can modulate channel activity. The influx of calcium can also trigger downstream signaling events, including the activation of various kinases and transcription factors.

TRPM8_Activation_Pathway cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Na_influx Na⁺ Influx TRPM8->Na_influx This compound This compound This compound->TRPM8 activates Menthol Menthol Menthol->TRPM8 activates WS12 WS-12 WS12->TRPM8 activates Cold Cold Stimulus Cold->TRPM8 activates Depolarization Membrane Depolarization Ca_influx->Depolarization PLC PLC Ca_influx->PLC activates Downstream Downstream Signaling Ca_influx->Downstream Na_influx->Depolarization ActionPotential Action Potential (in neurons) Depolarization->ActionPotential PIP2 PIP₂ PIP2->TRPM8 required for activation PLC->PIP2 hydrolyzes Gq Gq-protein Gq->PLC activates

Caption: TRPM8 Activation Signaling Pathway

Experimental Protocols

Accurate assessment of TRPM8 activation requires robust and well-defined experimental protocols. The two most common in vitro methods are patch-clamp electrophysiology and calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion flux through the TRPM8 channel with high temporal resolution.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (e.g., HEK293 expressing TRPM8) start->cell_prep gigaseal Form Gigaseal (>1 GΩ) on Cell Membrane cell_prep->gigaseal pipette_prep Prepare Patch Pipette (Internal Solution) pipette_prep->gigaseal whole_cell Rupture Membrane (Whole-Cell Configuration) gigaseal->whole_cell baseline Record Baseline Current (-60 mV holding potential) whole_cell->baseline agonist_app Apply TRPM8 Agonist (e.g., this compound) baseline->agonist_app record_current Record Inward Current agonist_app->record_current washout Washout Agonist record_current->washout analysis Data Analysis (e.g., current amplitude, EC50) record_current->analysis washout->baseline Repeat for dose-response end End analysis->end

References

A Comparative Guide to the Cross-reactivity of Icilin with Other Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of Icilin, a potent TRPM8 agonist, on various other ion channels. The information presented is supported by experimental data to aid in the design of targeted research and development of selective TRP channel modulators.

Executive Summary

This compound is a synthetic super-agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, known for inducing a sensation of intense cold.[1] While it is a powerful tool for studying TRPM8, its utility can be limited by its cross-reactivity with other ion channels. This guide summarizes the known interactions of this compound with other members of the TRP channel family and other ion channels, presenting quantitative data on its potency and efficacy. Understanding this selectivity profile is crucial for interpreting experimental results and for the development of more specific therapeutic agents.

Comparative Activity of this compound across Ion Channels

The following table summarizes the activity of this compound on its primary target, TRPM8, and its documented off-target effects on other TRP channels.

Ion ChannelCommon NameThis compound's EffectPotency (EC50/IC50)SpeciesReference
TRPM8 Cold and Menthol Receptor 1 (CMR1)Agonist0.36 µMHuman[2][3][4]
Agonist0.2 µMNot Specified[5]
Agonist1.4 µMNot Specified
TRPA1 "Pungent" Cold Receptor (ANKTM1)AgonistNot specified, but confirmed activationHuman
TRPV3 Warmth ReceptorInhibitor~0.5 µMMouse
TRPV1 Capsaicin ReceptorNo significant effect at concentrations that activate TRPM8Not ApplicableNot Specified
TRPV2 No significant effect at concentrations that activate TRPM8Not ApplicableNot Specified
TRPV4 No significant effect at concentrations that activate TRPM8Not ApplicableNot Specified

Note: The potency of this compound on TRPM8 can vary depending on the experimental conditions, such as the expression system and the presence of intracellular calcium.

Signaling Pathways and Experimental Workflow

To visually represent the interactions and experimental procedures discussed, the following diagrams are provided.

Icilin_Signaling_Pathway This compound's Known Ion Channel Interactions cluster_TRP_Channels TRP Channels This compound This compound TRPM8 TRPM8 This compound->TRPM8 Agonist (Potent) TRPA1 TRPA1 This compound->TRPA1 Agonist TRPV3 TRPV3 This compound->TRPV3 Inhibitor TRPV1 TRPV1 This compound->TRPV1 No significant effect TRPV2 TRPV2 This compound->TRPV2 No significant effect TRPV4 TRPV4 This compound->TRPV4 No significant effect

Caption: A diagram illustrating this compound's interactions with various TRP ion channels.

Experimental_Workflow Workflow for Assessing this compound's Cross-reactivity cluster_Cell_Culture Cell Line Preparation cluster_Electrophysiology Electrophysiology cluster_Calcium_Imaging Calcium Imaging HEK293_CHO HEK293 or CHO Cells Transfection Transfection with specific ion channel plasmid (e.g., TRPA1, TRPV3) HEK293_CHO->Transfection Selection Selection of stable expressing cell line Transfection->Selection Patch_Clamp Whole-Cell Patch Clamp Selection->Patch_Clamp Dye_Loading Load cells with Ca2+ sensitive dye (e.g., Fura-2 AM) Selection->Dye_Loading Icilin_Application_Ephys Application of varying This compound concentrations Patch_Clamp->Icilin_Application_Ephys Current_Recording Record ion channel currents Icilin_Application_Ephys->Current_Recording Data_Analysis Data_Analysis Current_Recording->Data_Analysis Determine EC50/IC50 Icilin_Application_Ca Application of varying This compound concentrations Dye_Loading->Icilin_Application_Ca Fluorescence_Measurement Measure changes in intracellular Ca2+ Icilin_Application_Ca->Fluorescence_Measurement Fluorescence_Measurement->Data_Analysis Determine EC50/IC50

Caption: A flowchart outlining the key steps in experimental validation of this compound's cross-reactivity.

Detailed Experimental Methodologies

The following are generalized protocols for the key experiments used to determine the cross-reactivity of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through a channel in the cell membrane, providing a precise assessment of channel activation or inhibition.

Objective: To measure the effect of this compound on the currents of specific ion channels expressed in a heterologous system (e.g., HEK293 or CHO cells).

Materials:

  • HEK293 or CHO cells stably expressing the ion channel of interest (e.g., TRPA1, TRPV3).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Intracellular solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH 7.2 with KOH).

  • This compound stock solution (in DMSO) and working dilutions in extracellular solution.

Protocol:

  • Cell Preparation: Plate the transfected cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Drug Application: Perfuse the cell with the extracellular solution containing varying concentrations of this compound.

  • Data Recording: Record the resulting currents using voltage-step or ramp protocols. For example, apply voltage steps from -100 mV to +100 mV in 20 mV increments.

  • Data Analysis: Measure the peak current at each this compound concentration and normalize to the maximal response. Plot the concentration-response curve and fit with the Hill equation to determine the EC50 (for agonists) or IC50 (for inhibitors).

Calcium Imaging

This method measures changes in intracellular calcium concentration, which is an indicator of the activity of calcium-permeable ion channels like many TRP channels.

Objective: To determine the effect of this compound on intracellular calcium levels in cells expressing the ion channel of interest.

Materials:

  • HEK293 or CHO cells stably expressing the ion channel of interest.

  • Fluorescence microscope with a calcium imaging system.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Extracellular solution (as above).

  • This compound stock solution and working dilutions.

Protocol:

  • Cell Plating: Plate cells onto glass-bottom dishes or 96-well plates suitable for imaging.

  • Dye Loading: Incubate the cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in extracellular solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells with extracellular solution to remove excess dye.

  • Baseline Measurement: Acquire baseline fluorescence images before applying this compound. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Drug Application: Add varying concentrations of this compound to the cells.

  • Image Acquisition: Continuously record fluorescence images for several minutes after this compound application.

  • Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) for each cell over time. The change in this ratio reflects the change in intracellular calcium concentration. Plot the peak change in ratio against the this compound concentration to generate a concentration-response curve and determine the EC50.

Conclusion

The available data clearly indicate that while this compound is a highly potent agonist of TRPM8, it exhibits significant cross-reactivity with TRPA1 (as an agonist) and TRPV3 (as an inhibitor). It appears to be inactive at other closely related thermo-TRP channels like TRPV1, TRPV2, and TRPV4 at concentrations that effectively activate TRPM8. This selectivity profile is critical for researchers to consider when using this compound as a pharmacological tool. For studies requiring high selectivity for TRPM8, alternative compounds with improved specificity profiles should be considered. The experimental protocols detailed in this guide provide a framework for further investigation into the cross-reactivity of this compound and other novel compounds.

References

Confirming TRPM8-Specific Effects of Icilin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for researchers to confirm the specific effects of Icilin on the Transient Receptor Potential Melastatin 8 (TRPM8) channel. We offer a comparative analysis of this compound with other TRPM8 modulators, supported by experimental data and detailed protocols for key validation assays.

Introduction to this compound and TRPM8

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that acts as a primary sensor for cold temperatures.[1][2][3] Beyond its role in thermosensation, TRPM8 is implicated in various physiological and pathological processes, including pain modulation, inflammation, and cancer, making it an attractive therapeutic target.[1][2]

This compound is a potent synthetic super-agonist of TRPM8, known for its "super-cooling" effect. Unlike the natural TRPM8 agonist menthol, this compound's activation of TRPM8 exhibits a complex mechanism that is notably dependent on intracellular calcium levels for its full efficacy. Understanding and confirming the specificity of this compound's action on TRPM8 is paramount for interpreting experimental results and for the development of selective therapeutic agents. This guide outlines the necessary experimental approaches to rigorously validate the TRPM8-specific effects of this compound.

Comparative Analysis of TRPM8 Modulators

To ascertain the specificity of this compound, its pharmacological profile must be compared with other known TRPM8 agonists and antagonists.

Agonist Comparison

This compound's potency and efficacy can be benchmarked against other common TRPM8 agonists.

AgonistTypeTypical Effective Concentration (EC50)Key Characteristics
This compound Synthetic Super-agonist~125 - 1400 nMHigh potency; activity is dependent on intracellular Ca2+; may exhibit off-target effects on other TRP channels.
Menthol Natural Agonist~101 µMModerate potency; Ca2+-independent activation; can also activate TRPA1 and TRPV3.
WS-12 Synthetic AgonistNanomolar rangeHigh potency and selectivity for TRPM8 over other TRP channels.
Cryosim-3 Synthetic AgonistNot specifiedWater-soluble and less irritating, designed for specific applications.
Antagonist Comparison

The use of selective TRPM8 antagonists is a critical step in confirming that the observed effects of this compound are indeed mediated by TRPM8.

AntagonistTypeTypical Inhibitory Concentration (IC50)Key Characteristics
Capsazepine Synthetic AntagonistMicromolar rangeCommonly used TRP channel blocker, but not highly selective for TRPM8.
M8-B Synthetic Antagonist~2 - 11 nMPotent and selective small molecule antagonist.
AMG2850 Synthetic Antagonist~200 nMPotent and selective antagonist used in in vivo studies.
ACC-049 Monoclonal Antibody~1054 nM (human TRPM8, vs. This compound)A selective antibody antagonist that blocks channel activation.

Experimental Protocols for Validating TRPM8 Specificity

To experimentally confirm that this compound's effects are mediated by TRPM8, a combination of cellular assays is recommended. The following protocols provide a detailed methodology for two key experiments: calcium imaging and patch-clamp electrophysiology.

Calcium Imaging Assay

This assay measures changes in intracellular calcium ([Ca2+]i) upon channel activation and is a robust method for screening TRPM8 activity.

Objective: To determine if this compound-induced calcium influx is mediated by TRPM8.

Materials:

  • HEK-293 cells stably or transiently expressing human TRPM8.

  • Wild-type (non-transfected) HEK-293 cells (as a negative control).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • This compound, Menthol (positive control), and a TRPM8 antagonist (e.g., M8-B).

  • Standard physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence microplate reader or a fluorescence microscope.

Procedure:

  • Cell Culture: Plate TRPM8-expressing and wild-type HEK-293 cells in 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Incubate cells with the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) for approximately 60 minutes at 37°C.

  • Baseline Measurement: Wash the cells with physiological salt solution and measure the baseline fluorescence.

  • Agonist Application: Add varying concentrations of this compound to the wells. Include wells with a known TRPM8 agonist like menthol as a positive control and a vehicle control.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Antagonist Confirmation: In a separate set of wells, pre-incubate the TRPM8-expressing cells with a selective TRPM8 antagonist (e.g., M8-B) for 10-15 minutes before adding this compound.

  • Data Analysis: The response to this compound should be dose-dependent and observed only in TRPM8-expressing cells, not in wild-type cells. The this compound-induced calcium influx should be significantly blocked by the TRPM8 antagonist.

Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity with high temporal and voltage resolution.

Objective: To characterize the ion currents elicited by this compound through the TRPM8 channel.

Materials:

  • TRPM8-expressing HEK-293 cells.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes.

  • Intracellular and extracellular recording solutions.

  • This compound and a TRPM8 antagonist.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ and fill with intracellular solution.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a TRPM8-expressing cell. Hold the cell at a holding potential of -60 mV.

  • Baseline Recording: Record baseline currents.

  • This compound Application: Perfuse the cell with an extracellular solution containing this compound. A rapid inward current at negative potentials and an outward current at positive potentials should be observed.

  • Current-Voltage (I-V) Relationship: Apply voltage ramps or steps to determine the I-V relationship of the this compound-activated current, which should be characteristic of TRPM8.

  • Antagonist Blockade: After recording the this compound-induced current, co-perfuse with a TRPM8 antagonist. The specific blockade of the current confirms that it is mediated by TRPM8.

  • Data Analysis: Analyze the current amplitude, kinetics, and I-V relationship. The antagonist should significantly reduce the this compound-evoked current.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental logic and the underlying molecular mechanism, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Confirming TRPM8 Specificity start Start with TRPM8-expressing cells calcium_imaging Calcium Imaging Assay start->calcium_imaging electrophysiology Patch-Clamp Electrophysiology start->electrophysiology add_this compound Apply this compound calcium_imaging->add_this compound electrophysiology->add_this compound measure_response Measure Ca2+ influx or ion current add_this compound->measure_response response_observed Response Observed? measure_response->response_observed no_response No TRPM8-mediated effect response_observed->no_response No add_antagonist Pre-treat with TRPM8 antagonist response_observed->add_antagonist Yes apply_icilin_again Apply this compound again add_antagonist->apply_icilin_again measure_blocked_response Measure response apply_icilin_again->measure_blocked_response response_blocked Response Blocked? measure_blocked_response->response_blocked specificity_confirmed TRPM8-specific effect confirmed response_blocked->specificity_confirmed Yes off_target_effect Potential off-target effect response_blocked->off_target_effect No

Caption: Workflow for confirming TRPM8-specific effects of this compound.

G cluster_pathway TRPM8 Signaling Pathway Activated by this compound This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 Binds and activates Ca_influx Ca2+ Influx TRPM8->Ca_influx depolarization Membrane Depolarization TRPM8->depolarization intracellular_Ca Increased [Ca2+]i Ca_influx->intracellular_Ca downstream Downstream Cellular Responses (e.g., neurotransmitter release, gene expression) intracellular_Ca->downstream depolarization->downstream Antagonist TRPM8 Antagonist (e.g., M8-B) Antagonist->TRPM8 Blocks

Caption: Simplified signaling pathway of this compound-mediated TRPM8 activation.

Caption: Comparison of key properties of TRPM8 agonists.

Conclusion

Confirming the TRPM8-specific effects of this compound is essential for the accurate interpretation of research findings and the advancement of TRPM8-targeted drug discovery. By employing a multi-faceted approach that combines functional assays with the use of specific pharmacological tools, researchers can confidently attribute the observed cellular and physiological responses to the activation of the TRPM8 channel. The protocols and comparative data presented in this guide offer a robust framework for achieving this experimental validation.

References

A Comparative Guide to the Use of Icilin in TRP Channel Research: Limitations and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Icilin with alternative modulators in the context of Transient Receptor Potential (TRP) channel research. While this compound has been a valuable tool, particularly in the study of the cold-sensing channel TRPM8, its utility is significantly hampered by a range of limitations including lack of specificity, a complex activation mechanism, and paradoxical effects. This document outlines these limitations, presents supporting experimental data, and details protocols for key assays to aid researchers in selecting the most appropriate pharmacological tools for their studies.

Key Limitations of this compound

This compound's application in precise TRP channel research is constrained by several factors:

  • Lack of Specificity: this compound is not a selective agonist for TRPM8. It also activates TRPA1 and inhibits the warmth-sensing channel TRPV3. This cross-reactivity can lead to confounding results when attempting to isolate the specific role of TRPM8.

  • Complex and Indirect Activation of TRPM8: Unlike direct agonists, this compound's activation of TRPM8 is calcium-dependent, requiring a concurrent rise in intracellular calcium levels to be effective.[1] This makes it a "coincidence detector" rather than a direct activator, complicating the interpretation of experimental outcomes. The activation kinetics are often characterized by a variable delay and are followed by profound desensitization.[1]

  • Paradoxical Inhibitory Effects: In addition to its agonistic properties, this compound can paradoxically inhibit TRPM8 currents that have been activated by other stimuli, such as menthol or cold temperatures. This inhibitory action is independent of calcium and is distinct from the process of desensitization, further complicating its pharmacological profile.[2][3]

  • pH Sensitivity: The efficacy of this compound as a TRPM8 agonist is significantly influenced by intracellular pH. Acidic conditions reduce its ability to activate the channel, a limitation not as pronounced with other agonists like menthol.[4]

  • Off-Target Effects Beyond TRP Channels: Research has indicated that this compound can modulate the activity of ion channels outside the TRP family. Notably, it has been shown to reduce currents from voltage-gated calcium channels in dorsal root ganglion neurons and to stimulate BK potassium channel activity in glioblastoma cells.

Comparative Analysis of TRPM8 Modulators

The following tables summarize the quantitative data comparing this compound with two common alternatives: the natural agonist Menthol and the synthetic, highly potent agonist WS-12.

Table 1: Potency of TRPM8 Agonists

CompoundTargetActionEC50Notes
This compound TRPM8Agonist~0.36 - 1.4 µMPotency is dependent on intracellular Ca2+ levels.
MentholTRPM8Agonist~20 - 100 µMLower potency compared to this compound and WS-12.
WS-12TRPM8Agonist~0.02 - 0.2 µMSignificantly more potent than Menthol and this compound. Does not induce significant tachyphylaxis.

Table 2: Specificity Profile of TRPM8 Modulators

CompoundTRPM8 ActionTRPA1 ActionTRPV3 ActionOther Notable Off-Target Effects
This compound AgonistAgonist (EC50 ~µM)Inhibitor (IC50 ~0.5 µM)Reduces voltage-gated Ca2+ channel currents; stimulates BK K+ channels.
MentholAgonistAgonist/InhibitorAgonistCan interact with GABA-A receptors and other channels at high concentrations.
WS-12AgonistNo significant effectNo significant effectHighly selective for TRPM8 over other thermoTRP channels.

Signaling Pathways and Mechanisms

The following diagrams illustrate the distinct mechanisms of action of this compound and its alternatives on TRPM8, as well as this compound's off-target effects.

This compound's Complex TRPM8 Activation This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 Binds to channel Ca2_influx Ca2+ Influx/ Release Ca2_influx->TRPM8 Co-factor required Activation Channel Activation TRPM8->Activation

This compound's Coincidence Detection Mechanism at TRPM8.

Direct TRPM8 Activation by Alternatives Menthol Menthol/ WS-12 TRPM8 TRPM8 Channel Menthol->TRPM8 Directly binds and activates Activation Direct Channel Activation TRPM8->Activation

Direct Activation of TRPM8 by Menthol and WS-12.

This compound's Lack of Specificity This compound This compound TRPM8 TRPM8 (Agonist) This compound->TRPM8 TRPA1 TRPA1 (Agonist) This compound->TRPA1 TRPV3 TRPV3 (Inhibitor) This compound->TRPV3 VGCC Voltage-Gated Ca2+ Channels (Inhibitor) This compound->VGCC BKK BK K+ Channels (Stimulator) This compound->BKK

This compound's On-Target and Off-Target Activities.

Experimental Protocols

Below are generalized protocols for common assays used to study TRPM8 modulators. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

This protocol outlines the measurement of intracellular calcium concentration ([Ca2+]i) changes in response to TRP channel modulators using a fluorescent indicator like Fura-2 AM.

Materials:

  • HEK293 cells stably or transiently expressing the TRP channel of interest.

  • Glass-bottom culture dishes.

  • Fura-2 AM (acetoxymethyl ester) fluorescent dye.

  • Pluronic F-127.

  • DMSO.

  • Recording Buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).

  • Test compounds (this compound, Menthol, WS-12) dissolved in DMSO.

  • Fluorescence microscopy system with ratiometric imaging capabilities.

Procedure:

  • Cell Plating: Plate the transfected HEK293 cells onto glass-bottom dishes 24-48 hours prior to the experiment to achieve 70-80% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in recording buffer).

    • Wash the cells once with recording buffer.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

    • Wash the cells twice with recording buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 15 minutes.

  • Imaging:

    • Mount the dish on the microscope stage and perfuse with recording buffer.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

    • Apply the test compound at the desired concentration via the perfusion system.

    • Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates a rise in intracellular calcium.

Calcium Imaging Experimental Workflow.

This protocol provides a framework for recording ion channel currents in response to TRPM8 modulators.

Materials:

  • TRP channel-expressing HEK293 cells on glass coverslips.

  • Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).

  • Test compounds.

Procedure:

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential of -60 mV.

  • Data Acquisition:

    • Record baseline currents.

    • Apply voltage ramps or steps to elicit channel activity.

    • Perfuse the cell with the test compound and record the resulting changes in current. Inward currents at negative potentials are typically observed for TRPM8 activation.

    • Wash out the compound to observe the reversibility of the effect.

Patch-Clamp Electrophysiology Workflow.

Conclusion and Recommendations

The use of this compound in TRP channel research should be approached with caution. Its lack of specificity, complex activation mechanism, and paradoxical inhibitory effects make it a challenging tool for studies aiming to dissect the precise function of TRPM8. For researchers requiring high specificity and a direct mode of action, WS-12 is a superior alternative due to its high potency and selectivity for TRPM8, and its lack of tachyphylaxis. Menthol remains a useful, albeit less potent, natural agonist for comparative studies.

When designing experiments, it is crucial to:

  • Validate the expression and function of the target TRP channel in the chosen experimental system.

  • Be aware of the potential off-target effects of the selected modulator and include appropriate controls.

  • Consider the physiological context, such as intracellular calcium levels and pH, which can significantly influence the activity of compounds like this compound.

By carefully considering these limitations and exploring the available alternatives, researchers can enhance the rigor and clarity of their findings in the dynamic field of TRP channel pharmacology.

References

A Comparative Analysis of Icilin's Activation of TRPM8 and TRPA1 Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of icilin on two distinct transient receptor potential (TRP) channels: TRPM8 and TRPA1. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers investigating thermosensation, pain, and inflammation, as well as for professionals in the field of drug discovery and development.

Quantitative Analysis of this compound's Potency

This compound, a synthetic super-agonist of TRPM8, also exhibits activity at the TRPA1 channel, albeit with differential potency. The following table summarizes the half-maximal effective concentrations (EC50) of this compound for both channels as reported in various studies. This quantitative data highlights the significantly higher potency of this compound for TRPM8 compared to TRPA1.

ChannelAgonistEC50 (µM)Cell TypeReference
TRPM8 This compound0.36HEK 293[1]
This compound1.4HEK 293
This compound0.2-
TRPA1 This compound>1 (activates at 1 µM)DRG neuron
This compoundReduced potency vs. TRPM8-

Differential Activation Mechanisms and Signaling Pathways

The activation of TRPM8 and TRPA1 by this compound proceeds through distinct molecular mechanisms and engages different downstream signaling cascades.

TRPM8 Activation by this compound

The activation of the TRPM8 channel by this compound is a complex process that is notably dependent on intracellular calcium.[2] This contrasts with other TRPM8 agonists like menthol, which can activate the channel in a calcium-independent manner. The current understanding of this compound-mediated TRPM8 activation suggests a coincidence detection mechanism where both this compound binding and an increase in intracellular calcium are required for robust channel gating. One proposed pathway involves the activation of phospholipase A2 (iPLA2).

TRPM8_Activation_by_this compound cluster_membrane Plasma Membrane TRPM8 TRPM8 Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Gating This compound This compound This compound->TRPM8 Binds This compound->TRPM8 Co-activation iPLA2 iPLA2 (activated) Ca_intracellular ↑ [Ca²⁺]i Ca_influx->Ca_intracellular Ca_intracellular->TRPM8 Co-activation Ca_intracellular->iPLA2 Activates PLC PLC Ca_intracellular->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG_IP3 DAG + IP₃ PIP2->DAG_IP3

This compound's calcium-dependent activation of the TRPM8 channel.
TRPA1 Activation by this compound

In contrast to TRPM8, the activation of TRPA1 by non-reactive compounds like this compound is believed to occur through a more conventional and reversible ligand-receptor interaction.[3] While the precise binding site and conformational changes induced by this compound on TRPA1 are still under investigation, the activation leads to an influx of cations, primarily Ca²⁺ and Na⁺. This rise in intracellular calcium can then trigger downstream signaling events. Furthermore, TRPA1 activity can be sensitized by signaling pathways downstream of G protein-coupled receptors (GPCRs) that activate phospholipase C (PLC).[3]

TRPA1_Activation_by_this compound cluster_membrane_A1 Plasma Membrane TRPA1 TRPA1 Cation_influx Cation Influx (Ca²⁺, Na⁺) TRPA1->Cation_influx Gating GPCR GPCR PLCb PLCβ GPCR->PLCb Activates PLCb->TRPA1 Sensitizes Icilin_A1 This compound Icilin_A1->TRPA1 Binds (Reversible) Ligand Ligand Ligand->GPCR Ca_intracellular_A1 ↑ [Ca²⁺]i Cation_influx->Ca_intracellular_A1 Downstream Downstream Signaling Ca_intracellular_A1->Downstream

This compound's activation of the TRPA1 channel and its sensitization.

Experimental Protocols

The following sections outline the general methodologies used to investigate the activation of TRPM8 and TRPA1 by this compound.

Calcium Imaging Assay

This high-throughput method is commonly used to measure changes in intracellular calcium concentration upon channel activation.

Workflow:

Calcium_Imaging_Workflow A Cell Seeding (e.g., HEK293 expressing TRPM8/TRPA1) B Dye Loading (e.g., Fura-2 AM or Fluo-4 AM) A->B C Establish Baseline Fluorescence B->C D This compound Application (Varying Concentrations) C->D E Measure Fluorescence Intensity Change D->E F Data Analysis (EC50 determination) E->F

Workflow for a typical calcium imaging experiment.

Detailed Steps:

  • Cell Culture and Transfection: HEK293 cells are cultured and transiently or stably transfected with plasmids encoding for human TRPM8 or TRPA1.

  • Cell Plating: Transfected cells are plated onto 96-well plates suitable for fluorescence measurements.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

  • Baseline Measurement: The baseline fluorescence intensity is recorded before the addition of the agonist.

  • Agonist Application: A solution containing this compound at various concentrations is added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or a microscope.

  • Data Analysis: The dose-response curve is generated by plotting the change in fluorescence against the concentration of this compound, from which the EC50 value is calculated.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique provides a direct measure of the ion currents flowing through the channels upon activation.

Workflow:

Electrophysiology_Workflow A Cell Preparation (Transfected HEK293 cells on coverslips) B Obtain Whole-Cell Configuration A->B C Record Baseline Current B->C D Perfuse with this compound Solution C->D E Record this compound-Evoked Currents D->E F Data Analysis (Current-Voltage Relationship) E->F

References

Synergistic and Antagonistic Interactions of Icilin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Icilin, a synthetic super-agonist of the transient receptor potential melastatin 8 (TRPM8) channel, is a potent inducer of the sensation of cold. Its interactions with other compounds that modulate thermosensitive ion channels reveal complex synergistic and antagonistic relationships. This guide provides an objective comparison of this compound's performance in combination with other molecules, supported by experimental data, to aid in the design of novel research and therapeutic strategies.

Comparative Analysis of this compound's Interactions

The primary synergistic and antagonistic effects of this compound have been observed in its interactions with other transient receptor potential (TRP) channel modulators. These interactions are crucial for understanding the nuanced mechanisms of thermosensation and for the development of targeted therapies for pain and inflammation.

Interaction with Menthol on TRPM8

This compound and menthol are both agonists of the TRPM8 channel, yet they exhibit distinct activation mechanisms and their combined effects are influenced by intracellular conditions.

Table 1: Quantitative Comparison of this compound and Menthol Activity on TRPM8

ParameterThis compoundMentholCell TypeExperimental ConditionsSource(s)
EC50 125 ± 30 nM101 ± 13 µMCHO cellspH 7.3[1]
Effect of Acidic pH (6.1) Abolished responseNo significant effectCHO cellsIntracellular Ca2+ measurement[1]
Recruitment of TRPM8 to Plasma Membrane ~4-fold increase~3-fold increaseF11 cellsTIRF microscopy[2]
Requirement for Intracellular Ca2+ Required for full efficacyNot requiredHEK293 cellsElectrophysiology
Antagonistic Effect on TRPV3

This compound demonstrates a potent inhibitory effect on the warmth-sensing channel TRPV3, which may contribute to its overall cooling sensation.

Table 2: Inhibitory Effect of this compound on TRPV3

ParameterValueCell TypeExperimental ConditionsSource(s)
IC50 (vs. 1 mM 2-APB) 0.5 ± 0.1 µMmTRPV3-expressing oocytesCa2+-containing solution
IC50 (vs. 1 mM 2-APB) 7 ± 2 µMmTRPV3-expressing oocytesCa2+-free solution
Sensitization by Oxaliplatin

The chemotherapeutic agent oxaliplatin has been shown to sensitize responses to this compound, suggesting a potential mechanism for the cold allodynia experienced by patients undergoing chemotherapy.

Table 3: Effect of Oxaliplatin on this compound and Capsaicin Responses in DRG Neurons

ConditionSecond Response to this compound (1 µM)Second Response to Capsaicin (200 nM)Treatment DurationSource(s)
Control (Vehicle) 85.3 ± 1.7%80.7 ± 0.6%-[3]
Acute Oxaliplatin (20 µg/ml) 143.85 ± 7%171.26 ± 29%10 minutes[3]
Chronic Oxaliplatin (20 µg/ml) 119.7 ± 11.8%Significantly enhanced (dose-dependent)48 hours

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Culture and Transfection
  • Chinese Hamster Ovary (CHO) Cells: CHO cells were cultured in a suitable medium and transiently transfected with mouse TRPM8 cDNA for electrophysiological and calcium imaging studies.

  • Dorsal Root Ganglion (DRG) Neurons: Adult rat DRG neurons were dissected, dissociated, and cultured on collagen and laminin-coated dishes. For chronic treatment studies, oxaliplatin was added to the culture medium 24 hours after plating.

Calcium Imaging
  • Fura-2 AM Loading: Cells were loaded with the ratiometric calcium indicator Fura-2 AM (typically 2-5 µM) in a physiological buffer for approximately 60 minutes at room temperature.

  • Image Acquisition: Fluorescence was measured using a fluorescence plate reader or an inverted microscope equipped for ratiometric imaging. Excitation wavelengths were alternated between 340 nm and 380 nm, and emission was collected at 510 nm. The ratio of fluorescence at 340/380 nm is proportional to the intracellular calcium concentration.

  • Data Analysis: Baseline fluorescence was subtracted, and responses were often normalized to a maximal response induced by a saturating concentration of an agonist or ionomycin.

Whole-Cell Patch-Clamp Electrophysiology
  • Pipette Solution: The internal pipette solution typically contained a Cs-based or K-based solution with EGTA to buffer intracellular calcium.

  • External Solution: The external solution was a physiological saline solution. For studying the effects of pH, the pH of this solution was adjusted accordingly.

  • Recording: Whole-cell currents were recorded using a patch-clamp amplifier. Cells were held at a holding potential (e.g., -60 mV), and current-voltage relationships were determined by applying voltage ramps or steps.

Neurite Outgrowth Assay
  • Treatment: Cultured DRG neurons were treated with varying concentrations of oxaliplatin for 48 hours.

  • Immunostaining: Neurons were fixed and stained for Gap43, a marker of neurite growth.

  • Quantification: The length and density of neurites were measured using imaging software. The number of surviving neurons was also counted.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures can aid in their comprehension.

TRPM8_Activation_Modulation Differential Activation and Modulation of TRPM8 cluster_agonists Agonists cluster_modulators Modulators This compound This compound TRPM8 TRPM8 This compound->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Intracellular_pH Intracellular pH Intracellular_pH->TRPM8 Modulates this compound effect Intracellular_Ca2 Intracellular Ca2+ Intracellular_Ca2->TRPM8 Required for full This compound efficacy Calcium_Imaging_Workflow Calcium Imaging Experimental Workflow Start Start Cell_Culture Cell Culture (e.g., CHO, DRG neurons) Start->Cell_Culture Fura2_Loading Load cells with Fura-2 AM Cell_Culture->Fura2_Loading Wash Wash to remove extracellular dye Fura2_Loading->Wash Baseline_Measurement Measure baseline 340/380 ratio Wash->Baseline_Measurement Compound_Addition Add this compound and/or other compounds Baseline_Measurement->Compound_Addition Record_Response Record changes in 340/380 ratio Compound_Addition->Record_Response Data_Analysis Data Analysis (Normalization, EC50/IC50) Record_Response->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Proper Disposal of Icilin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of the TRPM8 agonist, Icilin, ensuring laboratory safety and regulatory compliance.

This compound, a potent TRPM8 agonist, requires careful handling and disposal due to its classification as a hazardous substance. This guide provides a comprehensive, step-by-step procedure for its safe disposal in a laboratory environment, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A lab coat or other protective garment is essential to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Quantitative Data Summary

The following table summarizes the key hazard classifications and physical properties of this compound relevant to its safe handling and disposal.

PropertyValueSource
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[1][2]
Acute Toxicity, Dermal Category 4 (Harmful in contact with skin)[1][2]
Acute Toxicity, Inhalation Category 4 (Harmful if inhaled)
Solubility in Water InsolubleSzabo-Scandic SDS
Solubility in DMSO ~25 mg/ml
Environmental Hazard Slightly hazardous for water

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste containers.

Waste Segregation and Collection

Proper segregation of waste is the foundational step in safe disposal.

  • Solid Waste:

    • Collect any solid this compound powder, contaminated weigh boats, and disposable labware (e.g., pipette tips, microfuge tubes) in a dedicated, sealable container.

    • Contaminated PPE, such as gloves and absorbent pads, should also be placed in this container.

    • The container must be made of a material compatible with this compound and any solvents used. The original product container is often a suitable choice for waste collection.

  • Liquid Waste:

    • Solutions containing this compound (e.g., dissolved in DMSO) must be collected in a separate, leak-proof liquid waste container.

    • Do not mix this compound waste with other incompatible chemical waste streams. For instance, keep it separate from strong oxidizing agents.

    • Ensure the container is properly sealed to prevent spills and evaporation.

Labeling of Waste Containers

Accurate and clear labeling is critical for identification and safe handling by waste management personnel.

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must also include:

    • The full chemical name: "this compound"

    • The primary hazard(s): "Harmful," "Toxic"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

Storage of Hazardous Waste

Designate a specific, secure area within the laboratory for the temporary storage of hazardous waste.

  • This "Satellite Accumulation Area" should be away from general lab traffic and drains.

  • Ensure secondary containment is in place to contain any potential leaks or spills. This can be a larger, chemically resistant tray or tub.

  • Store waste containers in an upright position and ensure they are tightly sealed when not in use.

Arranging for Disposal

The final disposal of hazardous waste must be handled by trained professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.

  • Do not attempt to transport the waste yourself.

  • Follow all institutional procedures for waste pickup requests.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Icilin_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal Generate_Solid Generate Solid this compound Waste (e.g., contaminated labware, PPE) Collect_Solid Collect in Labeled, Sealable Solid Waste Container Generate_Solid->Collect_Solid Generate_Liquid Generate Liquid this compound Waste (e.g., solutions in DMSO) Collect_Liquid Collect in Labeled, Leak-Proof Liquid Waste Container Generate_Liquid->Collect_Liquid Store_Waste Store in Designated Satellite Accumulation Area with Secondary Containment Collect_Solid->Store_Waste Collect_Liquid->Store_Waste EHS_Contact Contact Environmental Health & Safety (EHS) Store_Waste->EHS_Contact Waste_Pickup Scheduled Waste Pickup by Authorized Personnel EHS_Contact->Waste_Pickup

Caption: Logical workflow for the disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Essential Safety and Handling of Icilin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Logistical Information for Handling Icilin

This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling, operation, and disposal of this compound. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1][2]. Therefore, stringent adherence to appropriate personal protective equipment protocols is mandatory.

Table 1: GHS Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled

Source: [1][2]

Recommended Personal Protective Equipment

A risk assessment should be conducted prior to handling this compound to ensure the appropriate level of PPE is selected. The following table outlines the recommended PPE for handling this compound in a laboratory setting.

Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended. Ensure gloves are inspected for integrity before each use and changed regularly, or immediately if contaminated.
Eye and Face Protection Safety glasses with side shields or safety gogglesTo protect against splashes and airborne particles. A face shield should be worn in situations with a higher risk of splashing.
Body Protection Laboratory coat or chemical-resistant coverallsTo prevent skin contact. A disposable gown can be worn over the lab coat for added protection during procedures with a high risk of contamination.
Respiratory Protection NIOSH-approved respiratorA minimum of an N95 respirator is recommended when handling powdered this compound or when there is a potential for aerosol generation. For higher-risk activities or in case of a spill, a full-face respirator with appropriate cartridges may be necessary.

Operational Plan: Safe Handling and Experimental Protocols

General Handling Procedures
  • Ventilation: All work with solid this compound and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing solid this compound, use a balance inside a fume hood or a ventilated balance enclosure.

  • Solution Preparation: Prepare solutions in a fume hood. For aqueous solutions, this compound should first be dissolved in an organic solvent like DMSO before further dilution.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in areas where this compound is handled.

Experimental Protocol: this compound-Induced Wet-Dog Shakes in Rats (In Vivo)

This protocol is a widely used method to study the effects of TRPM8 agonists.

Objective: To induce and quantify the "wet-dog shake" (WDS) behavior in rats following the administration of this compound.

Materials:

  • This compound

  • Vehicle (e.g., a solution of 40% acetone and 60% corn oil)

  • Male Sprague-Dawley or Wistar rats

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

  • Video recording equipment (optional, for later analysis)

  • Timer

Methodology:

  • Animal Acclimation: Allow rats to acclimate to the laboratory environment and observation chambers for a designated period before the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to allow for the desired dosage in a manageable injection volume (typically 1-2 ml/kg). Doses ranging from 0.5 to 5 mg/kg have been shown to induce a dose-related increase in WDS[2].

  • Administration: Administer the prepared this compound solution or vehicle (for control animals) via intraperitoneal (i.p.) injection.

  • Observation: Immediately after injection, place the rat in an observation chamber and begin recording the number of wet-dog shakes for a predetermined period (e.g., 30-60 minutes). A wet-dog shake is characterized by a rapid, rotational shaking of the head and body.

  • Data Analysis: Quantify the number of WDS for each animal. Compare the results between the this compound-treated and vehicle-treated groups.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Table 3: this compound Waste Disposal Procedures

Waste TypeDisposal Procedure
Unused Solid this compound Collect in a clearly labeled, sealed, and compatible hazardous waste container.
This compound Solutions Collect in a labeled, leak-proof hazardous waste container. Do not mix with incompatible chemicals.
Contaminated Labware (e.g., pipette tips, tubes, glassware) Place in a designated, leak-proof, and clearly labeled hazardous waste container. Sharps should be placed in a puncture-resistant sharps container labeled as hazardous waste.
Contaminated PPE (gloves, disposable gowns) Place in a designated hazardous waste bag and seal securely.

Spill and Decontamination Plan

In the event of an this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Response
  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the recommended PPE, including a respirator, chemical-resistant gloves, a lab coat or coveralls, and eye protection.

  • Contain the Spill: For liquid spills, use an absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. For solid spills, carefully cover the spill with a damp paper towel to avoid raising dust.

  • Clean the Spill:

    • Solid Spills: Gently sweep the covered solid into a dustpan and place it in a labeled hazardous waste container.

    • Liquid Spills: Use absorbent pads to soak up the liquid and place them in a labeled hazardous waste container.

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the affected surfaces.

Decontamination Procedure
  • Prepare a Decontamination Solution: A 10% bleach solution can be used for general surface decontamination.

  • Apply the Solution: Liberally apply the decontamination solution to the spill area and allow for a contact time of at least 20 minutes.

  • Wipe the Area: Using fresh absorbent materials, wipe the area from the outer edge of the spill towards the center.

  • Rinse the Area: Wipe the surface with water to remove any residual bleach.

  • Dispose of all contaminated materials as hazardous waste.

Quantitative Data

Table 4: Acute Toxicity Data for this compound in Rats

Route of AdministrationTest TypeSpeciesDose
IntraperitonealTDLO (Lowest Published Toxic Dose)Rat0.5 mg/kg
IntraperitonealLD50 (Lethal Dose, 50%)Rat>1,500 mg/kg

Source:

Occupational Exposure Limits (OELs): To date, no specific Occupational Exposure Limits (OELs) have been established for this compound by major regulatory bodies such as OSHA, NIOSH, or ACGIH. In the absence of an established OEL, it is crucial to handle this compound with the utmost care and to keep exposure to the lowest possible level.

Visual Guidance: Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_of_this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Solid this compound C->D E Prepare this compound Solution D->E F Perform Experiment E->F G Decontaminate Work Area F->G K Evacuate & Secure Area F->K Spill Occurs H Segregate & Label Waste G->H I Dispose of Hazardous Waste H->I J Remove PPE & Wash Hands I->J L Contain Spill K->L M Clean & Decontaminate L->M N Dispose of Spill Debris M->N N->I

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Icilin
Reactant of Route 2
Icilin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.